Rebolin
Description
BenchChem offers high-quality Rebolin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rebolin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
79234-28-9 |
|---|---|
Molecular Formula |
C26H44N2O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2.C6H14N2O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3;7-4-2-1-3-5(8)6(9)10/h10,13,15-18,22H,4-9,11H2,1-3H3;5H,1-4,7-8H2,(H,9,10)/t13-,15-,16-,17-,18-,19-,20-;5-/m00/s1 |
InChI Key |
GZRVVFATOWMLCK-KKTJQVCBSA-N |
SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C.C(CCN)CC(C(=O)O)N |
Synonyms |
Rebolin |
Origin of Product |
United States |
Rabeprazole's Precision Assault on the Gastric Proton Pump: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of rabeprazole, a second-generation proton pump inhibitor (PPI), on the gastric H+/K+ ATPase. By dissecting its molecular interactions, activation kinetics, and inhibitory properties, this document provides a comprehensive resource for professionals in the field of gastroenterology and drug development.
The Molecular Journey: From Prodrug to Irreversible Inhibitor
Rabeprazole, a substituted benzimidazole, is administered as an inactive prodrug.[1] Its journey to becoming a potent inhibitor of the gastric proton pump is a multi-step process initiated by the acidic environment of the stomach's parietal cells.[1][2]
Following oral administration with an enteric coating to protect it from premature degradation in the gastric lumen, rabeprazole is absorbed in the small intestine and enters systemic circulation.[1][3] As a weak base, it readily crosses cell membranes and selectively accumulates in the acidic secretory canaliculi of parietal cells, where the pH can plummet to below 2.0.[1] This acidic milieu is the key to rabeprazole's activation.
The pyridine moiety of rabeprazole, with a pKa of approximately 5.0, becomes protonated, effectively trapping the molecule at its site of action.[1][4][5] This is followed by a second protonation on the benzimidazole ring, which triggers a chemical rearrangement, converting the prodrug into its active form: a highly reactive tetracyclic sulfenamide.[1] This activated species then forms irreversible covalent disulfide bonds with specific cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase α-subunit.[1][4][5] This covalent modification locks the enzyme in an inactive conformation, thereby preventing the final step of gastric acid secretion.[1][4]
The inhibition is irreversible and lasts until new H+/K+ ATPase pumps are synthesized by the parietal cells.[4]
Quantitative Analysis of Rabeprazole's Inhibitory Profile
Rabeprazole's efficacy is underscored by its rapid activation and potent inhibition of the H+/K+ ATPase. The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative perspective with other proton pump inhibitors.
Table 1: Physicochemical and Kinetic Properties of Rabeprazole
| Parameter | Value | Significance | Reference(s) |
| pKa (Pyridine Nitrogen) | ~5.0 | Higher than other PPIs, allowing for faster activation at a less acidic pH. | [4][5][6] |
| Activation Half-Life (in vitro) | 1.3 minutes (at pH 1.2) | Significantly shorter than omeprazole (2.8 min), lansoprazole (2.0 min), and pantoprazole (4.6 min), contributing to a faster onset of action. | [5] |
| Activation Half-Life (in vitro) | 7.2 minutes (at pH 5.1) | Demonstrates rapid activation even in less acidic conditions compared to other PPIs. | [5] |
Table 2: Comparative Inhibitory Activity against H+/K+ ATPase
| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole | Key Observations | Reference(s) |
| IC50 (H+/K+-ATPase) | ~3 times more potent than omeprazole in isolated rabbit gastric vesicles | 1.1 µM (porcine ATPase), 2.4 µM (gastric membrane vesicles) | - | - | Rabeprazole demonstrates higher potency in functional assays of acid secretion. | [7][8] |
| Time to Near-Maximal Inhibition (in vitro, hog vesicle model) | 5 minutes | 30 minutes | 30 minutes | >50 minutes (50% inhibition at 50 min) | Highlights rabeprazole's rapid onset of action. | [5] |
| Median 24-hour Gastric pH (in vivo, H. pylori-negative adults) | 3.4 | 1.9 | 2.9 | 2.2 | Rabeprazole achieves a significantly higher median gastric pH compared to other PPIs. | [5] |
Experimental Protocols for Assessing Rabeprazole's Activity
The elucidation of rabeprazole's mechanism of action relies on specific in vitro assays that measure either the direct inhibition of the H+/K+ ATPase enzyme or the functional consequence of this inhibition on acid secretion.
H+/K+ ATPase Inhibition Assay (Vesicle-Based)
This protocol outlines a general method for determining the inhibitory activity of rabeprazole on H+/K+ ATPase using isolated gastric vesicles.
Objective: To determine the IC50 value of rabeprazole for H+/K+ ATPase inhibition.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosal tissue (e.g., from porcine or rabbit stomach) is homogenized in a buffered solution.[7]
-
The homogenate is subjected to differential centrifugation to isolate microsomal fractions enriched with H+/K+ ATPase-containing vesicles.
-
-
ATPase Activity Assay:
-
The vesicle preparation is incubated with rabeprazole at various concentrations in a reaction buffer containing ATP and potassium ions.
-
The reaction is initiated by the addition of Mg2+.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each rabeprazole concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the rabeprazole concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
[¹⁴C]-Aminopyrine Accumulation Assay
This assay provides an indirect functional measure of acid secretion in isolated gastric glands or parietal cells.
Objective: To assess the effect of rabeprazole on acid accumulation in gastric glands.
Methodology:
-
Isolation of Gastric Glands:
-
Gastric glands are isolated from rabbit or rodent stomachs by enzymatic digestion (e.g., with collagenase).
-
-
Incubation and Stimulation:
-
Isolated glands are pre-incubated with varying concentrations of rabeprazole.
-
Acid secretion is stimulated using secretagogues such as histamine or dibutyryl-cAMP.
-
-
Radiolabeling:
-
[¹⁴C]-aminopyrine, a weak base (pKa 5.0), is added to the incubation medium.[1]
-
In acidic compartments, aminopyrine becomes protonated and trapped.
-
-
Measurement and Analysis:
-
The glands are separated from the medium by centrifugation.
-
The amount of accumulated [¹⁴C]-aminopyrine in the glands is quantified by scintillation counting.
-
The degree of accumulation is proportional to the volume and acidity of the acid-secretory spaces.[1]
-
Inhibition by rabeprazole is determined by comparing the accumulation in treated versus untreated stimulated glands.
-
Covalent Binding to Cysteine Residues
The irreversible inhibition of the H+/K+ ATPase by rabeprazole is due to the formation of covalent disulfide bonds with specific cysteine residues on the enzyme's α-subunit.[4][5] While the precise binding sites for rabeprazole are not as extensively documented as for other PPIs, it is understood to interact with cysteine residues accessible from the luminal side of the parietal cell membrane.[7][9] For comparison, omeprazole is known to bind to Cys813 and Cys892.[7][9] The specific cysteine residues targeted by rabeprazole contribute to its potent and sustained inhibitory effect.
Conclusion
Rabeprazole's mechanism of action on the gastric H+/K+ ATPase is a sophisticated process characterized by its selective accumulation, rapid acid-catalyzed activation, and irreversible covalent inhibition. Its distinct physicochemical properties, particularly its higher pKa, confer a faster onset of action compared to other proton pump inhibitors. A thorough understanding of these molecular intricacies, supported by robust quantitative data and well-defined experimental protocols, is paramount for the ongoing research and development of novel acid-suppressive therapies. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of gastrointestinal pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 3. Rabeprazole: The Ultimate Guide For API Importers, Pharmaceutical Manufacturers & Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 4. Rabeprazole - Wikipedia [en.wikipedia.org]
- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and chemical properties of Rabeprazole
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rabeprazole
Introduction
Rabeprazole is a second-generation proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders.[1] It is effective in the treatment of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[2][3] Like other PPIs, rabeprazole acts by suppressing gastric acid secretion.[4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of rabeprazole, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Properties
Rabeprazole, chemically known as (RS)-2-([4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole, is a substituted benzimidazole derivative.[2][5] The molecule contains a chiral sulfur atom in the sulfoxide group, meaning it exists as a racemic mixture of two enantiomers: (R)-(+)-rabeprazole and (S)-(-)-rabeprazole.[6]
Chemical Structure:
Table 1: Physicochemical Properties of Rabeprazole and Rabeprazole Sodium
| Property | Value | References |
| Rabeprazole | ||
| Molecular Formula | C₁₈H₂₁N₃O₃S | [2] |
| Molar Mass | 359.44 g·mol⁻¹ | [2] |
| CAS Number | 117976-89-3 | [2] |
| Appearance | White to yellowish-white solid | [2] |
| Melting Point | 99-100 °C (decomposes) | [7] |
| pKa (pyridine nitrogen) | ~5.0 | [2][8] |
| logP | 0.6 | [7] |
| Rabeprazole Sodium | ||
| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [6] |
| Molecular Weight | 381.42 g/mol | [6] |
| CAS Number | 117976-90-6 | [6] |
| Appearance | White to slightly yellowish-white solid | [6] |
| Melting Point | 140-141 °C (decomposes) | [9][10] |
| Solubility | Very soluble in water and methanol; freely soluble in ethanol, chloroform, and ethyl acetate; insoluble in ether and n-hexane. | [2][6] |
Mechanism of Action
Rabeprazole is a prodrug that, upon systemic absorption, accumulates in the acidic secretory canaliculi of gastric parietal cells.[8] In this acidic environment, it is protonated and converted to its active form, a sulfenamide intermediate.[1][8] This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase enzyme (the proton pump), leading to its irreversible inhibition.[8][11] This action blocks the final step in gastric acid secretion, leading to a reduction in both basal and stimulated acid production.[1][4]
Caption: Mechanism of action of Rabeprazole.
Synthesis of Rabeprazole
The synthesis of rabeprazole is a multi-step process that typically involves the preparation of a substituted pyridine derivative and its subsequent coupling with a benzimidazole thiol, followed by oxidation.[12]
Caption: A general workflow for the synthesis of Rabeprazole.
Experimental Protocol: Synthesis of Rabeprazole Sulfide
This protocol describes the condensation reaction to form the thioether intermediate.[12]
-
Preparation of Sodium Hydroxide Solution: Dissolve sodium hydroxide (4.7 g, 118 mmol) in 120 ml of distilled water.
-
Addition of 2-Mercaptobenzimidazole: To the sodium hydroxide solution, add 2-Mercaptobenzimidazole (8.3 g, 55 mmol) and heat the mixture to 45-50°C.
-
Addition of Chloro Intermediate: Slowly add a methanolic solution of in situ generated 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine over 2-3 hours.
-
Reaction: Stir the reaction mixture for an additional 4 hours at the same temperature.
-
Work-up: After the reaction is complete, cool the mixture and isolate the product, rabeprazole sulfide.
Metabolism of Rabeprazole
Rabeprazole is extensively metabolized in the liver.[13] A significant portion of its metabolism occurs via a non-enzymatic pathway, leading to the formation of rabeprazole-thioether.[8][14] The enzymatic metabolism is primarily mediated by cytochrome P450 isoenzymes CYP2C19 and CYP3A4, which produce demethylated and sulfone metabolites, respectively.[8][15] Due to the prominent non-enzymatic pathway, rabeprazole's metabolism is less affected by genetic polymorphisms of CYP2C19 compared to other PPIs.[8] The metabolites are mainly excreted in the urine.[13]
Caption: Metabolic pathways of Rabeprazole.
Spectroscopic and Analytical Characterization
The characterization of rabeprazole and its related substances is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for this purpose.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general method for the analysis of rabeprazole and its degradation products.[16]
-
Chromatographic System: A reversed-phase HPLC system equipped with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of a buffer solution and an organic solvent (e.g., acetonitrile or methanol), delivered in a gradient or isocratic mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve the rabeprazole sodium sample in a suitable diluent.
-
Injection Volume: A fixed volume, e.g., 20 µL.
-
Analysis: The retention times and peak areas are used to identify and quantify rabeprazole and its impurities or degradation products.
Crystalline Forms and Polymorphism
Rabeprazole sodium is known to exist in various crystalline forms, or polymorphs, as well as an amorphous form.[17] Different polymorphic forms can have different physicochemical properties, such as solubility and stability, which can impact the drug's bioavailability.[17] Several crystalline forms have been identified, often designated as Form I, Form II, Form X, Form Y, Form Z, and hydrated forms such as Form α, Form β, and Form γ.[17][18]
Table 2: Examples of Crystalline Forms of Rabeprazole Sodium and their Characteristic XRD Peaks
| Crystalline Form | Characteristic 2θ XRD Peaks | References |
| Form X | 5.13, 6.606, 7.244, 8.569, 9.353, 10.565, 12.161, 12.923, 14.414, 14.864, 16.372, 17.309, 18.173, 19.072, 20.01, 20.539, 22.177, 23.469, 24.81, 25.494 | [18] |
| Form Y | 5.61, 7.207, 7.725, 9.649, 10.352, 11.231, 14.546, 16.418, 16.899, 18.816, 19.442, 24.943 | [18] |
| Form F | 3.9, 5.6, 7.7, 11.6, 14.2 | [19] |
| Form H | 4.1, 5.7, 8.2, 9.6, 15.0 | [19] |
| Form I | 4.8, 9.3, 11.5, 13.9, 14.7 | [19] |
| Form γ (monohydrate) | 10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6 | [20] |
Experimental Protocol: Powder X-ray Diffraction (PXRD) for Polymorph Characterization
-
Sample Preparation: Gently grind the rabeprazole sodium sample to a fine powder.
-
Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Data Collection: Scan the sample over a specified 2θ range (e.g., 2° to 40°) at a defined step size and scan speed.
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form, which can be compared to reference patterns to identify the polymorph.
Conclusion
Rabeprazole is a cornerstone in the treatment of acid-related disorders, and a thorough understanding of its chemical and physical properties is paramount for its effective development and use. Its unique metabolic profile, characterized by a significant non-enzymatic pathway, distinguishes it from other proton pump inhibitors. The existence of multiple polymorphic forms of rabeprazole sodium highlights the importance of solid-state characterization in pharmaceutical development to ensure consistent product quality and performance. This guide provides a foundational understanding of the key technical aspects of rabeprazole for professionals in the field.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. benchchem.com [benchchem.com]
- 7. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. WO2003082858A1 - Crystalline forms of rabeprazole sodium - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. EP1935891A1 - Crystalline forms of rabeprazole sodium - Google Patents [patents.google.com]
The Genesis of a Proton Pump Inhibitor: A Technical Guide to the Discovery and Synthesis of Rabeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of Rabeprazole sodium, a significant proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders. The document details the core synthetic strategies, provides explicit experimental protocols for key reactions, and presents quantitative data in a structured format for comparative analysis. Furthermore, it visualizes the synthetic workflow and the mechanism of action through detailed diagrams.
Discovery and Development
Core Synthetic Strategy
The most common synthetic route for Rabeprazole sodium is a multi-step process that begins with the synthesis of two key intermediates: a substituted pyridine derivative and 2-mercaptobenzimidazole. These intermediates are then coupled to form a thioether, which is subsequently oxidized to form the Rabeprazole base. The final step involves the formation of the sodium salt to enhance its pharmaceutical properties.[7][8][9]
Synthesis of Key Intermediates
The synthesis of the substituted pyridine intermediate, often 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, is a critical and multi-step part of the overall process.[7] One common starting material for a similar intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is maltol.[10][11][12] The synthesis of 2-mercaptobenzimidazole is more straightforward and is often commercially available.
Coupling and Oxidation
The coupling of the chloromethylpyridine derivative with 2-mercaptobenzimidazole is typically carried out in the presence of a base to yield the thioether intermediate, 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzimidazole.[13] This thioether is then oxidized to the corresponding sulfoxide, Rabeprazole. Common oxidizing agents for this step include m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite.[7][8][14][15]
Salt Formation
The final step is the conversion of the Rabeprazole base into its sodium salt. This is typically achieved by treating the Rabeprazole base with a sodium source, such as sodium hydroxide.[7][15]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for Rabeprazole sodium and its intermediates.
Table 1: Yields of Key Synthetic Steps
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from 2-hydroxymethyl-3,4-dimethoxypyridine | 2-hydroxymethyl-3,4-dimethoxypyridine, Thionyl chloride | Chloroform | 0-3 | 2 | 78 | [12] |
| Synthesis of Rabeprazole Thioether | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol | Tetrahydrofuran, Triphenylphosphine, Diethyl azodicarboxylate | 0 | 5-10 | 80 | [13] |
| Oxidation of Rabeprazole Thioether to Rabeprazole | Rabeprazole Thioether, m-CPBA | Dichloromethane | 10-15 | 0.33 | 50 | [16] |
| Overall Yield of Rabeprazole Sodium (from 4-chloro-2,3-dimethylpyridine 1-oxide) | 4-chloro-2,3-dimethylpyridine 1-oxide | Multi-step | Various | Various | ~7-8 | [9] |
| Improved Oxidation Yield | Rabeprazole Thioether | Sodium Hypochlorite | Not Specified | Not Specified | 75 | [17][18] |
Table 2: Purity of Rabeprazole Sodium
| Method of Purification | Solvents | Purity (%) | Reference |
| Crystallization | Methylethylketone, Acetone, Toluene | 99.2 (HPLC) | [19] |
| Crystallization | Tetrahydrofuran, Xylene | 99.5 (HPLC) | [19] |
| Crystallization | Tetrahydrofuran, Toluene | Not Specified | [19] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of Rabeprazole sodium.
Protocol 1: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride[12][20]
-
Dissolve 7g of 2-hydroxymethyl-3,4-dimethoxypyridine in 120ml of dichloromethane in a round-bottom flask.
-
Stir the solution until the solid is completely dissolved.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add a mixture of 12.5ml of thionyl chloride in 30ml of dichloromethane dropwise to the reaction flask, maintaining the temperature between 0-3°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Remove the dichloromethane by rotary evaporation. A solid will precipitate.
-
Add ethanol to dissolve the solid, then decolorize with activated carbon.
-
Evaporate the ethanol to obtain 7.2g of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (yield: 78%).
Protocol 2: Synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Thioether)[13]
-
To a 2L three-necked flask, add 100g of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine and 1L of tetrahydrofuran.
-
Add 71.10g of 1H-benzo[d]imidazole-2-thiol and 136.58g of triphenylphosphine to the flask.
-
Begin stirring and cool the reaction mixture to 0°C.
-
Slowly add 90.678g of diethyl azodicarboxylate dropwise.
-
Maintain the reaction at 0°C for 5 to 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the tetrahydrofuran to dryness using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from methanol to yield 130.0g of the target product (yield: 80%).
Protocol 3: Synthesis of Rabeprazole from Rabeprazole Thioether[16]
-
Dissolve 3.2g of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (a related thioether) in 35ml of dichloromethane.
-
Cool the solution to 10-15°C.
-
Add a solution of 2.29g of m-CPBA in 20ml of dichloromethane dropwise over 20 minutes.
-
After stirring for an additional 20 minutes, add 10ml of 50% NaOH solution to the reaction mixture.
-
Adjust the pH of the reaction mass to 8.0-8.5 with acetic acid.
-
Extract the product with dichloromethane (3 x 10ml).
-
Evaporate the solvent.
-
Treat the crude product with ether at 10°C to precipitate a solid.
-
Filter and dry the solid to obtain 2g of Rabeprazole Chloro Impurity (a related sulfoxide, yield: 50%).
Protocol 4: Preparation of Amorphous Rabeprazole Sodium[19]
-
Dissolve 10.0g of Rabeprazole sodium in a mixture of 50ml of methylethylketone, 5ml of acetone, and 150ml of toluene.
-
Heat the solution to 45°C until it becomes clear.
-
Remove any insoluble impurities by filtration.
-
Gradually cool the clear solution to room temperature (approximately 25°C).
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and dry to obtain 8.2g of amorphous Rabeprazole sodium (yield: 82%).
Visualizations
Synthetic Workflow
Caption: General synthesis pathway of Rabeprazole Sodium.
Mechanism of Action: Proton Pump Inhibition
Caption: Mechanism of Rabeprazole's action on the gastric proton pump.
References
- 1. media-us.eisai.com [media-us.eisai.com]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Rabeprazole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 6. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. benchchem.com [benchchem.com]
- 8. asianjpr.com [asianjpr.com]
- 9. revues.imist.ma [revues.imist.ma]
- 10. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]
- 12. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 13. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]
- 14. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. US8071781B2 - Process for preparing rabeprazole sodium - Google Patents [patents.google.com]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Rabeprazole in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of rabeprazole, a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. This document synthesizes key data on its absorption, distribution, metabolism, and excretion (ADME), details the experimental methodologies used for its characterization, and visualizes its metabolic pathways and typical experimental workflows.
Pharmacokinetic Profile of Rabeprazole
Rabeprazole is administered as an enteric-coated tablet to protect the acid-labile drug from degradation in the stomach. Following oral administration, rabeprazole is rapidly absorbed from the small intestine.
Absorption and Distribution
Rabeprazole exhibits dose-proportional pharmacokinetics. Its absolute bioavailability is approximately 52% after oral administration, and this is not significantly affected by food or the co-administration of antacids.[1][2] Peak plasma concentrations (Cmax) are typically reached between 2.0 and 5.0 hours (Tmax) post-dose.[3] Rabeprazole is extensively bound to human plasma proteins, with a binding percentage of approximately 96.3% to 97%.[1]
Metabolism and Excretion
Rabeprazole is extensively metabolized in the liver prior to excretion. A key feature of its metabolism is that it occurs through both non-enzymatic and enzymatic pathways.[4] The plasma half-life of rabeprazole is relatively short, ranging from 1 to 2 hours.[3] Approximately 90% of a dose is eliminated in the urine as metabolites, with the remainder excreted in the feces.[3] No unchanged rabeprazole is recovered in the urine or feces.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of rabeprazole from various in vivo studies in healthy adult subjects.
Table 1: Single-Dose Pharmacokinetic Parameters of Oral Rabeprazole
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| 10 | 678.24 ± 278.93 | 3.8 ± 0.8 | 1415.88 ± 505.46 | 1.48 ± 0.19 | [5] |
| 20 | 180 ± 30 | 3.30 ± 0.60 | - | 2.29 ± 0.42 | [4] |
| 20 | 657.83 ± 250.86 | 3.7 ± 0.5 | 1479.81 ± 527.83 | 1.38 ± 0.24 | [5] |
| 20 (IV) | - | - | - | 1.02 ± 0.63 | [6] |
| 20 (Oral) | - | - | - | 1.47 ± 0.82 | [6] |
Table 2: Other Pharmacokinetic Parameters of Rabeprazole
| Parameter | Value | Unit | Reference(s) |
| Absolute Bioavailability | ~52 | % | [1][3] |
| Protein Binding | 96.3 - 97 | % | [1] |
| Volume of Distribution (Vd) | 0.98 ± 0.18 | L/kg | [4] |
| Total Body Clearance (CLB) | 0.30 ± 0.08 | L/h/kg | [4] |
| Total Body Clearance (IV) | 283 ± 98 | mL/min | [6] |
Metabolism of Rabeprazole
The metabolism of rabeprazole is a dual process involving a significant non-enzymatic pathway and, to a lesser extent, the cytochrome P450 (CYP) enzymatic system. This dual pathway makes rabeprazole's pharmacokinetics less susceptible to genetic polymorphisms of CYP enzymes compared to other PPIs.[7]
Non-Enzymatic Metabolism
The primary metabolic pathway for rabeprazole is a non-enzymatic reduction to its thioether metabolite, rabeprazole thioether.[4] This is a key differentiating feature from other PPIs that are more heavily reliant on CYP-mediated metabolism.
Enzymatic Metabolism
The enzymatic metabolism of rabeprazole is primarily mediated by CYP2C19 and CYP3A4.[4]
-
CYP2C19: This enzyme is responsible for the demethylation of rabeprazole to desmethyl rabeprazole.
-
CYP3A4: This enzyme oxidizes rabeprazole to rabeprazole sulfone.
These primary metabolites undergo further biotransformation to more water-soluble compounds for excretion. The main metabolites found in urine are a mercapturic acid conjugate and a carboxylic acid derivative of the thioether metabolite.[2]
Metabolic Pathway Diagram
The following diagram illustrates the major metabolic pathways of rabeprazole.
Experimental Protocols
The following sections detail typical methodologies for conducting in vivo pharmacokinetic studies of rabeprazole and for the bioanalysis of plasma samples.
In Vivo Pharmacokinetic Study Protocol
This protocol is a representative example for a single-dose, open-label, crossover study in healthy human volunteers to determine the pharmacokinetics of an oral rabeprazole formulation.
4.1.1. Study Design
-
Design: Single-center, open-label, single-dose, randomized, two-period crossover study.
-
Subjects: Healthy adult male and non-pregnant female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Exclusion Criteria: History of significant gastrointestinal, hepatic, or renal disease; use of any prescription or over-the-counter medications that could interfere with the study drug's pharmacokinetics; history of alcohol or drug abuse.
-
Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All subjects must provide written informed consent before participation.
4.1.2. Dosing and Sample Collection
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of a 20 mg rabeprazole tablet with 240 mL of water.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -70°C or below until analysis.
-
Washout Period: A washout period of at least 7 days separates the two treatment periods.
4.1.3. Pharmacokinetic Analysis
-
Data Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination rate constant (λz), and terminal half-life (t½).
-
Software: Pharmacokinetic parameters are calculated using validated software (e.g., Phoenix® WinNonlin®).
Bioanalytical Method for Rabeprazole in Plasma
This section describes a typical Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of rabeprazole in human plasma.
4.2.1. Sample Preparation
-
Method: Protein precipitation.
-
Procedure: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar compound not present in the study samples) and 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of the mobile phase.
4.2.2. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions of the precursor ion to a specific product ion for both rabeprazole and the internal standard.
4.2.3. Method Validation The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of rabeprazole.
Conclusion
Rabeprazole exhibits a predictable pharmacokinetic profile characterized by rapid absorption, high plasma protein binding, and a relatively short half-life. Its metabolism is distinguished by a significant non-enzymatic pathway, which contributes to its consistent clinical effects across different patient populations. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of rabeprazole and other related compounds. This comprehensive understanding of its in vivo behavior is essential for optimizing its therapeutic use and for the design of future drug development studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Rabeprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on Rabeprazole Enantiomers and Their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rabeprazole, a widely used proton pump inhibitor (PPI), is a chiral molecule that has been marketed as a racemic mixture of its two enantiomers: (R)-rabeprazole (dexrabeprazole) and (S)-rabeprazole.[1] While chemically similar, these enantiomers exhibit significant differences in their pharmacokinetic profiles, primarily due to stereoselective metabolism. This guide provides a comprehensive analysis of the pharmacological activity of rabeprazole enantiomers, detailing their mechanism of action, comparative pharmacokinetics and pharmacodynamics, and clinical efficacy. Particular emphasis is placed on the stereoselective metabolism by cytochrome P450 enzymes and the resulting clinical implications. Detailed experimental protocols and quantitative data are presented to support researchers in the field.
Mechanism of Action: Inhibition of Gastric H+/K+-ATPase
Both enantiomers of rabeprazole are prodrugs that, like all PPIs, require activation in an acidic environment.[2] They accumulate in the acidic canaliculi of gastric parietal cells, where they are converted to an active sulfenamide intermediate. This active form then covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), leading to irreversible inhibition of the enzyme and a profound reduction in gastric acid secretion.[3][4]
Rabeprazole is noted for its rapid onset of action, which is attributed to a higher pKa value (~5.0) compared to other PPIs like omeprazole.[2][5] This allows it to be activated more rapidly and over a broader pH range.[5] Studies using isolated gastric vesicles show that rabeprazole can achieve near-maximal inhibition of the proton pump within 5 minutes, significantly faster than omeprazole or lansoprazole.[5]
Signaling Pathway for H+/K+-ATPase Inhibition
The following diagram illustrates the activation of rabeprazole and its subsequent inhibition of the proton pump within a gastric parietal cell.
Pharmacodynamics: Comparative In Vitro Potency
While both enantiomers are effective inhibitors of the proton pump, some studies suggest differences in potency. In vitro studies have shown that rabeprazole is a more potent inhibitor of H+,K+-ATPase and acid secretion than omeprazole.[4] One study reported that rabeprazole was approximately three times more potent than omeprazole in suppressing acid secretion in isolated rabbit gastric vesicles.[6] Although direct IC50 comparisons between the enantiomers are not consistently available, the primary differentiator in their clinical effect arises from pharmacokinetics rather than pharmacodynamics.[7]
| Parameter | Rabeprazole (Racemate) | Omeprazole | Key Observations |
| IC50 (H+/K+-ATPase) | Reported to be ~3 times more potent than omeprazole in functional assays.[2][6] An IC50 of 72 nM has also been reported.[8] | 1.1 µM (porcine ATPase), 2.4 µM (gastric membrane vesicles).[2] | Rabeprazole demonstrates higher potency in functional assays of acid secretion.[2] |
| pKa | ~5.0[5] | ~4.0[2] | The higher pKa of rabeprazole allows for faster activation at a less acidic pH.[2] |
| Activation Half-Life (pH 5.1) | 7.2 minutes[5] | 84 minutes[5] | Rabeprazole's chemical structure leads to a significantly faster conversion to its active form.[5] |
Pharmacokinetics: The Stereoselective Advantage of Dexrabeprazole
The most significant differences between rabeprazole enantiomers lie in their pharmacokinetic profiles, particularly their metabolism.[7]
Metabolism and the Role of CYP2C19
Rabeprazole is metabolized in the liver primarily by cytochrome P450 enzymes, CYP2C19 and CYP3A4.[3] However, a substantial portion of its clearance occurs via a non-enzymatic reduction to rabeprazole thioether.[3] This characteristic makes rabeprazole's overall metabolism less dependent on the highly polymorphic CYP2C19 enzyme compared to other PPIs like omeprazole and lansoprazole.[3][9]
Despite this, CYP2C19 still plays a crucial role in the stereoselective disposition of the enantiomers. (R)-Rabeprazole's disposition is more significantly influenced by CYP2C19 genetic polymorphisms than that of the (S)-enantiomer.[9][10]
Comparative Pharmacokinetic Data
Studies in healthy subjects have consistently shown that after administration of the racemic mixture, the plasma concentrations and Area Under the Curve (AUC) for (R)-rabeprazole are significantly higher than for (S)-rabeprazole.[9][10] This effect is magnified in individuals who are CYP2C19 poor metabolizers (PMs).
The table below summarizes key pharmacokinetic findings from a study involving different CYP2C19 genotype groups after a single 20 mg oral dose of racemic rabeprazole.[9][10]
| Parameter | CYP2C19 Genotype | (R)-Rabeprazole (Dexrabeprazole) | (S)-Rabeprazole | Ratio (R/S) |
| AUC (Area Under the Curve) | Homozygous Extensive Metabolizers (homEMs) | Higher | Lower | 1.8 |
| Heterozygous Extensive Metabolizers (hetEMs) | Higher | Lower | 2.2 | |
| Poor Metabolizers (PMs) | Higher | Lower | 2.4 | |
| Cmax (Peak Plasma Conc.) | homEMs | 1.7-fold higher than (S)[9] | Lower | 1.7 |
| hetEMs | 1.9-fold higher than (S)[9] | Lower | 1.9 | |
| PMs | 1.8-fold higher than (S)[9] | Lower | 1.8 | |
| Elimination Half-Life (t½) | homEMs | 0.8 h | No significant difference vs. PMs | - |
| PMs | 1.7 h (Significantly longer than homEMs)[10] | No significant difference vs. homEMs | - |
These data clearly indicate that (R)-rabeprazole has a superior pharmacokinetic profile, with higher plasma exposure regardless of the patient's CYP2C19 metabolizer status.[7] This leads to a more consistent and predictable therapeutic response.
Metabolic Pathway and CYP2C19 Influence
This diagram illustrates the metabolic pathways of rabeprazole and highlights the influence of CYP2C19 on the enantiomers.
Clinical Efficacy and Significance
The pharmacokinetic advantages of dexrabeprazole translate into improved clinical efficacy. Clinical trials have demonstrated that dexrabeprazole at half the dose of the racemic mixture provides superior or equivalent therapeutic benefit.[11][12]
A randomized, double-blind study comparing 10 mg of dexrabeprazole with 20 mg of racemic rabeprazole in patients with GERD yielded the following results:[11][13]
| Efficacy Endpoint | Dexrabeprazole (10 mg) | Rabeprazole (20 mg) | P-value |
| Onset of Symptom Relief | 1.8 ± 0.8 days | 2.6 ± 1.4 days | < 0.05 |
| ≥50% Improvement in Regurgitation | 96% of patients | 60% of patients | 0.002 |
| Healing of Esophagitis (after 28 days) | 95.2% of patients | 65.2% of patients | 0.036 |
These findings show that 10 mg of dexrabeprazole is more effective than 20 mg of rabeprazole in healing endoscopic lesions and providing faster symptom relief.[7][11] This enhanced efficacy at a lower dose reduces the metabolic load on the body and simplifies the pharmacokinetic profile.[11] Further studies have confirmed that a 10 mg dose of dexrabeprazole is sufficient, with no significant additional benefit seen from increasing the dose to 20 mg daily.[14]
Experimental Protocols
Protocol for Chiral Separation of Rabeprazole Enantiomers
This protocol describes a high-performance liquid chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-rabeprazole.[1]
-
Chromatographic System: HPLC with UV detection.[15]
-
Chiral Stationary Phase: Chiralpak IC (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of Hexane, Ethanol, and Ethylenediamine in a ratio of 30:70:0.05 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 285 nm.[15]
-
Sample Preparation: Dissolve the rabeprazole bulk drug or tablet powder in the mobile phase to a suitable concentration.[15]
-
Injection Volume: 20 µL.[15]
-
Expected Outcome: Baseline separation of the (R) and (S) enantiomers with a resolution greater than 6.0.[1] In some systems, the (S)-enantiomer migrates first.[16]
Protocol for In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of rabeprazole enantiomers on the proton pump, adapted from multiple sources.[2][17][18]
-
Enzyme Preparation:
-
Isolate H+/K+-ATPase enriched microsomal vesicles from fresh rabbit, sheep, or porcine gastric mucosa.[17][19]
-
Homogenize mucosal scrapings in an ice-cold buffer (e.g., 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4).[17]
-
Perform differential centrifugation, followed by a discontinuous sucrose gradient centrifugation to purify the microsomal vesicles containing the enzyme.[17]
-
Resuspend the final pellet and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.[17]
-
-
Inhibition Assay:
-
Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of the test compound (e.g., dexrabeprazole) in an assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2) at 37°C for 30-60 minutes.[17][18]
-
Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP and KCl (final concentrations typically 2 mM ATP, 10-20 mM KCl).[17][20]
-
Incubate the reaction at 37°C for 30 minutes.[17]
-
Stop the reaction by adding an acid solution, such as 10% trichloroacetic acid.[19][20]
-
-
Quantification and Data Analysis:
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Malachite Green or Fiske-Subbarow method.[17][18]
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).[17]
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Workflow for In Vitro PPI Potency Assay
Conclusion
The pharmacological activity of rabeprazole is stereoselective, with the primary differences between its enantiomers residing in their pharmacokinetic profiles. (R)-rabeprazole (dexrabeprazole) exhibits higher plasma concentrations and a greater AUC compared to (S)-rabeprazole, a difference that is pronounced in CYP2C19 poor metabolizers.[9] This superior pharmacokinetic profile allows dexrabeprazole to provide more effective and consistent inhibition of gastric acid secretion at a lower dose than the racemic mixture.[11] Clinical studies confirm that 10 mg of dexrabeprazole is more efficacious than 20 mg of racemic rabeprazole for the treatment of GERD, offering faster symptom relief and higher healing rates.[13] The development of dexrabeprazole exemplifies a successful "racemic switch," providing a therapeutic advantage by reducing metabolic load, simplifying pharmacokinetics, and offering a more homogenous and effective treatment for acid-related disorders.[7][11]
References
- 1. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Review article: the pharmacology of rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajpp.in [ajpp.in]
- 20. jnsbm.org [jnsbm.org]
Rabeprazole's Binding Affinity to the Proton Pump: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of rabeprazole's binding affinity to the gastric H+/K+-ATPase, commonly known as the proton pump. It delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and visualizes the key molecular pathways and experimental workflows.
Core Mechanism of Action: Covalent Inhibition
Rabeprazole, a substituted benzimidazole, is a prodrug that requires activation to exert its inhibitory effect on the proton pump.[1][2] Its mechanism of action involves a multi-step process that culminates in the irreversible covalent binding to the H+/K+-ATPase.[1]
Upon oral administration, rabeprazole is absorbed in the small intestine and reaches the parietal cells of the stomach lining.[3] Being a weak base, it selectively accumulates in the acidic environment of the secretory canaliculi of these cells.[1][4] In this acidic milieu, rabeprazole undergoes a proton-catalyzed conversion into its active form, a reactive sulfenamide intermediate.[1][3] This activated form then rapidly and covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, forming a stable disulfide bond.[5] This covalent modification locks the enzyme in an inactive conformation, thereby inhibiting the final step of gastric acid secretion.[6] The restoration of acid secretion is subsequently dependent on the synthesis of new proton pump units.[6]
Quantitative Analysis of Binding Affinity and Potency
The binding affinity and inhibitory potency of rabeprazole have been quantified through various in vitro studies. While direct equilibrium dissociation constants (Ki) for the irreversible covalent binding are not typically reported, the half-maximal inhibitory concentration (IC50) serves as a key metric for its potency.
Table 1: Comparative in vitro Potency of Proton Pump Inhibitors
| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole | Key Observations |
| IC50 (H+/K+-ATPase) | ~0.16 µM (rabbit gastric vesicles) | ~0.36 µM (rabbit gastric vesicles)[7]; 1.1 µM (porcine ATPase), 2.4 µM (gastric membrane vesicles)[5] | - | - | Rabeprazole demonstrates a higher potency in functional assays of acid secretion compared to omeprazole.[5][7] |
| pKa | ~5.0 | ~4.0 | - | - | Rabeprazole's higher pKa allows for faster activation at a less acidic pH.[4][8] |
| Activation Half-life (pH 1.2) | - | - | - | - | Rabeprazole has a more rapid conversion to its active form. |
| Inhibition Onset (Isolated Hog Gastric Vesicles) | Near-maximal inhibition within 5 minutes | Required 30 minutes for near-maximal inhibition | Required 30 minutes for near-maximal inhibition | Achieved only 50% inhibition after 50 minutes | Demonstrates a significantly faster onset of action at the cellular level.[1][8] |
Signaling Pathway and Activation Mechanism
The activation of rabeprazole and its subsequent inhibition of the proton pump is a pH-dependent process localized to the acidic environment of the parietal cell's secretory canaliculi.
Caption: Rabeprazole activation and covalent inhibition of the parietal cell proton pump.
Experimental Protocols
The determination of rabeprazole's inhibitory activity on the H+/K+-ATPase is performed using established in vitro assays. The following is a detailed protocol for a typical H+/K+-ATPase inhibition assay.
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
Objective: To measure the direct inhibitory effect of rabeprazole on the enzymatic activity of the H+/K+-ATPase.
1. Preparation of H+/K+-ATPase Enriched Vesicles:
-
Source: Gastric mucosal tissue from porcine or rabbit stomachs is a common source.[5]
-
Homogenization: The mucosal scrapings are homogenized in an ice-cold buffered solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).[9]
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to remove cellular debris, nuclei, and mitochondria, enriching for microsomal fractions containing the H+/K+-ATPase vesicles.[9]
-
Sucrose Gradient Centrifugation: For higher purity, the microsomal fraction can be further purified using a discontinuous sucrose gradient. The H+/K+-ATPase enriched vesicles are collected from the interface of the sucrose layers.[9]
-
Protein Concentration Determination: The protein concentration of the final vesicle preparation is determined using a standard method, such as the Bradford assay. The vesicles are then stored at -80°C.[9]
2. ATPase Activity Assay:
-
Reaction Mixture: A reaction buffer is prepared, typically containing Tris-HCl (pH 7.4), MgCl₂, and KCl.[10][11]
-
Incubation with Inhibitor: Aliquots of the H+/K+-ATPase enriched vesicles are pre-incubated with varying concentrations of rabeprazole (and other PPIs for comparison) or a vehicle control for a defined period at 37°C.[10]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.[10][11]
-
Reaction Termination: After a specific incubation time at 37°C, the reaction is stopped by the addition of a quenching agent, such as ice-cold trichloroacetic acid.[10][11]
3. Measurement of Enzyme Activity:
-
Phosphate Quantification: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done using a colorimetric method, such as the Fiske-Subbarow method or a Malachite Green-based assay.[9][12]
-
Spectrophotometric Reading: The absorbance of the resulting colored complex is measured using a spectrophotometer at the appropriate wavelength (e.g., 660 nm for the Fiske-Subbarow method).[12]
-
Calculation of Inhibition: The percentage of inhibition for each rabeprazole concentration is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the control (vehicle only) wells. The IC50 value is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Experimental Workflow
The following diagram illustrates the typical workflow for determining the in vitro potency of a proton pump inhibitor like rabeprazole.
Caption: Workflow for H+/K+-ATPase Inhibition Assay.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jnsbm.org [jnsbm.org]
- 11. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by Rabeprazole Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid production by targeting the H+/K+-ATPase.[1][2] As a member of the substituted benzimidazole class, its primary clinical application is in the management of acid-related gastrointestinal disorders.[3] However, a growing body of evidence reveals that Rabeprazole's sphere of influence extends far beyond the gastric parietal cell, implicating a range of "off-target" cellular pathways. These effects, independent of gastric acid suppression, include the modulation of cell proliferation, inflammation, lysosomal function, and bone metabolism.[4][5]
This technical guide provides a comprehensive overview of the core cellular pathways affected by Rabeprazole administration. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of the molecular mechanisms involved to facilitate further investigation and potential drug repurposing efforts.
Primary Mechanism of Action: Inhibition of Gastric H+/K+-ATPase
The principal mechanism of Rabeprazole involves the irreversible inhibition of the gastric H+/K+-ATPase, or proton pump, which is the final step in the acid secretion pathway in parietal cells.[2][6]
1.1 Activation and Covalent Binding
Rabeprazole is a prodrug that requires activation in an acidic environment.[7] It accumulates in the acidic secretory canaliculi of parietal cells. A key differentiator for Rabeprazole is its high pKa value (~5.0), which allows for faster conversion to its active sulfonamide form, even at higher pH levels compared to other PPIs.[1][3] This active metabolite then forms a stable, covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, leading to its irreversible inactivation.[7][8] This blockage prevents the transport of H+ ions into the gastric lumen, effectively reducing gastric acid secretion.[2]
1.2 Quantitative Comparison with Other PPIs
Rabeprazole's unique pharmacokinetic profile, particularly its rapid activation, distinguishes it from other PPIs.[1]
| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole |
| pKa | ~5.0[1] | 4.0[1] | 3.9[1] | 3.8[1] |
| Activation Half-life (pH 1.2) | 1.3 minutes[1] | 2.8 minutes[1] | 2.0 minutes[1] | 4.6 minutes[1] |
| Metabolism | Primarily non-enzymatic; minor CYP2C19 & CYP3A4[1] | Primarily CYP2C19 & CYP3A4 | Primarily CYP2C19 & CYP3A4 | Primarily CYP2C19 & CYP3A4 |
| Relative Potency (vs. Omeprazole = 1.00) | 1.82[1] | 1.00[1] | 0.90[1] | 0.23[1] |
1.3 Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of Rabeprazole on the ATP hydrolysis activity of the H+/K+-ATPase enzyme.[1][6]
-
Preparation of H+/K+-ATPase Enriched Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit stomachs) using differential centrifugation and sucrose gradient purification.
-
Pre-incubation: Incubate the enriched vesicles in an acidic buffer (pH < 4.0) with varying concentrations of Rabeprazole (and other PPIs for comparison) to allow for drug activation. A control group should be incubated with the vehicle.
-
Enzyme Reaction: Initiate the ATPase reaction by adding the activated drug-vesicle mixture to a reaction buffer (pH 7.4) containing MgCl2, KCl, and ATP.
-
Phosphate Quantification: Stop the reaction after a defined period (e.g., 10-20 minutes) by adding a quenching solution. Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method.[1] Read the absorbance spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition for each Rabeprazole concentration relative to the vehicle control. Determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.[1]
Off-Target Cellular Pathways
Beyond its primary function, Rabeprazole influences several critical cellular signaling pathways, demonstrating its potential for broader therapeutic applications, particularly in oncology and inflammatory diseases.
2.1 Anti-Proliferative and Pro-Apoptotic Pathways in Cancer
Rabeprazole exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[9] This activity is attributed to the disruption of pH homeostasis and the inhibition of key oncogenic signaling pathways.[4][9]
2.1.1 Inhibition of ERK1/2 Signaling
In certain gastric cancer cells, Rabeprazole has been shown to completely inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK pathway that regulates cell proliferation and survival.[10][11] This inactivation attenuates cell viability and promotes apoptosis.[9][10]
2.1.2 Inhibition of STAT3-Mediated Glycolysis
Rabeprazole can suppress cell proliferation by reducing the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[4][12] This action prevents STAT3's nuclear translocation and its binding to the promoter of Hexokinase 2 (HK2), a key glycolytic enzyme.[12] The subsequent downregulation of HK2 leads to decreased glucose uptake and lactate production, effectively starving cancer cells of a critical energy source.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 8. Rabeprazole - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Gastric Acid Suppression: A Technical Guide to the Historical Development of Proton Pump Inhibitors and the Emergence of Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical development of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. From the initial elucidation of the gastric acid secretion pathway to the targeted design of molecules that irreversibly inhibit the proton pump, this document provides a comprehensive overview of the key scientific milestones. With a particular focus on the development of Rabeprazole, this guide details the medicinal chemistry, structure-activity relationships, and pharmacological advantages that have shaped this critical therapeutic class.
The Dawn of a New Era in Acid Suppression: Unraveling the Proton Pump
The journey towards the development of proton pump inhibitors began with a fundamental understanding of the physiology of gastric acid secretion. In the late 1970s, researchers identified the final step in this process: the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme, located in the secretory membranes of parietal cells.[1][2][3] This enzyme, aptly named the "proton pump," is responsible for pumping hydrogen ions into the gastric lumen, thereby generating stomach acid.[4][5] This discovery provided a novel and highly specific target for the development of a new class of antisecretory drugs.[1][2]
Prior to this, the primary treatments for acid-related disorders were H2-receptor antagonists, which block one of the upstream signaling pathways for acid production.[2] However, the identification of the H+/K+-ATPase as the final common pathway for acid secretion, regardless of the initial stimulus, opened the door for a more profound and complete inhibition of gastric acid.[6]
From a Serendipitous Finding to a Targeted Approach: The First Generation of PPIs
The development of the first PPIs was a result of both serendipity and systematic medicinal chemistry. An early lead compound, timoprazole, a pyridylmethylsulfinyl benzimidazole, was initially investigated for other therapeutic purposes but was found to possess significant anti-secretory activity.[1][3] This discovery shifted the focus towards optimizing the benzimidazole scaffold to achieve potent and specific inhibition of the newly discovered proton pump.[1][7]
The key to the mechanism of these compounds was their nature as prodrugs.[4][8] These weak bases selectively accumulate in the acidic environment of the parietal cell's secretory canaliculi.[9] In this acidic milieu, they undergo a chemical rearrangement to form a reactive tetracyclic sulfenamide.[7][8] This activated form then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.[6][10]
This targeted approach culminated in the synthesis of omeprazole in 1979 by Swedish pharmaceutical company Astra Hässle.[1][11] Following extensive preclinical and clinical development, omeprazole was launched in 1988, becoming the first clinically approved proton pump inhibitor and revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][11] The success of omeprazole spurred the development of other first-generation PPIs, including lansoprazole and pantoprazole , each with minor structural modifications to the benzimidazole and pyridine rings.[1][3]
The Quest for Refinement: The Development of Rabeprazole
The development of Rabeprazole (formerly known as E3810) by Eisai Co., Ltd. represented a focused effort to improve upon the existing PPIs.[12] The key structural difference in Rabeprazole is the presence of a 3-methoxypropoxy group on the pyridine ring.[12] This modification was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the compound's physicochemical and pharmacokinetic properties.
The synthesis of Rabeprazole involves a multi-step process, typically starting from a substituted pyridine N-oxide. A key step is the introduction of the 3-methoxypropoxy side chain, followed by the formation of a thioether linkage with 2-mercaptobenzimidazole. The final step is the oxidation of the thioether to the sulfoxide, yielding Rabeprazole.[1][12]
One of the key design goals for Rabeprazole was to achieve a faster onset of action. This was accomplished by designing a molecule with a higher pKa value for the pyridine nitrogen compared to other PPIs. This higher pKa allows for more rapid activation of the prodrug to its active sulfonamide form in the acidic environment of the parietal cell.
Quantitative Comparison of Proton Pump Inhibitors
The various proton pump inhibitors, while sharing a common mechanism of action, exhibit differences in their physicochemical properties, pharmacokinetics, and pharmacodynamics. These differences can have clinical implications for their efficacy and potential for drug-drug interactions.
Physicochemical Properties
| Property | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Esomeprazole |
| Molecular Formula | C17H19N3O3S | C16H14F3N3O2S | C16H15F2N3O4S | C18H21N3O3S | C17H19N3O3S |
| Molecular Weight ( g/mol ) | 345.42 | 369.36 | 383.37 | 359.44 | 345.42 |
| pKa1 (Pyridine) | 4.06 | 3.83 | 3.83 | 4.53 | 4.06 |
| logP | 2.23 | 1.9 | 0.5 | 0.6 | 2.23 |
Data compiled from multiple sources.
Pharmacokinetic Parameters
| Parameter | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Esomeprazole |
| Bioavailability (%) | 30-40 | 80-85 | 77 | 52 | 90 |
| Time to Peak (Tmax) (hours) | 0.5-3.5 | 1.7 | 2.5 | 2-5 | 1.5 |
| Half-life (t1/2) (hours) | 0.5-1 | < 2 | ~1.9 | 1-2 | 1.2-1.5 |
| Protein Binding (%) | 95 | 97 | 98 | 96.3 | 97 |
| Primary Metabolism | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, Non-enzymatic | CYP2C19, CYP3A4 |
Data compiled from multiple sources.[6][11]
Pharmacodynamic Properties
| Property | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Esomeprazole |
| Onset of Action | Slower | Faster than Omeprazole | Slower | Most Rapid | Faster than Omeprazole |
| Duration of Acid Suppression | >24 hours | >24 hours | >24 hours | >24 hours | >24 hours |
| Potency (relative to Omeprazole) | 1.00 | 0.90 | 0.23 | 1.82 | 1.60 |
Data compiled from multiple sources.
Experimental Protocols
The development and characterization of proton pump inhibitors rely on a variety of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the proton pump enzyme.
Objective: To determine the IC50 value of a test compound for the inhibition of H+/K+-ATPase.
Materials:
-
H+/K+-ATPase enriched microsomes (prepared from porcine or rabbit gastric mucosa)
-
Test compound (e.g., Rabeprazole) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution (2 mM in Assay Buffer)
-
KCl solution (10 mM in Assay Buffer)
-
Malachite Green Reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of H+/K+-ATPase Enriched Microsomes: Gastric mucosa is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with the H+/K+-ATPase enzyme.[10]
-
Assay Setup: In a 96-well plate, add the Assay Buffer, varying concentrations of the test compound, and the H+/K+-ATPase enriched microsomes. Include a vehicle control (solvent only).
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP/KCl solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The H+/K+-ATPase will hydrolyze ATP, releasing inorganic phosphate (Pi).
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the released Pi.[10]
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Gastric Acid Secretion Assay (Aminopyrine Uptake Assay)
This assay provides a functional measure of acid secretion in isolated gastric glands or cultured parietal cells.
Objective: To assess the effect of a test compound on secretagogue-stimulated acid secretion.
Materials:
-
Isolated rabbit gastric glands or cultured parietal cells
-
Test compound (e.g., Rabeprazole)
-
[14C]-Aminopyrine (a weak base that accumulates in acidic compartments)
-
A secretagogue (e.g., histamine, carbachol)
-
Appropriate cell culture medium or buffer
-
Liquid scintillation counter
Procedure:
-
Cell/Gland Preparation: Isolate gastric glands from a rabbit stomach by collagenase digestion or use cultured parietal cells.
-
Pre-incubation with Inhibitor: Pre-incubate the cells or glands with varying concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Stimulation and Radiolabeling: Add the secretagogue (e.g., histamine) and [14C]-aminopyrine to the cell/gland suspension.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for stimulated acid secretion and uptake of the radiolabeled aminopyrine.
-
Termination and Washing: Terminate the reaction by rapidly cooling and washing the cells/glands with ice-cold buffer to remove extracellular [14C]-aminopyrine.
-
Measurement: Lyse the cells/glands and measure the amount of intracellular [14C]-aminopyrine using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the degree of acid secretion. Calculate the percentage of inhibition of stimulated aminopyrine uptake for each concentration of the test compound.
Visualizing the Science: Diagrams and Pathways
Signaling Pathway of Gastric Acid Secretion
Caption: Major signaling pathways regulating gastric acid secretion in parietal cells.
General Workflow for Proton Pump Inhibitor Development
References
- 1. benchchem.com [benchchem.com]
- 2. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 4. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search-library.ucsd.edu [search-library.ucsd.edu]
- 6. asianjpr.com [asianjpr.com]
- 7. Preparation method of rabeprazole and sodium salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. revues.imist.ma [revues.imist.ma]
- 9. Rabeprazole - Wikipedia [en.wikipedia.org]
- 10. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Quantification of Rabeprazole in Human Plasma via HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of rabeprazole in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. Accurate measurement of its concentration in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described method is simple, sensitive, and robust, employing either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup. The protocol includes comprehensive details on instrumentation, sample preparation, and method validation parameters, presented in accordance with regulatory guidelines.
Principle
The method separates rabeprazole from endogenous plasma components and an internal standard (IS) on a C18 reversed-phase column. An isocratic mobile phase is used for elution, and the compounds are detected by their UV absorbance, most commonly at 284 nm.[1][2] Quantification is achieved by comparing the peak area ratio of rabeprazole to the internal standard against a calibration curve constructed from spiked plasma standards. The use of an internal standard, such as pantoprazole or lansoprazole, corrects for variations in extraction recovery and injection volume.
Instrumentation and Materials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Quaternary Pump
-
Autosampler
-
Column Compartment
-
UV or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (e.g., Empower, Chemstation)
-
Analytical Balance
-
pH Meter
-
Centrifuge
-
Sample Evaporator (e.g., nitrogen stream)
-
Vortex Mixer
Chemicals and Reagents
-
Rabeprazole Sodium (Reference Standard)
-
Pantoprazole or Lansoprazole (Internal Standard)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Ammonium Acetate/Sodium Phosphate (Buffer salts)
-
Triethylamine
-
Ethyl Acetate or Tert-butyl methyl ether (for LLE)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Waters Oasis)[3][4]
-
Ultrapure Water
-
Drug-free Human Plasma (with anticoagulant, e.g., EDTA)
Chromatographic Conditions
The following table summarizes typical chromatographic conditions synthesized from validated methods.[2][5]
| Parameter | Recommended Conditions |
| HPLC Column | C18 Column (e.g., Waters Symmetry, Inertsil), 150-250 mm x 4.6 mm, 5 µm particle size[2][5] |
| Mobile Phase | Isocratic mixture of Buffer/Acetonitrile/Methanol. Example: 5 mM Ammonium Acetate (pH 7.4)/ACN/MeOH (45:20:35 v/v/v)[3] |
| Flow Rate | 0.8 - 1.5 mL/min[2][5] |
| Detection Wavelength | 284 nm[1][2][3] |
| Injection Volume | 20 - 100 µL[6] |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | ~10 minutes[7] |
| Internal Standard | Pantoprazole or Lansoprazole |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve rabeprazole and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a methanol/water mixture to create concentrations for spiking calibration standards and quality control samples.
Preparation of Calibration Standards and QC Samples
-
Spike blank human plasma with appropriate volumes of the rabeprazole working solutions to achieve a series of calibration curve (CC) concentrations. A typical range is 20 ng/mL to 1600 ng/mL.[1][2]
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 60, 400, and 800 ng/mL).
Plasma Sample Preparation
Rabeprazole is unstable in acidic conditions; therefore, sample processing should be performed efficiently.[7]
-
Pipette 500 µL of a plasma sample (blank, CC, QC, or unknown) into a clean centrifuge tube.
-
Add the internal standard working solution and briefly vortex.
-
Add 3 mL of extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate).[2]
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase, vortex, and inject into the HPLC system.
-
Condition an SPE cartridge (e.g., Waters Oasis) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load 500 µL of the plasma sample (pre-treated with IS) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in 200 µL of the mobile phase, vortex, and inject.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, ICH). Below is a summary of typical performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 20 - 1000 ng/mL or 0.1 - 30 µg/mL | [1][5] |
| Correlation Coefficient (r²) | > 0.999 | [5][8] |
| Limit of Detection (LOD) | 1.80 - 20.1 ng/mL | [5] |
| Limit of Quantification (LOQ) | 5.60 - 67 ng/mL (A common LLOQ is 20 ng/mL)[1] | [5] |
Table 2: Accuracy, Precision, and Recovery
| Parameter | Specification | Typical Value | Reference(s) |
| Intra-Day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 0.13 - 7.3% | [5] |
| Inter-Day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 0.30 - 8.23% | [2][3][5] |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) | -2.6% to +2.6% | [3] |
| Extraction Recovery (%) | Consistent and reproducible | 72% - 92% | [8] |
Visualized Workflows
Caption: Experimental workflow for rabeprazole quantification in plasma.
Caption: Logical relationship of key bioanalytical method validation parameters.
References
- 1. scribd.com [scribd.com]
- 2. Determination of rabeprazole sodium in human plasma by RP-HPLC [yxsj.smmu.edu.cn]
- 3. High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. japsonline.com [japsonline.com]
- 8. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Identification of Rabeprazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the identification and quantification of rabeprazole and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended for researchers in drug metabolism, pharmacokinetics, and bioanalytical studies.
Introduction
Rabeprazole is a proton pump inhibitor that suppresses gastric acid production. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, as well as through non-enzymatic reduction.[1][2] The main metabolites include rabeprazole thioether (a non-enzymatic reduction product), rabeprazole sulfone (formed by CYP3A4), and desmethyl rabeprazole (formed by CYP2C19).[1][3] Monitoring the levels of rabeprazole and its metabolites is crucial for understanding its pharmacokinetic profile and metabolic pathways.
Metabolic Pathway of Rabeprazole
Rabeprazole undergoes extensive metabolism primarily in the liver. The two main enzymatic pathways involve cytochrome P450 isoenzymes CYP2C19 and CYP3A4. CYP2C19 is primarily responsible for the demethylation of rabeprazole to form desmethyl rabeprazole. CYP3A4 mediates the oxidation of rabeprazole to rabeprazole sulfone. Additionally, rabeprazole can be non-enzymatically reduced to rabeprazole thioether.[1][3]
Metabolic pathway of rabeprazole.
Experimental Protocols
This section details the materials and procedures for the analysis of rabeprazole and its metabolites in a biological matrix, typically human plasma.
Materials and Reagents
-
Rabeprazole, Rabeprazole Thioether, Rabeprazole Sulfone, and Desmethyl Rabeprazole reference standards
-
Internal Standard (IS), e.g., Omeprazole or a stable isotope-labeled rabeprazole[4][5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
A protein precipitation method is commonly employed for the extraction of rabeprazole and its metabolites from plasma due to its simplicity and efficiency.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of all analytes and IS |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
Table 2: MRM Transitions for Rabeprazole and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rabeprazole | 360.1 | 242.1 |
| Rabeprazole Thioether | 344.2 | - |
| Rabeprazole Sulfone | 376.2 | 240.1 |
| Desmethyl Rabeprazole | 346.2 | 228.2 |
| Omeprazole (IS) | 346.1 | 198.1 |
Note: For Rabeprazole Thioether, a Selected Ion Monitoring (SIM) method with m/z 344.2 may be used if a stable product ion is not readily achieved.[4]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of rabeprazole and its metabolites.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Rabeprazole | 1 - 500[6] | 1[6] |
| Rabeprazole Enantiomers | 0.5 - 400[7] | 0.5[7] |
| Rabeprazole Sulfoxide | - | - |
| Desmethyl Rabeprazole | - | - |
Data for Rabeprazole Sulfoxide and Desmethyl Rabeprazole linearity and LLOQ were not explicitly available in the reviewed sources but would be determined during method validation.
Table 4: Accuracy and Precision
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Rabeprazole | < 15 | < 15 | 85 - 115 |
| Rabeprazole Enantiomers | < 5.4[7] | < 9.9[7] | -9.2 to 9.3[7] |
General acceptance criteria for bioanalytical method validation are provided for Rabeprazole. Specific data for enantiomers are cited.
Experimental Workflow
The overall workflow for the analysis of rabeprazole and its metabolites is depicted below.
LC-MS/MS analysis workflow.
Conclusion
The LC-MS/MS methodology described provides a robust and sensitive approach for the simultaneous determination of rabeprazole and its major metabolites in biological matrices. This protocol is essential for pharmacokinetic and drug metabolism studies, enabling a deeper understanding of the disposition of rabeprazole in vivo. The provided tables and diagrams offer a clear and concise summary of the key experimental parameters and workflows for researchers in the field.
References
- 1. Liquid chromatography-tandem mass/mass spectrometry method for the quantification of rabeprazole in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 7. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Rabeprazole in Primary Gastric Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of rabeprazole, a second-generation proton pump inhibitor (PPI), in primary gastric cell culture experiments. This document outlines the core mechanisms of rabeprazole, its effects on cellular processes, and detailed protocols for key experimental procedures.
Rabeprazole is a prodrug that is activated in acidic environments to an active sulfenamide form.[1][2] This active form irreversibly inhibits the gastric H+/K+-ATPase (proton pump) by forming a covalent disulfide bond with cysteine residues on the enzyme.[1][3] This action blocks the final step in gastric acid secretion.[4] Beyond its primary function, rabeprazole has been shown to have other cellular effects, including the induction of apoptosis and the modulation of key signaling pathways.[1][5]
Data Presentation
The following tables summarize quantitative data on the effects of rabeprazole from in vitro studies. While much of the existing data comes from gastric cancer cell lines, these values can serve as a starting point for designing experiments in primary gastric cells.
| Parameter | Cell Line/System | Rabeprazole Concentration | Observed Effect | Reference(s) |
| Cell Viability | ||||
| MKN-28 (Gastric Cancer) | 0.2 mM (16 hours) | Marked decrease in cell viability | [6] | |
| KATO III (Gastric Cancer) | 0.2 mM (16 hours) | Attenuated cell viability | [6] | |
| MKN-45 (Gastric Cancer) | 0.2 mM (16 hours) | Attenuated cell viability | [6] | |
| Apoptosis | ||||
| AGS (Gastric Cancer) | 0.2 mM (72 hours) | 72.21% apoptosis rate (compared to 3.20% in control) | [1][6] | |
| Enzyme Inhibition | ||||
| H+/K+-ATPase Activity | Isolated Hog Gastric Vesicles | Not specified | Near-maximal inhibition within 5 minutes | [7] |
| V-ATPase Activity | In Vitro | 20 µM | Approximately 75% inhibition | [8] |
| Signaling Pathway Modulation | ||||
| ERK1/2 Phosphorylation | MKN-28 (Gastric Cancer) | 0.2 mM (2 hours, pH 5.4) | Strong inhibition | [9] |
| STAT3 Phosphorylation | BGC823 (Gastric Epithelial Cells) | Dose-dependent | Drastic reduction | [10] |
Table 1: Effects of Rabeprazole on Cell Viability, Apoptosis, Enzyme Activity, and Signaling Pathways.
| Parameter | Value | Reference(s) |
| pKa (Pyridine moiety) | ~5.0 | [3] |
| Activation Half-life (pH 5.1) | 7.2 minutes | [7] |
Table 2: Physicochemical and Pharmacokinetic Properties of Rabeprazole.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Inducing Hypoacidity in Rats Using Rabeprazole: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole is a proton pump inhibitor (PPI) that effectively induces hypoacidity by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump) in parietal cells.[1][2] This action blocks the final step of gastric acid secretion, leading to a sustained increase in gastric pH.[3][4] These application notes provide a comprehensive protocol for using Rabeprazole to induce a state of hypoacidity in rat models, a critical step in various physiological, pharmacological, and toxicological studies. The following sections detail the necessary materials, experimental procedures, and expected outcomes, supported by quantitative data from preclinical research.
Mechanism of Action
Rabeprazole is a prodrug that, due to its pKa of approximately 5.0, is activated rapidly in the acidic environment of the parietal cell's secretory canaliculus.[2][5] Upon activation, it is converted to its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme.[2] This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of hydrogen ions into the gastric lumen and reducing overall gastric acidity.[2]
Signaling Pathway of Rabeprazole Action
The primary signaling pathway targeted by Rabeprazole is the regulation of gastric acid secretion in parietal cells. The diagram below illustrates the mechanism of action.
Caption: Mechanism of Rabeprazole action in a gastric parietal cell.
Experimental Protocols
This section outlines the detailed methodologies for inducing hypoacidity in rats using Rabeprazole. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Animal Models
-
Species: Wistar or Sprague-Dawley rats are commonly used.[6]
-
Age and Weight: 8-week-old male rats weighing 200-250g are typical.[6]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.[1]
Rabeprazole Administration
Rabeprazole can be administered via oral gavage, subcutaneous, or intraperitoneal injection. The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.
1. Oral Administration:
-
Dosage: Doses ranging from 5 to 150 mg/kg/day have been used in rats.[7][8] A common dose for significant acid suppression is 20 mg/kg.[9]
-
Preparation: Rabeprazole is unstable in acidic conditions. For oral administration, it should be formulated as an enteric-coated tablet or suspended in a buffered solution to prevent degradation in the stomach.
-
Procedure: Administer the prepared Rabeprazole suspension using an appropriately sized oral gavage needle.
2. Subcutaneous Administration:
-
Dosage: A 1.5% (w/v) solution of Rabeprazole sodium in sterile 0.9% physiological saline can be administered.[1]
-
Preparation: Dissolve Rabeprazole sodium in sterile 0.9% physiological saline to a final concentration of 1.5% (w/v).
-
Procedure: Inject the solution subcutaneously into the loose skin on the back of the neck.
3. Intraperitoneal Administration:
-
Dosage: A dose of 30 mg/kg/day has been shown to be effective.[6][10]
-
Preparation: Dissolve Rabeprazole sodium in sterile physiological saline.
-
Procedure: Administer the solution via intraperitoneal injection.
Assessment of Hypoacidity
The induction of hypoacidity can be confirmed by measuring gastric pH and analyzing gastric content.
-
Gastric pH Measurement:
-
At the end of the treatment period, euthanize the rats.
-
Immediately expose the stomach and clamp the esophagus and pylorus.
-
Collect the gastric contents.
-
Measure the pH of the gastric juice using a calibrated pH meter.
-
-
Gastric Acid Output:
-
For more detailed analysis, a pylorus ligation model can be used.
-
Fast the rats for 24 hours with free access to water.
-
Administer Rabeprazole 30-60 minutes before surgery.
-
Under anesthesia, ligate the pyloric sphincter.
-
After a set period (e.g., 4 hours), collect the accumulated gastric juice.
-
Measure the volume of the gastric juice and titrate with 0.01 N NaOH to determine the total and free acidity.
-
Experimental Workflow
The following diagram outlines the general workflow for an experiment designed to induce and assess hypoacidity in rats.
Caption: General experimental workflow for inducing hypoacidity in rats.
Quantitative Data Summary
The following tables summarize the quantitative effects of Rabeprazole on gastric parameters in rats.
Table 1: Effect of Oral Rabeprazole (20 mg/kg) in Pylorus-Ligated Rats
| Parameter | Control Group (Vehicle) | Rabeprazole Group (20 mg/kg) |
| Gastric Volume (ml) | 10.2 ± 0.38 | 5.26 ± 0.19 |
| Free Acidity (mEq/L) | 83.6 ± 2.12 | 30.5 ± 1.15 |
| Total Acidity (mEq/L) | 110.8 ± 2.54 | 49.6 ± 1.42 |
| Gastric pH | 1.82 ± 0.05 | 4.85 ± 0.13 |
Data adapted from a comparative study in a rat model.
Table 2: Reported Dosages of Rabeprazole in Rat Studies
| Administration Route | Dosage | Study Context |
| Oral | 5, 25, 150 mg/kg/day | Juvenile rat toxicity study[7][8] |
| Oral | 20 mg/kg | Anti-ulcerogenic effect study[9] |
| Subcutaneous | 1.5% (w/v) solution | Reflux esophagitis model[1] |
| Intraperitoneal | 30 mg/kg/day | Bile reflux esophagitis model[6][10] |
Conclusion
Rabeprazole is a potent and effective agent for inducing hypoacidity in rat models. The protocols and data presented here provide a solid foundation for researchers to design and execute studies requiring a state of reduced gastric acid secretion. Careful consideration of the administration route, dosage, and duration of treatment is essential to achieve the desired level of hypoacidity for specific research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Effects of oral rabeprazole on oesophageal and gastric pH in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rabeprazole is effective for bile reflux oesophagitis after total gastrectomy in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rabeprazole in Helicobacter pylori Eradication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rabeprazole in clinical and preclinical studies aimed at eradicating Helicobacter pylori (H. pylori). This document details rabeprazole-based treatment regimens, their efficacy, and the experimental protocols utilized to assess treatment outcomes. Furthermore, it elucidates the key signaling pathways involved in H. pylori pathogenesis and the mechanism of action of rabeprazole.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa of more than half of the world's population.[1] Chronic infection is a major etiological factor in the development of various gastroduodenal diseases, including chronic gastritis, peptic ulcer disease, and gastric malignancies such as mucosa-associated lymphoid tissue (MALT) lymphoma and gastric adenocarcinoma.[1][2] Eradication of H. pylori is a key therapeutic goal to prevent the onset and recurrence of these conditions.[3]
Proton pump inhibitors (PPIs) are a cornerstone of H. pylori eradication therapies.[4] By suppressing gastric acid secretion, PPIs create a more favorable environment for antibiotics to exert their effects against the bacterium.[5] Rabeprazole, a second-generation PPI, is distinguished by its rapid onset of action and potent acid suppression.[4][6] Its metabolism is less dependent on the CYP2C19 genetic polymorphism compared to older PPIs, leading to more consistent therapeutic effects across different patient populations.[4][7]
Rabeprazole-Based Eradication Regimens: Efficacy Data
Rabeprazole is utilized in various multi-drug regimens for H. pylori eradication, including triple, quadruple, and dual therapies. The choice of regimen is often guided by local antibiotic resistance patterns.[8]
Triple Therapy
Standard triple therapy typically combines rabeprazole with two antibiotics, most commonly clarithromycin and amoxicillin.[9][10][11] The efficacy of these regimens can be influenced by treatment duration and rabeprazole dosage.
Table 1: Efficacy of Rabeprazole-Based Triple Therapies
| Rabeprazole Dosage | Antibiotics | Duration (Days) | Eradication Rate (ITT/PP) | Reference(s) |
| 20 mg BID | Clarithromycin 500 mg BID + Amoxicillin 1000 mg BID | 7 | 87.2% (Average) | [12][13] |
| 20 mg BID | Clarithromycin 500 mg BID + Amoxicillin 1000 mg BID | 10 | Not significantly different from 7-day | [12][13] |
| 10 mg BID | Clarithromycin 500 mg BID + Tinidazole 500 mg BID | 7 | 89.3% | [14] |
| 20 mg BID | Clarithromycin 500 mg BID + Tinidazole 500 mg BID | 7 | 91.4% | [14] |
| 10 mg BID | Amoxicillin 1000 mg BID + Clarithromycin 500 mg BID | 7 | 88% / 91% | [1] |
| 20 mg BID | Amoxicillin 1000 mg BID + Clarithromycin 500 mg BID | 3 | 72% / 72% | [1] |
| 20 mg BID | Amoxicillin 1000 mg BID + Clarithromycin 500 mg BID | 4 | 90% | [15][16] |
| 20 mg BID | Levofloxacin 500 mg OD + Amoxicillin 1000 mg BID | 7 | 92% / 92% | [17] |
| 20 mg BID | Levofloxacin 500 mg OD + Tinidazole 500 mg BID | 7 | 90% / 90% | [17] |
| 20 mg BID | Levofloxacin 500 mg BID + Tinidazole 500 mg BID | 4 | 83% / 83% | [2] |
| 20 mg BID | Levofloxacin 500 mg BID + Tinidazole 500 mg BID | 7 | 84% / 86% | [2] |
ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis; BID: twice daily; OD: once daily.
Quadruple Therapy
In regions with high clarithromycin resistance, bismuth-based or non-bismuth quadruple therapies are often recommended.[8]
Table 2: Efficacy of Rabeprazole-Based Quadruple Therapies
| Rabeprazole Dosage | Concomitant Drugs | Duration (Days) | Eradication Rate (ITT/PP) | Reference(s) |
| 20 mg BID | Bismuth, Amoxicillin, Tetracycline | 10 | Not specified | [18] |
| 20 mg BID | Amoxicillin 1000 mg BID, Levofloxacin 200 mg BID, Furazolidone 100 mg BID | 7 | 86% / 94.3% | [19][20] |
| 20 mg BID | Rifabutin 300 mg OD, Levofloxacin 500 mg OD | 7 | 91% / 91% (as second-line) | [21] |
BID: twice daily; OD: once daily.
Dual Therapy
Recent studies have explored the efficacy of high-dose dual therapy, particularly in comparison to newer acid suppressants like vonoprazan.
Table 3: Efficacy of Rabeprazole-Based Dual Therapies
| Rabeprazole Dosage | Antibiotic | Duration (Days) | Eradication Rate (ITT/PP) | Reference(s) |
| 10 mg TID | Amoxicillin 1000 mg TID | 14 | 84.9% / 86.6% | [22][23][24] |
| Not specified | Amoxicillin | Not specified | Similar to quadruple therapy | [25] |
| 20 mg TID | Amoxicillin 1000 mg TID | 14 | 85.8% / 89.6% | [26] |
TID: three times daily.
Experimental Protocols
Accurate assessment of H. pylori eradication is crucial for clinical studies. The following are detailed protocols for common diagnostic methods.
13C-Urea Breath Test (UBT)
The 13C-UBT is a non-invasive, highly accurate method for detecting active H. pylori infection.[27] It relies on the urease activity of the bacterium.[17][28]
Principle: H. pylori produces large amounts of urease, which hydrolyzes orally administered 13C-labeled urea into ammonia and 13CO2.[10][28] The 13CO2 is absorbed into the bloodstream, transported to the lungs, and exhaled. An increase in the ratio of 13CO2 to 12CO2 in the breath after urea ingestion indicates an active infection.
Protocol:
-
Patient Preparation:
-
Patients should fast for a minimum of 2-6 hours prior to the test.[7]
-
Discontinue antibiotics and bismuth preparations at least 4 weeks before the test.[7][18]
-
Discontinue proton pump inhibitors (PPIs) for 1-2 weeks prior to the test.[7][15][18]
-
Discontinue H2-receptor antagonists and antacids for at least 1-2 days before the test.[7]
-
Patients should refrain from smoking for at least 6 hours before the test.[7]
-
-
Baseline Breath Sample Collection:
-
Collect a baseline breath sample by having the patient exhale into a collection bag or tube.[7] This establishes the natural 13CO2/12CO2 ratio.
-
-
Administration of 13C-Urea:
-
Post-Urea Breath Sample Collection:
-
Sample Analysis:
-
The 13CO2/12CO2 ratio in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).[27]
-
-
Interpretation:
-
The change in the 13CO2/12CO2 ratio (delta over baseline, DOB) is calculated. A value exceeding a predetermined cut-off indicates a positive result for H. pylori infection.[17]
-
Rapid Urease Test (RUT) / CLO Test
The RUT is an invasive test performed on a gastric biopsy specimen obtained during endoscopy. It provides a rapid presumptive diagnosis of H. pylori infection.[3][15]
Principle: The test detects the urease enzyme of H. pylori. The biopsy specimen is placed in a medium containing urea and a pH indicator (e.g., phenol red).[15] If urease is present, it hydrolyzes the urea to ammonia, which increases the pH and causes a color change of the indicator.[15][29]
Protocol:
-
Patient Preparation:
-
Similar to the UBT, patients should discontinue antibiotics, bismuth preparations, and PPIs prior to the endoscopy.[15]
-
-
Specimen Collection:
-
A gastric mucosal biopsy is obtained via endoscopy, typically from the antrum, at least 2 cm away from the pylorus.[15]
-
-
Test Procedure:
-
Interpretation:
Histological Examination
Histology allows for the direct visualization of H. pylori in gastric biopsy specimens and provides information on the severity of gastritis and the presence of associated pathologies.[30][31]
Protocol:
-
Specimen Collection and Fixation:
-
Tissue Processing and Staining:
-
The fixed biopsies are processed, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.[30][32]
-
Special stains, such as modified Giemsa, Warthin-Starry silver, or immunohistochemical (IHC) stains, can be used to enhance the visualization of H. pylori.[30][32]
-
-
Microscopic Examination:
-
The stained sections are examined under a microscope by an experienced pathologist to identify the characteristic spiral-shaped bacteria on the surface of the gastric epithelium or within the gastric pits.[30]
-
H. pylori Culture and Antibiotic Susceptibility Testing (AST)
Culture of H. pylori from gastric biopsies allows for definitive identification and is the gold standard for determining antibiotic susceptibility.[11][33]
Protocol:
-
Specimen Transport:
-
Biopsy specimens should be placed in a suitable transport medium and delivered to the laboratory within 48 hours of collection.[4]
-
-
Culture:
-
The biopsy is homogenized and inoculated onto a selective agar medium (e.g., Columbia blood agar or Brucella agar) supplemented with antibiotics to inhibit the growth of other bacteria.
-
Plates are incubated under microaerophilic conditions (5-10% O2, 5-10% CO2, 80-90% N2) at 37°C for up to 10 days.
-
-
Identification:
-
Suspected H. pylori colonies are identified based on their characteristic morphology (small, translucent colonies) and positive oxidase, catalase, and urease tests.
-
-
Antibiotic Susceptibility Testing:
-
The susceptibility of the isolated H. pylori strain to various antibiotics (e.g., clarithromycin, amoxicillin, levofloxacin, metronidazole, tetracycline) is determined using methods such as:
-
Molecular methods, such as PCR-based assays, can also be used to detect specific mutations associated with antibiotic resistance.[11][19]
-
Signaling Pathways and Mechanism of Action
H. pylori Pathogenesis and Host Signaling
H. pylori infection triggers a complex array of host cellular signaling pathways, leading to inflammation, cell proliferation, and potentially oncogenic transformation.[8][9] Key bacterial virulence factors, such as CagA and VacA, play a central role in modulating these pathways.[14]
-
NF-κB Pathway: H. pylori activates the NF-κB signaling pathway, a key regulator of the inflammatory response.[9][12] This leads to the production of pro-inflammatory cytokines such as IL-8, which recruits neutrophils to the site of infection.[13][34]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also activated by H. pylori.[9][12] These pathways are involved in regulating cell proliferation, differentiation, and apoptosis.[12]
-
CagA and VacA: The cytotoxin-associated gene A (CagA) protein is injected into host epithelial cells, where it can disrupt cell polarity and activate multiple signaling pathways, including those involving β-catenin and STAT3.[2][14] The vacuolating cytotoxin A (VacA) induces the formation of vacuoles in host cells and can interfere with cellular processes.[14]
-
Urease: The urease enzyme is crucial for H. pylori survival in the acidic gastric environment by producing ammonia to neutralize stomach acid.[10][28][35] Ammonia itself can be cytotoxic to gastric epithelial cells.[28] Urease also elicits a strong immune response.[6][28]
Caption: Key H. pylori virulence factors and their impact on host cell signaling pathways.
Mechanism of Action of Rabeprazole
Rabeprazole, as a PPI, targets the H+/K+-ATPase (proton pump) in gastric parietal cells.[5][23][36]
Mechanism:
-
Absorption and Accumulation: After oral administration, rabeprazole is absorbed in the small intestine and, as a weak base, accumulates in the acidic secretory canaliculi of parietal cells.[23]
-
Activation: In this acidic environment, rabeprazole is protonated and converted to its active form, a sulfenamide.[5][23][36] Rabeprazole's higher pKa allows for more rapid activation over a broader pH range compared to other PPIs.[23]
-
Inhibition: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inhibiting the pump's activity.[5][23][36] This blocks the final step of gastric acid secretion.[36]
Caption: Mechanism of action of rabeprazole on the gastric proton pump.
Experimental Workflow for H. pylori Eradication Studies
A typical workflow for a clinical study evaluating a rabeprazole-based H. pylori eradication regimen is as follows:
Caption: General experimental workflow for an H. pylori eradication clinical trial.
Conclusion
Rabeprazole is a potent and effective component of various multi-drug regimens for the eradication of H. pylori. Its favorable pharmacokinetic profile contributes to consistently high eradication rates. The selection of the optimal rabeprazole-based therapy should be guided by local antibiotic resistance patterns and patient-specific factors. The standardized experimental protocols outlined in this document are essential for the accurate assessment of treatment efficacy in both clinical and research settings. A thorough understanding of the underlying signaling pathways in H. pylori pathogenesis and the mechanism of action of rabeprazole will continue to inform the development of novel and improved eradication strategies.
References
- 1. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 2. Helicobacter pylori infection, oncogenic pathways and epigenetic mechanisms in gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of Helicobacter pylori using the rapid urease test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gi.testcatalog.org [gi.testcatalog.org]
- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A New Role for Helicobacter pylori Urease: Contributions to Angiogenesis [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Helicobacter pylori regulates stomach diseases by activating cell pathways and DNA methylation of host cells [frontiersin.org]
- 10. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Antimicrobial drug susceptibility testing for the management of Helicobacter pylori infection in personalized eradication therapy [frontiersin.org]
- 12. Differential Role of ERK and p38 on NF-κB Activation in Helicobacter pylori-Infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The intersection of Helicobacter pylori and gastric cancer: signaling pathways and molecular mechanisms [frontiersin.org]
- 14. Frontiers | A Tale of Two Toxins: Helicobacter Pylori CagA and VacA Modulate Host Pathways that Impact Disease [frontiersin.org]
- 15. downstate.edu [downstate.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digestivehealth.org.au [digestivehealth.org.au]
- 19. mdpi.com [mdpi.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Helicobacter pylori Infection Activates the Akt–Mdm2–p53 Signaling Pathway in Gastric Epithelial Cells | Semantic Scholar [semanticscholar.org]
- 22. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 23. benchchem.com [benchchem.com]
- 24. microbiologyresearch.org [microbiologyresearch.org]
- 25. meridianbioscience.com [meridianbioscience.com]
- 26. Frontiers | A review of signal pathway induced by virulent protein CagA of Helicobacter pylori [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Helicobacter pylori urease: properties and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tools.thermofisher.com [tools.thermofisher.com]
- 30. Diagnosis of Helicobacter pylori by invasive test: histology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Helicobacter pylori-Positive Gastric Biopsies—Association with Clinical Predictors [mdpi.com]
- 32. scispace.com [scispace.com]
- 33. Culture-based antibiotic susceptibility testing for Helicobacter pylori infection: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. m.youtube.com [m.youtube.com]
- 35. researchgate.net [researchgate.net]
- 36. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
Application Notes and Protocols: Rabeprazole as a Tool for Studying Gastric Acid Secretion
Answering the user's request to create detailed Application Notes and Protocols on using rabeprazole as a tool for studying gastric acid secretion, for an audience of researchers, scientists, and drug development professionals. The response will include structured data tables, detailed experimental protocols, and mandatory Graphviz diagrams with specific styling.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabeprazole is a second-generation proton pump inhibitor (PPI) that potently suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme, the proton pump of the gastric parietal cell.[1][2] As a member of the substituted benzimidazole class of drugs, rabeprazole serves as an invaluable tool for the fundamental study of gastric acid secretion and for the preclinical and clinical evaluation of acid-suppressing therapies.[3][4]
Its unique pharmacological properties, including a rapid onset of action and activation across a wide pH range, distinguish it from earlier PPIs.[1][5] These characteristics make it particularly suitable for a variety of experimental models aimed at elucidating the physiology and pathophysiology of acid-related gastrointestinal processes. These application notes provide an overview of rabeprazole's mechanism of action, key quantitative data, and detailed protocols for its use in both in vitro and in vivo research settings.
Core Molecular Mechanism of Action
Rabeprazole is administered as an inactive prodrug.[6] Its mechanism involves a multi-step process that is initiated in the acidic environment of the parietal cell's secretory canaliculus.
-
Accumulation and Activation: As a weak base with a high pKa (~5.0), rabeprazole freely crosses cell membranes and preferentially accumulates in the highly acidic secretory canaliculus of the stimulated parietal cell.[2][7][8]
-
Protonation and Conversion: The acidic environment protonates the pyridine moiety of rabeprazole, trapping the molecule.[1] This is followed by a rapid, acid-catalyzed conversion to its active form, a reactive tetracyclic sulfenamide.[1][6] Rabeprazole's high pKa allows this activation to occur more rapidly and at higher pH levels than other PPIs.[1][8]
-
Irreversible Inhibition: The active sulfenamide forms a stable, covalent disulfide bond with specific cysteine residues (e.g., Cys-813) on the alpha subunit of the H+/K+-ATPase enzyme.[2]
-
Suppression of Acid Secretion: This irreversible binding inactivates the proton pump, blocking the final step in the gastric acid secretion pathway—the exchange of intracellular H+ for extracellular K+.[9] The restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[1]
Quantitative Data
The efficacy of rabeprazole can be quantified through various pharmacodynamic parameters.
Table 1: Pharmacological and In Vitro Properties of Rabeprazole
| Parameter | Value | Condition / Comment | Source(s) |
| pKa | ~5.0 | The pH at which 50% of the drug is protonated. Higher pKa allows for activation in a less acidic environment compared to other PPIs. | [5][7][8] |
| Activation Half-Life | 1.3 minutes | In vitro at pH 1.2. This is faster than lansoprazole (2.0 min), omeprazole (2.8 min), and pantoprazole (4.6 min). | [8] |
| IC₅₀ (Acid Accumulation) | 0.16 µM | Inhibition of aminopyrine uptake in isolated rabbit gastric glands. More potent than omeprazole (IC₅₀ = 0.36 µM). | [10] |
| Proton Pump Inhibition | ~100% in 5 minutes | In vitro inhibition of H+/K+-ATPase in an isolated hog gastric vesicle model. | [8][11] |
Table 2: In Vivo Efficacy of Rabeprazole (20 mg) vs. Omeprazole (20 mg) in H. pylori-Negative Subjects
| Time Point | % Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion | Source(s) |
| Rabeprazole 20 mg | Omeprazole 20 mg | |
| Day 1, Hour 11 | 72% | 49% |
| Day 1, Hour 23 | 64% | 38% |
| Day 8, Hour 11 | 88% | 78% |
| Day 8, Hour 23 | 64% | 50% |
Table 3: Effect of Rabeprazole on Gastric Mucin and Mucus Content
| Parameter | Condition | % Increase with Rabeprazole (vs. Placebo) | Source(s) |
| Mucus Content | Pentagastrin-Stimulated | 124% | [8][12] |
| Basal | 45% | [8][12] | |
| Mucin Content | Pentagastrin-Stimulated | 167% | [8][12] |
| Basal | 41% | [8][12] |
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of rabeprazole on gastric acid secretion.
In Vitro Protocol: H+/K+-ATPase Inhibition Assay
This protocol assesses the direct inhibitory effect of rabeprazole on the enzymatic activity of the proton pump using an enriched vesicle preparation from gastric tissue.[1][13] Activity is determined by measuring the rate of ATP hydrolysis via quantification of released inorganic phosphate (Pi).
Methodology:
-
Preparation of H+/K+-ATPase-Enriched Vesicles: [13]
-
Source: Gastric mucosal tissue from rabbit or porcine stomach is commonly used.
-
Homogenization: Dissect and rinse the gastric mucosa. Homogenize the tissue in a cold buffer solution (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifugation: Perform a series of differential centrifugation steps to enrich for the microsomal fraction containing H+/K+-ATPase vesicles. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the microsomes.
-
Resuspension: Resuspend the final pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Protocol: [1]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl. To measure K+-stimulated activity, include an ionophore like valinomycin to make the vesicles permeable to K+.
-
Incubation: Add the H+/K+-ATPase-enriched vesicles to the buffer. Add rabeprazole (or other test compounds/vehicle control) at a range of concentrations. Pre-incubate the mixture for 10-20 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding a defined concentration of ATP (e.g., 2 mM).
-
Reaction Termination: After a specific time (e.g., 20 minutes) at 37°C, stop the reaction (e.g., by adding ice-cold trichloroacetic acid).
-
Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (µmol Pi/mg protein/hour).
-
Determine the percentage of inhibition for each rabeprazole concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the rabeprazole concentration and use non-linear regression to determine the IC₅₀ value.
-
In Vivo Protocol: Measurement of Gastric pH in a Rat Model
This protocol describes a common method for evaluating the pharmacodynamic effect of rabeprazole on gastric acidity in an acute rat model.[7]
Methodology:
-
Animal Preparation:
-
Model: Use male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours prior to the experiment to ensure an empty stomach, with free access to water.
-
Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, rabeprazole 5 mg/kg, 10 mg/kg, 20 mg/kg).
-
-
Drug Administration:
-
Formulation: Prepare a suspension of rabeprazole sodium in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Administer the rabeprazole suspension or vehicle control orally via gavage.
-
-
Measurement of Gastric pH:
-
Timing: At a predetermined time point after drug administration (e.g., 2 hours), anesthetize the animals (e.g., with urethane or a ketamine/xylazine cocktail).
-
Surgical Procedure: Perform a midline laparotomy to expose the stomach.
-
pH Reading: Carefully insert a calibrated pH microelectrode through a small incision in the forestomach or duodenum into the gastric lumen. Record the stable pH value.
-
-
Data Analysis:
-
Calculate the mean ± SEM gastric pH for each treatment group.
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the pH values between the rabeprazole-treated groups and the vehicle control group.
-
In Vivo Protocol: Peptone Meal-Stimulated Acid Output in Humans
This protocol is based on clinical research studies designed to measure the efficacy of acid-suppressing drugs under stimulated conditions, which mimic post-meal physiology.[14][15]
Methodology:
-
Subject Enrollment:
-
Study Design:
-
Employ a randomized, double-blind, crossover design. Subjects receive rabeprazole (e.g., 20 mg daily) or a comparator/placebo for a defined period (e.g., 8 days). A washout period of 2-4 weeks is required between treatment arms.[15]
-
-
Acid Secretion Measurement:
-
Baseline: Before starting the medication, perform a baseline measurement of stimulated acid output.
-
Procedure:
-
Subjects fast overnight.
-
A nasogastric tube is inserted into the stomach, and its position is confirmed.
-
The stomach is emptied of residual contents.
-
Stimulation: A standardized liquid peptone meal is infused into the stomach to stimulate acid secretion.
-
Collection: Gastric contents are aspirated continuously or at regular intervals (e.g., every 15 minutes) for a set duration.
-
-
Repeat Measurements: Repeat the acid secretion measurement at specific time points after drug administration (e.g., at hour 11 and hour 23 on Day 1 and Day 8 of treatment) to assess onset and steady-state inhibition.[14][15]
-
-
Sample Analysis and Data Calculation:
-
Titration: Determine the acid concentration in the collected gastric juice by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH (e.g., pH 7.0).
-
Acid Output Calculation: Calculate the acid output (in mmol/hour) by multiplying the acid concentration (mmol/L) by the volume of gastric juice collected (L/hour).
-
Inhibition Calculation: Calculate the percentage inhibition of stimulated acid output for each post-dose time point relative to the baseline measurement.
-
Statistical Analysis: Compare the inhibition between treatment arms using appropriate statistical methods for crossover designs.
-
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Rabeprazole in Gastric acid-Induced Disorders – Finecure Pharmaceuticals Limited [finecurepharma.com]
- 6. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Significant enhancement of gastric mucin content after rabeprazole administration: its potential clinical significance in acid-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rabeprazole is superior to omeprazole for the inhibition of peptone meal-stimulated gastric acid secretion in Helicobacter pylori-negative subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rabeprazole is superior to omeprazole for the inhibition of peptone meal-stimulated gastric acid secretion in Helicobacter pylori-negative subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rabeprazole produces rapid, potent, and long-acting inhibition of gastric acid secretion in subjects with Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for assessing the in vivo efficacy of Rabeprazole, a proton pump inhibitor (PPI) used to reduce stomach acid secretion. The protocols detailed below are intended to offer standardized methods for preclinical evaluation in animal models.
Introduction
Rabeprazole is a substituted benzimidazole derivative that belongs to the class of proton pump inhibitors.[1] It effectively suppresses gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells.[1][2] This action prevents the final step of gastric acid production.[2] Preclinical in vivo studies are crucial for determining the pharmacodynamic and pharmacokinetic profiles of Rabeprazole, establishing dose-response relationships, and evaluating its therapeutic potential for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][3]
Mechanism of Action Signaling Pathway
Rabeprazole is a prodrug that requires activation within an acidic environment.[3] After absorption into the bloodstream, it selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[4] Here, it is protonated and converted to its active sulfenamide form.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[5]
References
Application Notes and Protocols for Measuring Intragastric pH Following Rabeprazole Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques used to measure intragastric pH, with a specific focus on assessing the pharmacodynamic effects of the proton pump inhibitor (PPI), Rabeprazole. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of clinical and preclinical studies.
Introduction to Intragastric pH Monitoring and Rabeprazole
Intragastric pH monitoring is a critical tool in gastroenterology research and drug development for acid-related disorders. It provides a direct measure of the acidity within the stomach over a specified period, allowing for the assessment of the efficacy of acid-suppressing medications. Rabeprazole is a potent PPI that inhibits the final step of gastric acid production by blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] Measuring the changes in intragastric pH after Rabeprazole administration is essential for understanding its pharmacokinetic and pharmacodynamic profile, including its onset of action, duration of effect, and overall acid-suppressing capacity.
Mechanism of Action of Rabeprazole
Rabeprazole, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment.[1] After absorption into the systemic circulation, it accumulates in the acidic secretory canaliculi of the gastric parietal cells. Here, it is converted to its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, irreversibly inactivating the pump.[1] This action effectively blocks the secretion of hydrogen ions into the gastric lumen, leading to a significant increase in intragastric pH.
Caption: Mechanism of Rabeprazole Action on Gastric Parietal Cells.
Techniques for Measuring Intragastric pH
There are three primary techniques for measuring intragastric pH following the administration of Rabeprazole:
-
24-Hour Ambulatory pH Monitoring: The gold standard for assessing the efficacy of acid-suppressive therapy.
-
Heidelberg Capsule: A radiotelemetry-based method for short-term pH measurement.
-
Nasogastric Tube Aspiration: A traditional method for intermittent pH sampling.
24-Hour Ambulatory Intragastric pH Monitoring
Application Notes
24-hour ambulatory pH monitoring provides a continuous record of intragastric pH over a full circadian cycle, capturing the effects of meals, posture, and sleep on gastric acidity. This technique is invaluable for evaluating the efficacy of Rabeprazole in maintaining a target pH range, typically above 4, which is considered crucial for the healing of acid-related mucosal damage. Key parameters derived from this monitoring include the percentage of time the intragastric pH is above 3 and 4, the mean 24-hour pH, and the occurrence of nocturnal acid breakthrough (NAB). NAB is defined as a drop in intragastric pH to below 4 for at least one continuous hour during the overnight period.[2][3]
Experimental Protocol
a. Patient Preparation:
-
Medication Washout: Patients should discontinue all acid-suppressing medications, including other PPIs and H2-receptor antagonists, for a specified period before the study (typically 7-14 days for PPIs and 2-3 days for H2RAs) to establish a baseline.[4]
-
Fasting: Patients should fast for at least 4-6 hours before probe placement to ensure an empty stomach.[1]
-
Dietary Restrictions: During the 24-hour monitoring period, patients are often instructed to avoid highly acidic foods and beverages that could interfere with the pH readings, unless the study aims to assess the drug's efficacy under normal dietary conditions.[4]
b. Equipment and Calibration:
-
A thin, flexible catheter with one or more antimony pH electrodes is used.
-
The pH monitoring system, including the portable data logger, should be calibrated using standard buffer solutions of known pH (e.g., pH 4.0 and 7.0) before each use to ensure accuracy.
c. Probe Placement:
-
The patient is seated in an upright position.
-
A topical anesthetic may be applied to the nasal passage to minimize discomfort.
-
The pH catheter is passed through the nostril, down the esophagus, and into the stomach.
-
The correct positioning of the pH sensor in the gastric body, typically 10 cm below the lower esophageal sphincter (LES), is confirmed, often with the aid of esophageal manometry or by observing a sharp drop in pH as the probe enters the stomach.
-
The catheter is secured to the patient's nose and face with medical tape.
-
The external end of the catheter is connected to a portable data logger, which the patient wears for the 24-hour duration.
d. Data Recording and Patient Diary:
-
The data logger records pH values at regular intervals (e.g., every 4-6 seconds).
-
Patients are instructed to maintain a diary, recording the times of meals, snacks, periods of sleep, and the occurrence of any symptoms. They also press event markers on the data logger to correlate these events with the pH data.
e. Data Analysis:
-
After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer.
-
Specialized software is used to analyze the pH data in conjunction with the patient's diary.
-
Key Efficacy Metrics for Rabeprazole:
Caption: Workflow for 24-Hour Ambulatory Intragastric pH Monitoring.
Heidelberg pH Capsule
Application Notes
The Heidelberg pH capsule is a wireless, radiotelemetry device that provides a non-invasive (relative to nasogastric intubation) method for measuring intragastric pH. It is particularly useful for short-term studies and for patients who may not tolerate a transnasal catheter. The capsule is swallowed by the patient and transmits pH data to an external receiver. This technique can be used to assess baseline gastric acidity and the immediate effects of Rabeprazole.
Experimental Protocol
a. Patient Preparation:
-
Medication Washout: Similar to 24-hour pH monitoring, patients should discontinue acid-suppressing medications prior to the test.
-
Fasting: An overnight fast (8-12 hours) is required before ingesting the capsule.
b. Equipment and Calibration:
-
The Heidelberg pH capsule is a single-use, disposable device.
-
The capsule is activated and calibrated in standard buffer solutions (pH 1.0 and 7.0) before ingestion.
c. Capsule Administration and Data Recording:
-
The calibrated capsule is swallowed by the patient with a small amount of water.
-
The patient wears a receiver, often on a belt or lanyard, which records the pH data transmitted from the capsule.
-
The position of the capsule in the stomach can be monitored by the real-time pH readings.
-
For some protocols, a tether may be attached to the capsule to maintain its position in the stomach for a specific duration.
-
To assess the stomach's acid-producing capacity, a "challenge" with a sodium bicarbonate solution may be administered. The time it takes for the stomach to re-acidify is then measured.
-
The test duration is typically 1-2 hours.
d. Data Analysis:
-
The recorded pH data is analyzed to determine:
-
Fasting gastric pH.
-
pH changes in response to challenges (if performed).
-
The effect of Rabeprazole on these parameters if administered during or before the test.
-
Nasogastric Tube Aspiration
Application Notes
This traditional method involves passing a nasogastric (NG) tube into the stomach to aspirate gastric contents for pH measurement. While it does not provide continuous data like ambulatory monitoring, it allows for the collection of gastric fluid for analysis of other components in addition to pH. It is a more invasive procedure and may be less comfortable for the patient.
Experimental Protocol
a. Patient Preparation:
-
Medication Washout: Discontinuation of acid-suppressing medications is necessary for baseline measurements.
-
Fasting: Patients are required to fast for a specified period before the procedure.
b. Procedure:
-
A nasogastric tube is inserted through the nostril, down the esophagus, and into the stomach.
-
The correct placement of the tube is confirmed, typically by aspirating gastric contents and testing their pH, or via radiography.
-
At specified time points (e.g., before and at intervals after Rabeprazole administration), a syringe is attached to the NG tube, and a small sample of gastric fluid is aspirated.
-
The pH of the aspirated fluid is immediately measured using a calibrated pH meter or pH indicator strips.
c. Data Analysis:
-
The pH values obtained at different time points are recorded and analyzed to determine the effect of Rabeprazole on intragastric acidity over time.
Data Presentation
The following tables summarize quantitative data from studies evaluating the effect of Rabeprazole on intragastric pH.
Table 1: Effect of Rabeprazole on 24-Hour Intragastric pH
| Study / Dosage | Mean 24-hr pH | % Time pH > 3 | % Time pH > 4 | Notes |
| Pantoflickova et al. (2003)[2] | 3.4 | - | 8.0 hours (33.3%) | Single 20 mg dose in healthy volunteers. Rabeprazole showed a higher median 24-hour gastric pH compared to lansoprazole, pantoprazole, and omeprazole. |
| Warrington et al. (2002)[6] | - | Day 1: Significantly greater than esomeprazole 20 mg | Day 1: Significantly greater than esomeprazole 20 mg | 20 mg daily for 5 days in healthy subjects. |
| Adachi et al. (2000)[8] | - | Day 3: 62.8% | - | 10 mg daily for 3 days in H. pylori-negative CYP2C19 extensive metabolizers. |
| Combined Analysis (2007)[5] | - | - | Day 1 (20 mg): 45%Day 5 (20 mg): 62% | Pooled data from three studies in healthy volunteers. |
Table 2: Comparative Efficacy of Rabeprazole vs. Other PPIs (Single Dose)
| Study | Drug and Dosage | Mean Time pH > 3 (hours) | Mean Time pH > 4 (hours) |
| Inamori et al. (2003)[9] | Rabeprazole 20 mg | Longer than Omeprazole | Longer than Omeprazole |
| Luo et al. (2003)[2] | Rabeprazole 10 mg | - | 4.65 |
| Omeprazole 20 mg | - | 3.22 | |
| Pantoprazole 40 mg | - | 3.15 |
Table 3: Comparison of Intragastric pH Monitoring Techniques
| Technique | Advantages | Disadvantages |
| 24-Hour Ambulatory pH Monitoring | - Gold standard for assessing 24-hour acid control.- Captures circadian variations and effects of daily activities.- Provides continuous data. | - Invasive (nasal catheter).- Can cause discomfort and alter patient's normal routine.[10]- Potential for probe misplacement.[10] |
| Heidelberg pH Capsule | - Wireless and less invasive than catheter-based methods.[11]- Better tolerated by patients.[10]- Allows for prolonged monitoring (up to 48 hours).[10] | - Higher cost.[12]- Requires endoscopy for placement in some protocols.[12]- Risk of capsule retention or early detachment.[10]- Cannot measure proximal reflux.[10] |
| Nasogastric Tube Aspiration | - Allows for collection of gastric fluid for further analysis.- Relatively simple equipment. | - Highly invasive and uncomfortable.- Provides only intermittent data points.- The act of aspiration may alter gastric physiology.[11] |
Conclusion
The choice of technique for measuring intragastric pH after Rabeprazole administration depends on the specific research question, the required duration of monitoring, and patient tolerance. 24-hour ambulatory pH monitoring remains the gold standard for a comprehensive assessment of acid suppression over a full day. The Heidelberg capsule offers a less invasive alternative for short-term or prolonged monitoring, while nasogastric tube aspiration is a simpler, albeit more invasive, method for intermittent sampling. Accurate and consistent application of these protocols is crucial for obtaining reliable data on the pharmacodynamic effects of Rabeprazole and other acid-suppressing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nocturnal Acid Breakthrough -- Approach to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Combined analysis of three crossover clinical pharmacology studies of effects of rabeprazole and esomeprazole on 24-h intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of rabeprazole, 20 mg, or esomeprazole, 20 mg, on 24-h intragastric pH and serum gastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effect on intragastric pH of a single dose of omeprazole or rabeprazole: which is suitable for on-demand therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is Wireless Capsule pH Monitoring Better Than Catheter Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Rabeprazole Administration in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of rabeprazole in long-term animal studies. The information is intended to guide researchers in designing and executing studies to evaluate the chronic effects of rabeprazole.
Introduction
Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system at the secretory surface of the gastric parietal cell.[1] Long-term administration in animal models is crucial for understanding its safety profile, including potential toxicological and carcinogenic effects. Chronic exposure to rabeprazole in animals has been shown to cause pharmacologically mediated changes, primarily related to sustained acid suppression.[2][3] These include increased serum gastrin levels (hypergastrinemia) and subsequent changes in the stomach, such as enterochromaffin-like (ECL) cell hyperplasia.[2][4][5]
Data Presentation: Summary of Quantitative Data from Long-Term Animal Studies
The following tables summarize the quantitative data from various long-term toxicology and carcinogenicity studies of rabeprazole in different animal species.
Table 1: Rabeprazole Administration in Rats
| Study Type | Strain | Duration | Doses (mg/kg/day) | Key Findings | Reference |
| Juvenile Toxicity | Sprague-Dawley | 5 weeks | 5, 25, 150 | Increased serum gastrin, increased stomach weight, dose-related cytoplasmic eosinophilia of chief cells, increased ECL cell density. Effects were reversible. NOAEL: 25 mg/kg. | [5][6] |
| Carcinogenicity | Sprague-Dawley (female) | 2 years (lifetime) | Up to 120 | ECL cell hyperplasia and gastric carcinoids observed. | [4] |
| Carcinogenicity | F344 | 2 years | Not specified | Increased incidences of adrenal medulla pheochromocytoma, testicular interstitial cell tumors, and monocytic leukemia in males. Increased incidence of pituitary tumors in females. | [7] |
| Carcinogenicity | Fischer | 2 years | Up to 20 | ECL cell hyperplasia observed, but no gastric carcinoids. | [4] |
| Reflux-induced Esophageal Cancer Model | Sprague-Dawley | 40 weeks | 1.5% (W/V) solution, 0.2 ml/100g body weight, 3 days/week (subcutaneous) | Reduced incidence of esophageal cancer (29% vs. 74% in controls) and Barrett's metaplasia (65% vs. 100% in controls). | [8][9][10] |
Table 2: Rabeprazole Administration in Mice
| Study Type | Strain | Duration | Doses (mg/kg/day) | Key Findings | Reference |
| Long-term Toxicity | Not specified | Up to 104 weeks | 2-400 | ECL cell hyperplasia observed. | [4] |
| Carcinogenicity | CD-1 (male) | 88 weeks | Not specified | Increased incidence of pulmonary adenoma. | [7] |
| Carcinogenicity | CD-1 (female) | 2 years | Not specified | No treatment-related tumor findings. | [7] |
Table 3: Rabeprazole Administration in Dogs
| Study Type | Strain | Duration | Doses (mg/kg/day) | Key Findings | Reference |
| Juvenile Toxicity | Beagle | 13 weeks | 3, 10, 30 | Increased serum gastrin levels and stomach changes. Effects were reversible. NOAEL: 3 mg/kg. | [5][6] |
| Subchronic Toxicity (Combination with Sodium Bicarbonate) | Beagle | 13 weeks | 5+200, 10+400, 20+800 (rabeprazole + NaHCO3) | Esophageal ulceration in one male at the high dose. NOAEL (male): 10+400 mg/kg; NOAEL (female): 20+800 mg/kg. | [11][12] |
| Long-term Toxicity | Not specified | Up to 1 year | 0.1-30 | Details not specified. | [4] |
Experimental Protocols
General Protocol for Oral Administration in Rodents (Rats/Mice)
This protocol is a general guideline and may require optimization based on specific study objectives.
a. Animal Model:
-
Species: Sprague-Dawley or F344 rats, CD-1 mice.
-
Age: Typically young adults (6-8 weeks old) at the start of the study. For juvenile studies, administration may begin as early as postnatal day 7.[6]
-
Health Status: Healthy, pathogen-free animals.
b. Formulation and Dosing:
-
Formulation: Rabeprazole is unstable in acidic conditions. For oral gavage, it should be formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) or in an enteric-coated formulation to prevent degradation in the stomach.[2]
-
Dose Calculation: Initial doses can be estimated based on the Human Equivalent Dose (HED) derived from the No-Observed-Adverse-Effect Level (NOAEL) from previous studies. To convert a rat dose to HED, the rat dose (in mg/kg) is divided by 6.2.[2]
-
Administration: Administer once daily via oral gavage. The volume should be based on the most recent body weight.
c. Monitoring and Endpoints:
-
Clinical Observations: Daily checks for signs of toxicity, such as changes in behavior, weight loss, or lethargy.[2]
-
Body Weight: Measure weekly.
-
Serum Gastrin Levels: Collect blood samples at specified intervals (e.g., monthly) to monitor for hypergastrinemia, an indirect marker of efficacy and a potential safety concern.[2]
-
Gastric pH: Can be measured from stomach content aspirates at necropsy to assess the efficacy of acid suppression.[2]
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Collect stomach and other relevant organs for histopathological examination, paying close attention to the gastric mucosa for signs of ECL cell hyperplasia or other changes.[6]
Protocol for Subcutaneous Administration in a Rat Reflux Model
This protocol is adapted from a study investigating the chemopreventive effects of rabeprazole on reflux-induced esophageal cancer.[8][9]
a. Surgical Procedure (Jejuno-esophagostomy):
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Use an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).[2]
-
Procedure: Perform a midline laparotomy to expose the jejunum and esophagus. Create an anastomosis between the jejunum and the esophagus to induce reflux of gastro-duodenal contents into the esophagus.
b. Drug Administration:
-
Acclimation: Allow animals to recover for 4 weeks post-surgery.
-
Formulation: Dissolve rabeprazole sodium in 0.9% physiological saline to a concentration of 1.5% (W/V).[9]
-
Administration: Administer subcutaneously into the back three times per week. The injection volume is 0.2 ml per 100 g of body weight.[8][9]
c. Endpoint Analysis:
-
Duration: 40 weeks post-surgery.
-
Necropsy: Euthanize the animals and harvest the esophagus.
-
Histopathology: Examine the esophageal tissue for the presence of proliferative hyperplasia, Barrett's metaplasia, and esophageal cancer.
Visualizations
Signaling Pathway: Rabeprazole-Induced Hypergastrinemia and ECL Cell Hyperplasia
Caption: Mechanism of rabeprazole-induced ECL cell hyperplasia.
Experimental Workflow: Long-Term Oral Toxicity Study
Caption: Workflow for a long-term rabeprazole toxicity study.
References
- 1. Rabe | 20 mg | Tablet | রেব ২০ মি.গ্রা. ট্যাবলেট | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. fda.gov [fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. Rabeprazole impedes the development of reflux-induced esophageal cancer in a surgical rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. 13-Week Repeated Oral Toxicity and Toxicokinetic Studies of Rabeprazole Sodium and Sodium Bicarbonate Combination in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming Rabeprazole Instability in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of rabeprazole's instability in acidic solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my rabeprazole solution turning cloudy or forming a precipitate?
A1: Rabeprazole is inherently unstable in acidic and even neutral aqueous solutions (pH ≤ 7.0).[1] The cloudiness or precipitate you are observing is likely due to the rapid degradation of the rabeprazole molecule. The primary cause is the protonation of rabeprazole at a pH below its pKa of approximately 5.0, which leads to rapid chemical degradation into less soluble products.[1] This degradation can occur in unbuffered water due to the absorption of atmospheric CO2, which can lower the pH.[1]
Q2: At what pH is rabeprazole most stable?
A2: Rabeprazole exhibits significantly greater stability in alkaline conditions.[2] For experimental purposes, it is recommended to prepare and maintain rabeprazole solutions at a pH of 8.0 or higher to minimize degradation.[1] In a solution with a pH of 8.0, rabeprazole can be stable for approximately 26 hours.[3]
Q3: Can I use DMSO or ethanol to dissolve rabeprazole?
A3: Yes, rabeprazole sodium is soluble in DMSO, ethanol, and water.[4] However, even when using organic solvents for a stock solution, the pH of the final aqueous-based experimental medium (e.g., cell culture medium, buffer) is critical to maintaining stability. When diluting a DMSO or ethanol stock solution, ensure the final solution is adequately buffered to an alkaline pH.
Q4: How should I prepare a rabeprazole stock solution for my experiments?
A4: To ensure stability, a buffered alkaline solution should be used. A common and effective method is to dissolve rabeprazole sodium in a pH 8.0 phosphate buffer.[1] It is also recommended to prepare the solution fresh for each experiment. If storage is necessary, aliquots should be kept at -20°C in tightly sealed, light-protected tubes to minimize degradation from freeze-thaw cycles and light exposure.[1][4]
Q5: What are common causes of variability in my in-vitro cell-based assays with rabeprazole?
A5: High variability can often be traced back to the degradation of rabeprazole in the cell culture medium, which is typically buffered to a pH of 7.2-7.4.[5] At this pH, rabeprazole can still degrade over the course of the experiment, leading to an inconsistent effective concentration. To mitigate this, always prepare rabeprazole solutions fresh before use and minimize incubation times where possible.[5]
Troubleshooting Guide
Issue: Precipitation in Rabeprazole Solution
This guide provides a systematic approach to diagnosing and resolving the precipitation of rabeprazole in solution.
Data Presentation
Table 1: pH-Dependent Degradation of Rabeprazole
This table summarizes the degradation kinetics of rabeprazole at various pH levels, highlighting its instability in acidic conditions.
| pH of Solution | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference(s) |
| < 3.0 | Not Specified | < 10 minutes | Not Specified | [3] |
| 6.8 | 37 | Not Specified | 0.75 h⁻¹ | [6] |
| 7.4 | 37 | 2.6 hours | 0.266 h⁻¹ | [7] |
| 8.0 | 37 | Not Specified | 0.128 h⁻¹ | [7] |
| 9.0 | 37 | Not Specified | 0.049 h⁻¹ | [7] |
Table 2: Effect of Stabilizers on Rabeprazole Degradation in pH 6.8 Solution at 37°C
This table shows the impact of various excipients on the stability of rabeprazole. The degradation rate constant (k) is a measure of the reaction rate; a lower value indicates greater stability.
| Stabilizer (Excipient) | Concentration | Degradation Rate Constant (k) (h⁻¹) | Reference(s) |
| None (Control) | - | 0.75 | [6][8] |
| Brij 58 | Not Specified | 0.22 | [6][8] |
| Poloxamer 188 | Not Specified | Not Specified | [6][8] |
| Cremophor RH40 | Not Specified | Not Specified | [6][8] |
| Gelucire 44/14 | Not Specified | Not Specified | [6][8] |
| PEG 6000 | Not Specified | Not Specified | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Rabeprazole Solution
This protocol details the preparation of a 1 mg/mL rabeprazole sodium solution in a stabilized aqueous buffer for use in in vitro assays.[1]
Materials:
-
Rabeprazole Sodium (crystalline solid)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare 0.1 M Phosphate Buffer (pH 8.0):
-
Prepare separate 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in high-purity water.
-
In a beaker, add the 0.1 M sodium phosphate dibasic solution.
-
While stirring, slowly add the 0.1 M sodium phosphate monobasic solution until the pH meter reads exactly 8.0.
-
-
Dissolve Rabeprazole Sodium:
-
Accurately weigh 10 mg of rabeprazole sodium.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the prepared pH 8.0 phosphate buffer.
-
Gently swirl or vortex until the solid is completely dissolved. Avoid vigorous shaking.
-
-
Final Volume Adjustment:
-
Once dissolved, bring the flask to the final 10 mL volume with the pH 8.0 buffer.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Protocol 2: Cell Viability Assessment Using MTT Assay
This protocol outlines a general procedure to determine the cytotoxic effects of rabeprazole on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., AGS gastric cancer cells)
-
Complete cell culture medium
-
Rabeprazole sodium stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[4]
-
-
Drug Treatment:
-
Prepare serial dilutions of rabeprazole from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium and replace it with 100 µL of the medium containing different concentrations of rabeprazole. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.[3]
-
Signaling Pathway
Rabeprazole Mechanism of Action in Gastric Parietal Cells
Rabeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active sulfenamide form. This active form then covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and blocking the final step of gastric acid secretion.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Rabeprazole Bioavailability in Rodent Models
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of rabeprazole in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of rabeprazole typically low and variable in rodent models?
The inherently low and variable oral bioavailability of rabeprazole, a proton pump inhibitor (PPI), is primarily due to its significant instability in acidic environments.[1][2][3] Like other PPIs, rabeprazole is an acid-labile drug that rapidly degrades at the low pH found in the stomach.[2][4][5] This degradation occurs before the drug can be absorbed in the small intestine, leading to reduced and inconsistent plasma concentrations.[3] The decomposition half-life of rabeprazole in aqueous solutions with a pH below 3.0 is less than 10 minutes.[3][4]
Q2: What are the primary strategies to improve the oral bioavailability of rabeprazole in rodent studies?
The main objective is to protect rabeprazole from the acidic gastric environment to ensure it reaches the small intestine for absorption. Key strategies include:
-
Co-administration with Buffering Agents: Administering rabeprazole with alkaline compounds like sodium bicarbonate, magnesium oxide, or calcium carbonate can transiently increase the gastric pH, thereby protecting the drug from acid-catalyzed degradation.[3]
-
Enteric Coating: Formulating rabeprazole into enteric-coated microparticles or pellets that can be suspended for oral gavage is a common and effective approach.[3][6]
-
Nanoformulations: Advanced drug delivery systems such as self-nanoemulsifying drug delivery systems (SNEDDS), solid lipid nanoparticles (SLNs), and liposomes can encapsulate rabeprazole, protecting it from degradation and enhancing its absorption.[7][8][9]
Q3: How should I prepare a rabeprazole formulation for oral gavage in rats or mice?
Given rabeprazole's instability, formulations should be prepared fresh immediately before administration.[3] A common and effective method is to create a buffered suspension. For detailed steps, refer to the Experimental Protocols section below.
Q4: My plasma concentration-time profiles for rabeprazole are highly variable between individual animals. What could be the cause?
High variability in plasma concentrations is a common challenge and can stem from several factors:
-
Inconsistent Gavage Technique: Improper oral gavage technique can lead to reflux or accidental administration into the trachea, significantly affecting the actual dose delivered to the stomach.[3] Ensure all personnel are properly trained.
-
Animal Stress: Stress from handling and the gavage procedure itself can alter the animal's gastrointestinal physiology, including gastric pH and emptying time, which can impact drug absorption.[3]
-
Formulation Inhomogeneity: If using a suspension, ensure it is thoroughly and consistently mixed before drawing each dose to prevent variability in the administered drug amount.[3]
-
Food Effects: The presence of food in the stomach can delay gastric emptying and alter pH, affecting drug absorption.[3] Standardizing the fasting period for all animals before dosing is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma levels of rabeprazole. | Significant degradation of rabeprazole in the stomach due to insufficient protection from gastric acid. | 1. Increase the concentration or volume of the co-administered buffering agent (e.g., sodium bicarbonate).[3]2. Consider formulating the rabeprazole into enteric-coated particles before suspension.[3][6]3. Explore the use of nanoformulations like SNEDDS or SLNs to enhance both stability and absorption.[7][8] |
| High variability in Cmax and AUC between animals. | Inconsistent gastric emptying rates or pH among individual rodents. Inconsistent administration technique. | 1. Ensure a consistent fasting period for all animals before the experiment.[3]2. Refine and standardize the oral gavage procedure to minimize stress and ensure accurate dosing.[10][11][12][13]3. Use a homogenous and stable formulation; for suspensions, ensure uniform mixing before each administration.[3] |
| Precipitation of rabeprazole in the formulation before administration. | Use of an inappropriate vehicle or pH. Rabeprazole is more stable in alkaline conditions. | 1. Prepare the formulation in an alkaline buffer (pH > 8.0), such as a sodium bicarbonate solution.[1][3]2. Prepare the formulation immediately before use to minimize the time for potential degradation or precipitation.[3] |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of rabeprazole into its metabolites, such as rabeprazole thioether or sulfone.[1][4] | 1. Confirm the identity of the degradation products using reference standards.2. Ensure proper sample handling and storage conditions (on ice, buffered to a pH ≥ 7.0) to prevent ex-vivo degradation.[1] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Rabeprazole in Rodents with Different Formulations
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raw Revaprazan | Rat | - | - | - | - | - | [7] |
| Revaprazan in SNEDDS | Rat | - | - | - | - | 5.1-fold increase vs. raw | [7] |
| ATRA Solution | Rat | 8 mg/kg | - | - | - | - | [8] |
| ATRA in SLNs | Rat | 8 mg/kg | Significantly Increased | - | Significantly Increased | - | [8] |
| Cefotaxime in Folic Acid-Free Liposomes | Rat | - | - | - | - | - | [9] |
| Cefotaxime in Folic Acid-Coupled Liposomes | Rat | - | 1.2-1.8 times higher | - | 1.4-2 times higher | - | [9] |
Note: Data for rabeprazole nanoformulations in rodents is often presented in terms of relative bioavailability compared to a standard suspension. Specific Cmax, Tmax, and AUC values can vary significantly based on the exact formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Buffered Rabeprazole Suspension for Oral Gavage
Objective: To prepare a fresh, stabilized suspension of rabeprazole for immediate oral administration to rodents.[3][14]
Materials:
-
Rabeprazole sodium powder
-
Sodium bicarbonate (NaHCO3)
-
Purified water
-
Suspending agent (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC)
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Appropriate size gavage needles and syringes
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) HPMC solution in purified water by slowly adding the HPMC powder to the water while stirring continuously until fully dissolved.
-
Dissolve sodium bicarbonate in the HPMC solution to a final concentration of 1-2% (w/v). For example, to make 100 mL of vehicle, dissolve 1-2 g of NaHCO3 in 100 mL of the 0.5% HPMC solution.[14]
-
-
Calculate and Weigh Rabeprazole:
-
Determine the required concentration of rabeprazole based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).[14]
-
Weigh the appropriate amount of rabeprazole sodium powder.
-
-
Prepare the Final Suspension:
-
Administration:
Protocol 2: Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of rabeprazole following oral administration.
Materials:
-
Dosing formulation (prepared as per Protocol 1)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant like K2EDTA)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions.
-
Fast animals overnight (e.g., 12 hours) before dosing, with free access to water.[3]
-
-
Dosing:
-
Weigh each animal to calculate the precise dose volume.
-
Administer the rabeprazole formulation via oral gavage. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
The blood collection method will depend on the species and institutional guidelines (e.g., tail vein, saphenous vein, or terminal cardiac puncture). For a full profile from a single mouse, a serial bleeding protocol can be used.[15]
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled micro-centrifuge tubes.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of rabeprazole in the plasma samples using a validated LC-MS/MS method.[16]
-
-
Data Analysis:
-
Plot the mean plasma concentration of rabeprazole versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: Experimental workflow for a rodent pharmacokinetic study of rabeprazole.
Caption: Challenges and strategies for improving rabeprazole bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Enhanced dissolution and bioavailability of revaprazan using self-nanoemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral bioavailability enhancement of a hydrophilic drug delivered via folic acid-coupled liposomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. benchchem.com [benchchem.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Rabeprazole solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with rabeprazole for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is rabeprazole and why is its solubility a concern for in vitro assays?
Rabeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid production.[1] It belongs to a class of compounds called substituted benzimidazoles.[2][3] For in vitro experiments, achieving and maintaining rabeprazole in a soluble, stable state is critical for obtaining accurate and reproducible results. Its solubility is a significant concern because rabeprazole's stability is highly dependent on pH; it rapidly degrades in acidic environments but is more stable under alkaline conditions.[4][5] This acid lability can lead to precipitation and loss of active compound during stock solution preparation, storage, and experimentation, particularly in standard cell culture media buffered around neutral pH.[6]
Q2: What are the key physicochemical properties of rabeprazole sodium affecting its solubility?
Rabeprazole sodium is a white to slightly yellowish-white solid.[7][8] Its stability and solubility are governed by its chemical structure, which includes a benzimidazole and a pyridine ring.[1] Rabeprazole is amphoteric, meaning it has both acidic and basic properties.[2] The key property influencing its solubility is its extreme instability in acidic conditions.[5] The stability of rabeprazole sodium is a direct function of pH.[4] It is rapidly broken down in acidic media, which can lead to a loss of the active compound and reduced bioavailability in experiments.[4] Conversely, it exhibits greater stability in alkaline environments.[4][7]
Q3: What are the recommended solvents for preparing rabeprazole sodium stock solutions?
For in vitro assays, rabeprazole sodium stock solutions are typically prepared in organic solvents or alkaline aqueous buffers. Common recommended solvents include:
It is often recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[10] For cell culture experiments, after dissolving in an organic solvent, further dilutions should be made in the aqueous culture medium, ensuring the final concentration of the organic solvent is low to avoid cytotoxicity.[6][10]
Q4: What is the solubility of rabeprazole sodium in common laboratory solvents?
The solubility of rabeprazole sodium can vary. The following table summarizes reported solubility data.
| Solvent | pH (if applicable) | Reported Solubility |
| Water | Alkaline (assumed) | Very Soluble / 76 mg/mL[8][9] |
| DMSO | --- | ~25-76 mg/mL[9][10][11] |
| Ethanol | --- | ~30-76 mg/mL[9][10] |
| Methanol | --- | Freely Soluble[7][8] |
| PBS | 7.2 | ~10 mg/mL[9][10] |
| DMF | --- | ~30 mg/mL[10] |
| Chloroform | --- | Freely Soluble[7][8] |
| n-Hexane | --- | Insoluble |
| Note: While rabeprazole sodium is highly soluble in water, this solubility is dependent on the pH of the resulting solution remaining alkaline. Precipitation can occur in unbuffered water.[11] |
Q5: How does pH affect the stability and solubility of rabeprazole?
The pH of the solution is the most critical factor for rabeprazole stability.
-
Acidic Conditions (pH < 7): Rabeprazole degrades very rapidly.[4][7] The drug is a prodrug that is converted to its active sulfonamide form in an acidic environment, such as that found in the secretory canaliculi of gastric parietal cells.[7][13] This conversion is an irreversible chemical change. In experimental settings, exposure to acidic buffers (e.g., pH 4.0) will cause significant degradation.[14]
-
Neutral to Slightly Alkaline Conditions (pH 7.0 - 8.0): Rabeprazole is more stable, but degradation can still occur over time, especially in cell culture media buffered around pH 7.2-7.4.[6][15] This can be a source of poor reproducibility in dose-response curves.[6]
-
Alkaline Conditions (pH > 8.0): Rabeprazole exhibits its greatest stability in alkaline solutions.[4][7][16] For dissolution testing and to ensure stability, a buffer at pH 8.0 or higher is often recommended.[12][17]
Q6: What are the signs of rabeprazole degradation?
Degradation of rabeprazole can be visually observed. When solutions of rabeprazole sodium at concentrations of 40-100 µg/mL were prepared in a PBS buffer at pH 6.0, they quickly turned black, followed by the appearance of black precipitates within about 30 minutes.[18] Any color change or formation of a precipitate in your solution is a strong indicator of chemical degradation.
Troubleshooting Guide
Q: I've observed a precipitate in my rabeprazole solution. What should I do?
A precipitate is the most common sign of rabeprazole solubility and stability issues. This is often due to the pH of the solution becoming acidic. Follow this workflow to diagnose and resolve the issue.
Q: My cell-based assay results with rabeprazole are not reproducible. What could be the cause?
Inconsistent results in cell-based assays are often linked to the stability of rabeprazole in the culture medium or the toxicity of the solvent vehicle.[6]
-
Degradation in Media: Standard cell culture media are typically buffered around pH 7.2-7.4. At this pH, rabeprazole can degrade over the course of a multi-hour or multi-day experiment, leading to a decrease in the effective concentration of the active compound.[6]
-
Solution: Prepare fresh rabeprazole working solutions immediately before each experiment. Minimize long incubation times where possible.[6]
-
-
Solvent Cytotoxicity: The organic solvent (e.g., DMSO, ethanol) used to prepare the stock solution can be toxic to cells if its final concentration in the well is too high.
-
Solution: Perform a vehicle control experiment to determine the maximum non-toxic concentration of your solvent on your specific cell line. Ensure the final solvent concentration is consistent across all experimental and control wells.[6]
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Rabeprazole Sodium Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of rabeprazole sodium in DMSO, suitable for further dilution in cell culture media.
Materials:
-
Rabeprazole Sodium (MW: 381.42 g/mol )[9]
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)[9]
-
Sterile, light-protected microcentrifuge tubes[9]
-
Vortex mixer
-
Sterile 0.22 µm syringe filter[9]
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), aseptically weigh out 3.81 mg of rabeprazole sodium powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the rabeprazole sodium is completely dissolved.[9] The solution should be clear.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.[9]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C for long-term storage.[19]
Protocol 2: Quick Stability Test for Rabeprazole in a New Buffer
This protocol provides a rapid spectrophotometric method to assess if a specific buffer is likely to cause rabeprazole degradation. It relies on the principle that rabeprazole's degradation in acidic media is swift and alters its UV absorbance.[18]
Materials:
-
Stable rabeprazole stock solution (e.g., in pH 9.0 borate buffer or DMSO)
-
Stable alkaline buffer (e.g., pH 9.0 borate buffer)[17]
-
The "test" buffer (e.g., a specific cell culture medium or a buffer with a pH between 6.0 and 7.4)
-
UV-Vis Spectrophotometer with quartz cuvettes
Procedure:
-
Determine λmax: Dilute the stable rabeprazole stock solution in the stable alkaline buffer to a suitable concentration (e.g., 10 µg/mL). Scan the UV spectrum to find the maximum absorbance wavelength (λmax), which is approximately 285 nm.[10]
-
Baseline Measurement: Prepare a fresh dilution of your stable stock solution in the stable alkaline buffer. Immediately measure and record the absorbance at λmax. This is your T=0 stable reading.
-
Stress Condition Measurement: Prepare another dilution of your stable stock solution to the same final concentration, but this time use your "test" buffer as the diluent.
-
Immediately measure the absorbance at λmax and continue to take readings every 5-10 minutes for up to an hour.
-
Analysis: Compare the absorbance readings over time. A significant and rapid decrease in absorbance in the "test" buffer compared to the stable baseline indicates degradation.
Visualizations
Rabeprazole Signaling and Degradation Pathway
Rabeprazole is a prodrug that must be activated by acid to inhibit the H+/K+ ATPase (proton pump).[1][7] This same activation process is responsible for its degradation in acidic solutions outside the target cells.
References
- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. Rabeprazole | 117976-89-3 [chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. Rabeprazole Sodium | 117976-90-6 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. whitesscience.com [whitesscience.com]
- 17. Development and validation of a dissolution test for rabeprazole sodium in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing Rabeprazole Dosage for Maximal Acid Suppression
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing rabeprazole dosage for maximal acid suppression in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for rabeprazole?
Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] It is a prodrug that, in the acidic environment of the parietal cells of the stomach lining, is converted to its active sulfenamide form.[1][2][3] This active form then covalently binds to the H+/K+ ATPase enzyme, also known as the proton pump, which is responsible for the final step in gastric acid production.[1][3][4] By inhibiting this pump, rabeprazole effectively reduces the secretion of hydrogen ions into the stomach, leading to a decrease in gastric acidity.[3] Rabeprazole is noted for its rapid onset of action, partly due to its high pKa (~5.0), which allows for faster activation at higher pH levels compared to some other PPIs.[5]
Q2: How does rabeprazole metabolism, particularly concerning CYP2C19, affect its efficacy?
Rabeprazole is primarily metabolized through a non-enzymatic pathway, with the cytochrome P450 system (mainly CYP2C19 and CYP3A4) playing a lesser role compared to other PPIs.[3][6] This metabolic profile makes rabeprazole less susceptible to the influence of genetic polymorphisms of the CYP2C19 enzyme.[5][6][7] The CYP2C19 gene exhibits polymorphism, leading to different metabolic phenotypes: rapid extensive metabolizers (RM), intermediate metabolizers (IM), and poor metabolizers (PM).[7] While the pharmacokinetics and pharmacodynamics of many PPIs are significantly dependent on an individual's CYP2C19 genotype, the effect on rabeprazole is less pronounced.[6][7] However, some studies have shown that the clearance of rabeprazole can be influenced by CYP2C19 genetic polymorphisms, with plasma exposure tending to be lower in extensive metabolizers.[6] Despite these pharmacokinetic differences, the acid-inhibitory effects of repeated doses of rabeprazole do not show significant variance among different CYP2C19 genotype groups.[8]
Q3: What is the recommended starting dose of rabeprazole for most acid-related disorders in a research setting?
For most acid-related conditions, a standard dose of 20 mg once daily is recommended.[9][10] This dosage has been shown to produce a significant and profound inhibition of gastric acid secretion.[11] For specific applications, such as the eradication of H. pylori in combination with antibiotics, a dosage of 20 mg twice daily is often used.[9][10] In cases of pathological hypersecretory conditions like Zollinger-Ellison syndrome, a higher starting dose of 60 mg once daily may be necessary, with titration up to 120 mg daily based on acid output.[9]
Q4: When is the optimal time to administer rabeprazole for maximal acid suppression?
For maximal efficacy, rabeprazole should be administered 15-30 minutes before a meal.[9][12] This timing allows the drug to reach peak plasma concentrations when the proton pumps are most active, which is stimulated by food intake.[12] For twice-daily dosing regimens, it is recommended to administer the doses before the morning and evening meals.[9]
Q5: How can nocturnal acid breakthrough be managed in experimental subjects receiving rabeprazole?
Nocturnal acid breakthrough (NAB), defined as a drop in intragastric pH to below 4 for at least one continuous hour during the night, can occur in subjects taking once-daily PPIs.[5] To manage NAB, several strategies can be employed. A split-dosing regimen of rabeprazole, such as 10 mg twice daily, has been shown to be superior to a single 20 mg once-daily dose for nighttime acid suppression.[13][14][15] Another approach is to administer the rabeprazole dose in the evening before the evening meal, which has been shown to be more effective in controlling nocturnal supine gastro-oesophageal reflux compared to morning dosing.[13] In some cases, the addition of a bedtime H2-receptor antagonist (H2RA) to a PPI regimen has been used to control NAB, although the long-term efficacy of this combination may be limited by the development of tolerance to the H2RA.[12][14]
Troubleshooting Guides
Issue: Inconsistent Acid Suppression in a Study Population
-
Possible Cause: Inter-individual variability in drug metabolism due to CYP2C19 genetic polymorphisms. While rabeprazole is less affected than other PPIs, some influence may still be present.[6]
-
Troubleshooting Steps:
-
CYP2C19 Genotyping: Perform CYP2C19 genotyping on the study subjects to identify their metabolic phenotype (rapid, intermediate, or poor metabolizers).
-
Dose Adjustment: Consider a dose adjustment based on genotype. While standard rabeprazole doses are often effective across genotypes, for rapid metabolizers, a higher dose or a twice-daily regimen may be necessary to achieve the desired level of acid suppression.
-
Data Stratification: Analyze the data stratified by CYP2C19 genotype to determine if the variability in acid suppression correlates with the metabolic phenotype.
-
Issue: Suboptimal Control of Nocturnal Gastric Acidity
-
Possible Cause: Once-daily morning dosing of rabeprazole may not provide sufficient acid suppression throughout the night.
-
Troubleshooting Steps:
-
Split Dosing: Switch to a twice-daily dosing regimen (e.g., 10 mg twice daily). This has been demonstrated to be more effective for nocturnal acid control than a single 20 mg dose.[13][14][15]
-
Evening Dosing: Administer the daily dose of rabeprazole before the evening meal. This timing can improve control of nocturnal reflux.[13]
-
24-Hour pH Monitoring: Utilize 24-hour intragastric pH monitoring to precisely quantify the extent and timing of nocturnal acid breakthrough and to assess the efficacy of the adjusted dosing regimen.
-
Data Presentation
Table 1: Dose-Related Effects of Rabeprazole on Intragastric Acidity (Day 7) [11]
| Rabeprazole Dose | Median 24-h Integrated Acidity (mmol h/L) | Median Time pH > 3 (hours) | Median Time pH > 4 (hours) | Median 24-h Integrated Gastrin (pmol h/L) |
| Placebo | 697 | - | - | 141 |
| 10 mg | 186 | 17.3 | 14.2 | 1184 |
| 20 mg | 129 | 17.5 | 15.2 | 1484 |
| 40 mg | 82 | 19.2 | 17.0 | 1763 |
Table 2: Comparison of Rabeprazole Dosing Regimens on Nocturnal Acid Suppression
| Dosing Regimen | Efficacy in Nocturnal Acid Suppression | Reference |
| 10 mg twice daily | Superior to 20 mg once daily | [13][14][15] |
| 20 mg in the evening | More effective for nocturnal supine reflux than morning dosing | [13] |
| 10 mg four times daily | Significantly higher median pH than 40 mg once daily or 20 mg twice daily | [16] |
Experimental Protocols
Protocol 1: 24-Hour Intragastric pH Monitoring
Objective: To continuously measure and record the pH in the stomach over a 24-hour period to assess the efficacy of rabeprazole in suppressing gastric acid.
Materials:
-
Ambulatory pH monitoring system (pH recorder and data logger)
-
pH catheter with an antimony electrode
-
Calibration buffers (pH 7.0 and pH 1.0)
-
Topical anesthetic spray
-
Surgical tape
-
Subject diary
Procedure:
-
Subject Preparation: Instruct the subject to fast for at least 8 hours prior to the procedure.[17] Certain medications that can interfere with acid secretion (e.g., other PPIs, H2RAs, antacids) should be discontinued for a specified period before the study, as determined by the study protocol.[18]
-
Catheter Calibration: Calibrate the pH catheter using the pH 7.0 and pH 1.0 buffers according to the manufacturer's instructions.
-
Catheter Placement:
-
Apply a topical anesthetic to the subject's nostril and pharynx.
-
Gently insert the pH catheter through the nostril, down the esophagus, and into the stomach. The tip of the probe is typically placed 10 cm below the lower esophageal sphincter, which can be identified by manometry.
-
Secure the catheter to the subject's nose and face with tape.
-
-
Data Recording:
-
Connect the catheter to the portable data logger.
-
Instruct the subject to go about their normal daily activities but to avoid bathing or showering to protect the equipment.[18]
-
The subject should be provided with a diary to record meal times, periods of lying down, and the occurrence of any symptoms.[18]
-
-
Catheter Removal and Data Analysis:
-
After 24 hours, the subject returns to have the catheter removed.
-
Download the data from the logger to a computer.
-
Analyze the data to determine parameters such as the percentage of time the intragastric pH is above 3 and 4, and the presence and duration of nocturnal acid breakthrough.[11]
-
Protocol 2: Serum Gastrin Measurement by ELISA
Objective: To quantify the concentration of gastrin in serum samples as an indirect marker of the pharmacodynamic effect of rabeprazole.
Materials:
-
Gastrin ELISA kit
-
Microplate reader
-
Serum samples from subjects
-
Precision pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Sample Collection and Preparation:
-
ELISA Assay (example based on a competitive ELISA):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.[20]
-
Add a specified volume of standard or sample to the appropriate wells of the pre-coated microplate.[20]
-
Add the detection reagent (e.g., HRP-conjugated antibody) to each well and incubate as specified (e.g., 1 hour at 37°C).[20]
-
Wash the plate multiple times with the wash buffer to remove unbound components.[20]
-
Add the substrate solution to each well and incubate for a specified time (e.g., 15-25 minutes at 37°C) to allow for color development.[20]
-
Add the stop solution to terminate the reaction.[20]
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.[20]
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the gastrin concentration in the samples by interpolating their OD values on the standard curve.
-
Protocol 3: CYP2C19 Genotyping
Objective: To determine the CYP2C19 genotype of study subjects to assess its potential influence on rabeprazole metabolism and efficacy.
Materials:
-
Genomic DNA extracted from whole blood or buccal swabs
-
PCR thermal cycler
-
TaqMan genotyping master mix
-
CYP2C19-specific TaqMan SNP genotyping assays (for alleles such as *2, *3, and *17)
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract genomic DNA from whole blood or buccal swab samples using a commercially available DNA extraction kit.
-
PCR Reaction Setup:
-
In a PCR plate, prepare a reaction mixture for each sample and each SNP to be tested. The mixture typically contains TaqMan genotyping master mix, the specific CYP2C19 SNP genotyping assay, and the extracted genomic DNA.[21]
-
-
Real-Time PCR:
-
Place the PCR plate in a real-time PCR instrument.
-
Run the PCR program with the cycling conditions recommended for the specific assays used (e.g., initial denaturation, followed by multiple cycles of denaturation and annealing/extension).[22]
-
-
Genotype Calling and Interpretation:
-
The real-time PCR instrument will detect the fluorescent signals generated by the probes for each allele.
-
The software will generate an allelic discrimination plot, which clusters the samples into groups corresponding to the different genotypes (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).
-
Based on the combination of alleles detected, classify each subject's genotype (e.g., 1/1 for rapid metabolizer, 1/2 for intermediate metabolizer, 2/2 for poor metabolizer).
-
Visualizations
Caption: Rabeprazole's mechanism of action from inactive prodrug to active inhibitor of the proton pump.
Caption: A typical experimental workflow for assessing the efficacy of rabeprazole.
Caption: The dose-response relationship of rabeprazole on acid suppression and gastrin levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 4. Rabeprazole - Wikipedia [en.wikipedia.org]
- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of CYP2C19 pharmacogenetic polymorphism on proton pump inhibitor-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. A placebo-controlled study to assess the effects of 7-day dosing with 10, 20 and 40 mg rabeprazole on 24-h intragastric acidity and plasma gastrin in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nocturnal Acid Breakthrough -- Approach to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Can Nocturnal Acid-breakthrough Be Reduced by Long-acting Proton Pump Inhibitors? [jnmjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Rabeprazole 10 mg q.d.s. decreases 24-h intragastric acidity significantly more than rabeprazole 20 mg b.d. or 40 mg o.m., overcoming CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. matsusurgical.com [matsusurgical.com]
- 18. nth.nhs.uk [nth.nhs.uk]
- 19. Human Gastrin (gas) Elisa Kit – AFG Scientific [afgsci.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Technical Support Center: Addressing Variability in Animal Response to Rabeprazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and mitigate the variability in animal response to Rabeprazole during preclinical research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variability in animal response to Rabeprazole?
A1: Variability in animal response to Rabeprazole can be attributed to a combination of physiological, metabolic, and experimental factors. Key contributors include:
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Interspecies Differences: Animals and humans differ in their anatomy, physiology, and the expression and activity of drug-metabolizing enzymes.[1] Digestive functions, in particular, can vary significantly between species (e.g., ruminant vs. non-ruminant), affecting drug absorption.[2]
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Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, can lead to significant differences in drug metabolism and clearance.[3] While Rabeprazole's metabolism is less dependent on the polymorphic CYP2C19 enzyme compared to other proton pump inhibitors (PPIs), this can still be a source of variability.[4][5]
-
Age and Sex: An animal's age can influence its ability to metabolize and eliminate drugs due to underdeveloped or declining organ function.[6] Hormonal differences between males and females can also lead to variations in drug response.[6][7] Studies in dogs have suggested sex-related differences in the systemic exposure to Rabeprazole.[8]
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Drug Formulation: Rabeprazole is an acid-labile compound, meaning it degrades in acidic environments.[9] Improper formulation can lead to premature degradation in the stomach, reducing bioavailability and efficacy.[10]
-
Experimental Procedures: Inconsistent administration techniques (e.g., oral gavage), timing of dosing, and underlying health status of the animals can all introduce variability into experimental results.[10]
Q2: How does the metabolism of Rabeprazole differ between animal species and humans?
A2: Rabeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4, and also through a non-enzymatic reduction to rabeprazole thioether.[11] A key feature of Rabeprazole is that its metabolism is less reliant on the highly polymorphic CYP2C19 enzyme compared to other PPIs like omeprazole.[4][5] This can result in more consistent and predictable pharmacokinetic profiles across individuals with different CYP2C19 genotypes.[4] However, species-specific differences in the expression and activity of various CYP isoforms (CYP1A, -2C, -2D, and -3A) exist and can lead to variations in the rate and pathway of metabolism between animals and humans.[1]
Q3: What are some typical oral dosage ranges for Rabeprazole in common laboratory animals?
A3: Dosage ranges for Rabeprazole can vary significantly depending on the animal species, the disease model, and the study duration. It is crucial to determine the appropriate dose based on pilot studies and available literature. Below are some examples of doses used in published studies:
-
Rats: In juvenile animal studies, rats have been dosed at 5, 25, or 150 mg/kg/day for up to 5 weeks.[10] For a reflux-induced esophageal cancer model, subcutaneous injections of a 1.5% (w/v) Rabeprazole solution were administered three times a week.[12]
-
Dogs: Juvenile dogs have received doses of 3, 10, or 30 mg/kg/day for up to 13 weeks.[10] In a 13-week study of a Rabeprazole sodium and sodium bicarbonate combination, dose groups were (5 + 200), (10 + 400), and (20 + 800) mg/kg.[10]
Q4: What are the known side effects of long-term Rabeprazole administration in animals?
A4: Chronic administration of Rabeprazole in animals can lead to several toxicological effects, primarily related to its pharmacological action of profound acid suppression.[13] These include:
-
Hypergastrinemia: Increased serum gastrin levels are a common finding.[10]
-
Gastric Mucosal Changes: Hyperplasia and atrophy of gastric glands have been reported.[10] In long-term carcinogenicity studies in rats, an increased incidence of gastric neuroendocrine cell tumors (carcinoids) has been observed.[14][15]
-
Other Effects: Hypochlorhydria (low stomach acid) and alterations in biochemical and hematological parameters have also been noted.[10] In some long-term studies in rats, adrenal medulla pheochromocytoma, testicular interstitial cell tumors, and monocytic leukemia have been reported at increased incidences in males, and pituitary tumors in females.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy
| Possible Cause | Troubleshooting Steps & Solutions |
| Improper Formulation | Rabeprazole is unstable in acidic conditions. Ensure the formulation is appropriately buffered (e.g., with sodium bicarbonate) or enteric-coated to prevent degradation in the stomach before absorption.[10] For oral gavage in rodents, a suspension in an alkaline vehicle like 1-2% sodium bicarbonate in 0.5% hydroxypropyl methylcellulose (HPMC) or carboxymethyl cellulose (CMC) is recommended.[9] |
| Incorrect Dosing Time | The timing of administration can influence drug absorption and efficacy. Administer the dose consistently at the same time each day for all animals in the study.[10] |
| Development of Tolerance | With prolonged use, the animal may develop tolerance, requiring higher doses to achieve the same therapeutic effect. Re-evaluate the dose-response relationship if the study duration is long.[10] |
| Animal Health Status | Underlying health issues can affect drug metabolism and response. Monitor the animals for any signs of illness and exclude unhealthy animals from the study.[10] |
| Genetic Variability within Strain | Even within the same strain, genetic variations can exist. If high variability is observed, consider increasing the sample size or using a more genetically homogenous animal model if available. |
Issue 2: Unexpected Adverse Events or Mortality
| Possible Cause | Troubleshooting Steps & Solutions |
| Dose is Too High | The administered dose may be approaching the toxic level for the specific species or strain. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.[10] |
| Improper Oral Gavage Technique | Incorrect gavage technique can cause esophageal trauma, aspiration, or perforation, leading to distress or mortality. Ensure personnel are properly trained. Use the correct size and length of gavage needle for the animal. If resistance is felt, withdraw the tube immediately.[10] |
| Off-Target Effects of Long-Term Acid Suppression | Chronic and profound acid suppression can have systemic effects. Monitor for changes in blood parameters and organ function, especially in long-term studies.[10][13] |
Issue 3: High Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Drug Administration | Ensure the dose is accurately calculated and administered for each animal. For oral gavage, ensure the full dose is delivered to the stomach. |
| Variability in Food and Water Intake | Food can affect the absorption of some drugs. Standardize the fasting period before dosing and ensure consistent access to food and water post-dosing, unless the study protocol dictates otherwise. |
| Sample Collection and Handling | Follow a consistent schedule for blood sampling. Process and store plasma/serum samples appropriately to prevent degradation of Rabeprazole. Use a validated bioanalytical method, such as HPLC-UV or LC-MS/MS, for drug quantification.[1] |
| Gender Differences | Be aware of potential sex-based differences in pharmacokinetics.[7][8] Analyze data for males and females separately to identify any significant differences. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Rabeprazole in Different Animal Species and Humans
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |
| Human | 20 mg (total) | Oral | ~427 | ~3.5 | ~548 | ~1-2 | [16] |
| Dog (Beagle) | 20 mg (total) | Oral | 1510 ± 660 | 2.5 ± 0.6 | 3210 ± 1170 | 1.4 ± 0.3 | [2] |
| Rat | 25 mg/kg | Oral | ~1300 | ~2.0 | ~2500 | ~1.5 | [17] |
| Mouse | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Monkey | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Preparation of Rabeprazole Sodium for Oral Gavage in Rodents
Objective: To prepare a stable and homogenous suspension of Rabeprazole sodium suitable for oral administration to rodents, minimizing degradation in the acidic stomach environment.
Materials:
-
Rabeprazole sodium powder
-
Hydroxypropyl methylcellulose (HPMC) or Carboxymethyl cellulose (CMC)
-
Sodium bicarbonate (NaHCO3)
-
Purified water
-
Magnetic stirrer and stir bar
-
Amber vials or light-protected containers
Procedure:
-
Prepare the Vehicle: Slowly add 0.5 g of HPMC or CMC to 100 mL of purified water while stirring continuously until the polymer is fully dissolved. This will serve as the suspending agent.
-
Prepare the Alkaline Buffer: Dissolve 1-2 g of sodium bicarbonate in the 100 mL of the 0.5% HPMC/CMC vehicle. The alkaline buffer helps to transiently increase the stomach pH, protecting the Rabeprazole from acid degradation.[9]
-
Calculate and Weigh Rabeprazole: Determine the required concentration of Rabeprazole based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats). Weigh the appropriate amount of Rabeprazole sodium powder.
-
Suspend the Drug: Add the weighed Rabeprazole sodium powder to the prepared alkaline HPMC/CMC vehicle.
-
Mix Thoroughly: Vortex the suspension and then stir it on a magnetic stir plate for 15-20 minutes in a light-protected container until a uniform suspension is achieved.[9]
-
Administration: Administer the suspension to the animals immediately after preparation using appropriate oral gavage techniques.
Protocol 2: Surgical Induction of Gastroesophageal Reflux Disease (GERD) in Rats
Objective: To create a surgical model of GERD in rats to study the efficacy of anti-reflux drugs like Rabeprazole. This protocol is based on the ligation of the pylorus and the transitional region between the forestomach and the corpus.[18]
Materials:
-
Wistar rats
-
Anesthetic (e.g., pentobarbitone sodium)
-
Surgical instruments
-
2-0 silk thread
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., 50 mg/kg pentobarbitone sodium, intraperitoneally).
-
Surgical Incision: Place the anesthetized rat in a supine position. Make a median incision of about 2 cm in the abdomen to expose the stomach.
-
Ligation:
-
Carefully ligate the transitional region between the forestomach and the corpus with a 2-0 silk thread.
-
Subsequently, ligate the pyloric portion of the stomach.[18]
-
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Mandatory Visualizations
Caption: Metabolic pathways of Rabeprazole, highlighting its acid lability and enzymatic and non-enzymatic conversions.
Caption: A logical workflow for troubleshooting common issues in Rabeprazole animal studies.
Caption: Mechanism of action of Rabeprazole at the gastric parietal cell, leading to inhibition of acid secretion.
References
- 1. Pharmacokinetic evaluation of differential drug release formulations of rabeprazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2C19 genotype and the PPIs--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 13-Week Repeated Oral Toxicity and Toxicokinetic Studies of Rabeprazole Sodium and Sodium Bicarbonate Combination in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. Rabeprazole impedes the development of reflux-induced esophageal cancer in a surgical rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oehha.ca.gov [oehha.ca.gov]
- 15. fda.gov [fda.gov]
- 16. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
How to minimize Rabeprazole degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Rabeprazole degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my Rabeprazole sample degrading so quickly?
Rabeprazole is a proton pump inhibitor that is inherently unstable, particularly in acidic and even neutral environments.[1][2] Exposure to acidic conditions (pH < 7.0) leads to rapid degradation, with a half-life of less than 10 minutes at a pH below 3.0.[2][3] The molecule is also susceptible to degradation by heat, light, and oxidation.[1][2]
Q2: What are the primary degradation pathways of Rabeprazole?
Rabeprazole primarily degrades through two main pathways:
-
Acid-Catalyzed Degradation: In acidic or neutral conditions, Rabeprazole is converted to its thioether derivative.[4][5]
-
Oxidation: The sulfoxide group in Rabeprazole can be oxidized to form Rabeprazole sulfone.[1][4]
Forced degradation studies have shown that Rabeprazole degrades significantly under conditions of acid and base hydrolysis, oxidation, and thermal stress.[6]
Q3: What is the optimal pH for maintaining Rabeprazole stability in solution?
To ensure the stability of Rabeprazole in solution, it is crucial to maintain alkaline conditions.[5][7] A pH of 7.0 or higher is recommended, with optimal stability observed at pH 8.0 and above.[4] In aqueous solutions, Rabeprazole is stable for approximately 26 hours at pH 8.0.[8]
Q4: I am seeing unexpected peaks in my chromatogram. What could they be?
Unexpected peaks are often degradation products of Rabeprazole.[4] The formation of these products can occur during sample processing or storage if conditions are not optimized for stability. Common degradation products include Rabeprazole thioether and Rabeprazole sulfone.[4] To identify if the unknown peak is a degradant, you can perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions and compare the resulting chromatograms.[9]
Q5: How can I prevent Rabeprazole degradation when working with biological samples like plasma?
When working with plasma or serum, it is critical to prevent degradation due to the slightly acidic nature of some samples or processing solutions. Key recommendations include:
-
Ensure all solutions used for sample processing are buffered to a pH of 7.0 or higher.[4]
-
Process samples on ice to minimize potential enzymatic degradation.[4]
-
Standardize the entire workflow from sample collection to analysis, paying close attention to pH and temperature control to ensure consistency and minimize variability.[4]
Troubleshooting Guides
Issue 1: Low Recovery of Rabeprazole
| Potential Cause | Troubleshooting Steps |
| Degradation due to acidic pH | Ensure all solvents, buffers, and diluents are at pH ≥ 8.0.[4][10] Use alkaline buffers like phosphate or borate.[10] For solid-state samples, avoid acidic excipients. |
| Thermal Degradation | Avoid high temperatures during sample preparation. Store samples and solutions at appropriate temperatures (e.g., refrigerated or frozen).[4] Process samples on ice where possible.[4] |
| Oxidative Degradation | Degas solvents and use antioxidants if necessary. Protect samples from exposure to air for extended periods. |
| Photodegradation | Protect samples from light by using amber vials or covering containers with aluminum foil. |
Issue 2: High Variability in Analytical Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize the entire sample preparation workflow, including timings, temperatures, and pH adjustments.[4] |
| Precipitation of Rabeprazole | Ensure the pH of the solution is maintained above 7.0 to prevent precipitation of degradation products.[10] If precipitation occurs, check and adjust the pH.[10] |
| Inadequate Mixing | Ensure thorough mixing of samples and standards before analysis. |
Quantitative Data on Rabeprazole Degradation
The following table summarizes the degradation of Rabeprazole under various stress conditions as reported in forced degradation studies.
| Stress Condition | Conditions | Major Degradation Products | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 minutes | Thioether derivative (Impurity-6) | Significant degradation | [4][6] |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 hours | Varies with method | Significant degradation | [6] |
| Oxidation | 1% H₂O₂ at room temperature for 30 minutes | Sulfone (Impurity-4) | Significant degradation | [4][6] |
| Thermal Degradation | 105°C for 18 hours | Imp-7 and an unknown degradant | Significant degradation | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Rabeprazole Stock Solution
This protocol describes the preparation of a stable aqueous stock solution of Rabeprazole.
Materials:
-
Rabeprazole Sodium powder
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
High-purity water (e.g., HPLC-grade)
-
Calibrated pH meter
Methodology:
-
Prepare a 0.1 M Phosphate Buffer (pH 8.0):
-
Prepare separate 0.1 M solutions of sodium phosphate dibasic and sodium phosphate monobasic in high-purity water.
-
In a beaker, add the 0.1 M sodium phosphate dibasic solution.
-
While stirring, slowly add the 0.1 M sodium phosphate monobasic solution until the pH meter reads exactly 8.0.
-
-
Dissolve Rabeprazole Sodium:
-
Accurately weigh the desired amount of Rabeprazole Sodium.
-
Transfer the powder to a volumetric flask.
-
Add the prepared pH 8.0 phosphate buffer to approximately 80% of the final volume.
-
Gently swirl or vortex until the solid is completely dissolved.
-
Make up to the final volume with the pH 8.0 phosphate buffer.
-
Protocol 2: General Stability Assessment in a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for assessing the stability of Rabeprazole in a biological matrix.
Methodology:
-
Sample Preparation:
-
Spike a known concentration of Rabeprazole into the biological matrix (e.g., human plasma).
-
Prepare multiple aliquots for analysis at different time points and storage conditions.
-
-
Storage Conditions:
-
Short-term (Bench-top) Stability: Store aliquots at room temperature for various durations (e.g., 0, 2, 4, 8, 24 hours).[4]
-
Long-term Stability: Store aliquots at -20°C and -80°C for extended periods (e.g., 1, 2, 4 weeks; 1, 3, 6 months).[4]
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., 3 cycles from -20°C or -80°C to room temperature).[4]
-
-
Sample Analysis:
-
Data Evaluation:
-
Compare the concentration of Rabeprazole at each time point to the initial concentration (time zero).
-
Calculate the percentage recovery or degradation. The compound is generally considered stable if the deviation is within ±15% of the nominal concentration.[4]
-
Visualizations
Caption: Primary degradation pathways of Rabeprazole.
Caption: Workflow for minimizing Rabeprazole degradation.
Caption: Troubleshooting logic for low Rabeprazole recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Rabeprazole in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Rabeprazole in biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample handling to data analysis.
Issue 1: Low or Inconsistent Analyte Recovery
Symptom: The amount of Rabeprazole recovered from the biological matrix is significantly lower than expected or varies widely between samples.
| Potential Cause | Recommended Solution |
| Degradation due to Acidic pH | Rabeprazole is highly unstable in acidic environments[1][2]. Ensure all solutions, including buffers and solvents used during extraction, are maintained at a pH of 7.0 or higher. Ideally, work with samples on ice to minimize enzymatic degradation[1]. |
| Improper Sample Storage | Samples should be stored at -70°C or lower to prevent degradation[2]. Avoid repeated freeze-thaw cycles as this can compromise the stability of Rabeprazole[2]. |
| Inefficient Extraction | The chosen extraction method may not be optimal. For Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase and the choice of organic solvent are optimized for Rabeprazole. For Solid-Phase Extraction (SPE), verify that the cartridge type and the pH of loading and elution solvents are appropriate[2]. |
| Suboptimal Protein Precipitation | If using protein precipitation, ensure the correct ratio of precipitating agent (e.g., acetonitrile or methanol) to the sample is used and that centrifugation is adequate to pellet all proteins[2]. |
Issue 2: Poor or Inconsistent Signal Intensity in LC-MS/MS
Symptom: The signal for Rabeprazole is weak, inconsistent, or absent during LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Analyte Degradation | As mentioned previously, Rabeprazole is susceptible to degradation. Ensure proper sample handling and storage conditions are maintained throughout the workflow[1][2]. |
| Suboptimal Ion Source Conditions | Ion source parameters such as capillary voltage, source temperature, and desolvation gas flow significantly impact signal intensity. These parameters must be optimized specifically for Rabeprazole[2]. |
| In-source Degradation | Rabeprazole can degrade within the ion source of the mass spectrometer. Optimization of source conditions can help minimize this phenomenon[2]. |
| Poor Chromatographic Peak Shape | Tailing or fronting of the chromatographic peak can reduce signal intensity. This may be due to column degradation, an inappropriate mobile phase pH, or interactions with active sites on the column. Consider using a column with end-capping[2]. |
| Mobile Phase Issues | The pH of the mobile phase is crucial for consistent ionization and retention. Use freshly prepared mobile phases containing buffers like ammonium acetate or ammonium formate[2]. |
Issue 3: Significant Matrix Effects
Symptom: Inconsistent analytical results, often observed as ion suppression or enhancement in LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Co-eluting Endogenous Materials | Components of the biological matrix can co-elute with Rabeprazole and interfere with its ionization[2]. |
| Insufficient Sample Cleanup | Protein precipitation, while simple, may not adequately remove interfering matrix components[2]. |
| Inadequate Chromatographic Separation | The chromatographic method may not be sufficient to separate Rabeprazole from matrix interferences. |
To mitigate matrix effects, consider the following:
-
Improve Sample Preparation: Switch from protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction[2].
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate Rabeprazole from interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Rabeprazole-d4) can help compensate for matrix effects.
Issue 4: Non-Linear Calibration Curve
Symptom: The calibration curve for Rabeprazole does not exhibit a linear response within the expected concentration range.
| Potential Cause | Recommended Solution |
| Detector Saturation | At high concentrations, the detector response may become non-linear. Ensure the upper limit of the calibration range is within the linear dynamic range of the instrument[2]. |
| Inconsistent Matrix Effects | If matrix effects are not consistent across the calibration range, it can lead to non-linearity[2]. |
| Inappropriate Internal Standard Concentration | The concentration of the internal standard should be consistent across all samples and calibration standards[2]. |
| Suboptimal Peak Integration | Ensure that the peak integration parameters are appropriate and consistently applied across all standards[2]. |
Issue 5: Carryover in Blank Injections
Symptom: The Rabeprazole peak is observed in blank injections following the analysis of a high-concentration sample.
| Potential Cause | Recommended Solution |
| Adsorption to LC System Components | Rabeprazole may adsorb to surfaces in the autosampler, injection port, or column. |
| Insufficient Wash Steps | The wash solution and volume in the autosampler may not be adequate to remove all residual Rabeprazole. |
To resolve carryover issues:
-
Optimize Wash Solution: Use a wash solution that is stronger than the mobile phase to effectively clean the injection system.
-
Increase Wash Volume and/or Number of Washes: Increase the volume of the wash solution and/or the number of wash cycles between injections.
-
Inject Blanks: Inject one or more blank samples after high-concentration samples to ensure the system is clean before the next analysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical stability considerations for Rabeprazole in biological matrices?
A1: Rabeprazole is highly unstable in acidic conditions and is also susceptible to thermal and oxidative stress[1][2]. It is significantly more stable in basic (alkaline) conditions, with optimal stability observed at pH 8.0 and higher[1]. Therefore, it is crucial to maintain a pH at or above 7.0 during sample collection, storage, and processing. Samples should be stored at -70°C or below to minimize degradation[2].
Q2: What are the main degradation products of Rabeprazole to monitor for?
A2: Under acidic or neutral conditions, Rabeprazole primarily degrades to its thioether derivative[1]. In the presence of oxidative stress, the sulfone metabolite can be formed[1]. When conducting stability studies or troubleshooting unexpected peaks, it is important to monitor for the appearance of these known degradation products.
Q3: Which sample preparation technique is best for quantifying Rabeprazole?
A3: The choice of sample preparation technique depends on the required sensitivity and selectivity of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method but may result in significant matrix effects[2].
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity and can lead to cleaner extracts compared to PPT[2][3].
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove interfering matrix components, leading to reduced matrix effects[2].
For highly sensitive and selective assays, such as those using LC-MS/MS, LLE or SPE is generally recommended over PPT.
Q4: What are the key parameters to optimize for an LC-MS/MS method for Rabeprazole?
A4: Key parameters for optimization include:
-
Sample Preparation: As discussed above, choosing a selective extraction method is crucial.
-
Chromatography: The mobile phase pH should be optimized for consistent ionization and retention. Ammonium acetate or ammonium formate buffers are commonly used[2]. A suitable C18 column is often employed for separation[4].
-
Mass Spectrometry: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) must be optimized for Rabeprazole to achieve maximum signal intensity. The multiple reaction monitoring (MRM) transitions for Rabeprazole and the internal standard should be carefully selected and optimized[3][5].
Q5: What are some common impurities that can interfere with Rabeprazole quantification?
A5: Common impurities include process-related impurities and degradation products such as Rabeprazole sulfide, Rabeprazole sulfone, and Rabeprazole N-oxide[6][7]. These impurities can potentially co-elute with Rabeprazole, leading to inaccurate quantification if the analytical method lacks sufficient specificity[6].
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins[1].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
-
To a 200 µL aliquot of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate)[8].
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: HPLC Method for Rabeprazole Quantification
-
Column: C18, 4.6 x 150 mm, 5 µm[9]
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5) and methanol (30:70 v/v)[9]
-
Flow Rate: 0.9 mL/min[9]
-
Injection Volume: 20 µL[9]
-
Detection: UV at 284 nm[9]
-
Retention Time: Approximately 2.657 min[9]
Visualizations
Caption: A typical experimental workflow for the quantification of Rabeprazole in biological matrices.
Caption: A troubleshooting decision tree for addressing low or inconsistent recovery of Rabeprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Rabeprazole Treatment Protocols in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Rabeprazole treatment protocols for various animal strains. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial dose of Rabeprazole for different animal species?
A1: Determining the initial dose of Rabeprazole requires careful consideration of the animal species and the experimental model. A common starting point is to use the Human Equivalent Dose (HED) calculated from the No-Observed-Adverse-Effect Level (NOAEL) identified in preclinical toxicology studies. The HED can be estimated by dividing the animal NOAEL by a species-specific conversion factor based on body surface area. For instance, to convert a rat dose to an HED, the rat dose (in mg/kg) is typically divided by 6.2. Conversely, a human dose can be multiplied by the appropriate factor to estimate a starting dose for an animal species.[1] It is crucial to consult toxicological data to select the most relevant animal model for dose conversion.
Q2: Are there typical dosage ranges for Rabeprazole in common laboratory animals?
A2: Yes, dosages can vary significantly between species. For juvenile animal studies, rats have been administered doses ranging from 5 to 150 mg/kg/day for up to 5 weeks, while dogs have received 3 to 30 mg/kg/day for up to 13 weeks.[2] In a 13-week study in dogs, combined doses of Rabeprazole sodium and sodium bicarbonate were (5 + 200), (10 + 400), and (20 + 800) mg/kg.
Q3: What are the known side effects of long-term Rabeprazole administration in animals?
A3: Chronic administration of Rabeprazole in animal models can lead to several toxicological effects.[3] These are often pharmacologically mediated and include increased serum gastrin levels (hypergastrinemia), which can lead to changes in the stomach such as hyperplasia and atrophy of gastric glands.[3][4] Other reported effects include hypochlorhydria and alterations in biochemical and hematological parameters.[3]
Q4: How can I monitor the efficacy of Rabeprazole during my experiment?
A4: The primary method for assessing Rabeprazole efficacy is by measuring gastric acid secretion. This can be achieved in anesthetized animals by perfusing the stomach and titrating the collected effluent for acid content. Gastric pH can also be directly measured from stomach content aspirates.[4] Additionally, monitoring serum gastrin levels can serve as an indirect marker of efficacy, as sustained acid suppression leads to hypergastrinemia.[4]
Q5: What factors can influence an animal's response to Rabeprazole?
A5: Several factors can affect an animal's response to Rabeprazole, including age, sex, and underlying health conditions.[4] The metabolic capacity of young animals may be underdeveloped, while older animals might have reduced organ function. Sex-based differences in systemic exposure have been observed, with male dogs showing greater exposure than females in one study.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or lower-than-expected drug efficacy. | Drug formulation instability, incorrect dosing time, or development of tolerance. | Check Formulation: Rabeprazole is unstable in acidic conditions. Ensure the formulation is appropriately buffered or uses an enteric coating to prevent degradation in the stomach.[4] Timing of Administration: Administer the dose at a consistent time each day to minimize variability in absorption and efficacy.[4] Evaluate for Tolerance: With prolonged use, tolerance may develop, necessitating a dose adjustment.[4] |
| Unexpected adverse events or mortality. | Dose is too high, leading to toxicity, or off-target effects of long-term acid suppression. | Dose Adjustment: Re-evaluate the dose based on the specific animal strain and individual animal response. Consider a dose de-escalation study. Monitor for Toxicity: Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.[4] |
| High variability in gastric pH measurements. | Inconsistent feeding schedule, stress, or limitations of the measurement technique. | Standardize Feeding: Ensure a consistent fasting and feeding schedule for all animals. Acclimatize Animals: Properly acclimatize animals to the experimental procedures to minimize stress-induced physiological changes. Refine Measurement Technique: For continuous monitoring in conscious animals, consider using telemetry-based pH monitoring systems.[5][6] |
Data Presentation
Table 1: Reported Dosage Ranges of Rabeprazole in Animal Studies
| Animal Species | Strain | Dosage Range | Duration | Reference |
| Rat | Sprague-Dawley | 5, 25, 150 mg/kg/day (oral) | Up to 5 weeks | [2] |
| Rat | Wistar | 20 mg/kg (oral) | Single dose | [1] |
| Dog | Beagle | 3, 10, 30 mg/kg/day (oral) | Up to 13 weeks | [2] |
| Dog | Beagle | 5+200, 10+400, 20+800 mg/kg (Rabeprazole + NaHCO3) | 13 weeks | [7] |
Table 2: Pharmacokinetic Parameters of Rabeprazole in Different Species (Illustrative)
| Species | Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Human | - | 20 | 585 ± 321 | 3.5 ± 0.8 | 1039 ± 573 | 1.1 ± 0.5 | [8] |
| Rat | Sprague-Dawley | 20 (oral) | ~1500 | ~2.0 | ~3000 | ~1.5 | [1] |
| Dog | Beagle | 20 (oral) | ~1200 | ~2.5 | ~2500 | ~1.8 | [9] |
Note: The values in Table 2 are approximate and can vary based on the specific study design, formulation, and analytical methods used. Direct comparative studies across different strains of the same species are limited.
Experimental Protocols
Protocol 1: Preparation of Rabeprazole Oral Suspension for Rodent Gavage
This protocol describes the preparation of a buffered oral suspension to protect Rabeprazole from degradation in the acidic environment of the stomach, a common method for studies in rodents.[1]
Materials:
-
Rabeprazole Sodium
-
Sodium Bicarbonate (NaHCO₃)
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethyl Cellulose (CMC) solution
-
Purified water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Light-protected container (e.g., amber vial)
Procedure:
-
Prepare the Vehicle: Slowly add HPMC or CMC powder to purified water while continuously stirring until a clear solution is formed. This will serve as the suspending agent.
-
Prepare Alkaline Buffer: Dissolve Sodium Bicarbonate in the 0.5% HPMC/CMC vehicle to a final concentration of 1-2% (w/v). For example, to prepare 100 mL, dissolve 1-2 g of NaHCO₃ in 100 mL of the vehicle.
-
Calculate and Weigh Rabeprazole: Determine the required concentration of Rabeprazole based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats). Weigh the appropriate amount of Rabeprazole Sodium powder.
-
Suspend the Drug: Add the weighed Rabeprazole Sodium powder to the prepared alkaline HPMC/CMC vehicle.
-
Mix Thoroughly: Vortex the suspension and then stir it on a magnetic stir plate for 15-20 minutes in a light-protected container until a uniform suspension is achieved.[1]
Protocol 2: Measurement of Gastric pH in Conscious Dogs Using pH Telemetry
This protocol outlines a non-invasive method for continuous monitoring of gastric pH in conscious dogs.
Materials:
-
Telemetry pH capsules (e.g., Bravo® pH Monitoring System)
-
Data receiver and analysis software
-
Pill pusher or appropriate administration device
Procedure:
-
Animal Preparation: Fast the dogs overnight but allow free access to water.
-
Capsule Administration: Administer the telemetry pH capsule orally using a pill pusher or by concealing it in a small amount of food, depending on the study design (fasted vs. fed state).
-
Data Recording: Place the data receiver on the dog's back in a comfortable harness. The receiver will continuously record the pH data transmitted from the capsule.
-
Monitoring Period: Monitor the gastric pH for the desired duration, which can range from several hours to days.
-
Data Analysis: Download the recorded data to a computer and analyze the pH profiles using the appropriate software. This will allow for the determination of parameters such as mean pH, percentage of time pH is above a certain threshold (e.g., pH > 4), and the effect of Rabeprazole treatment on these parameters.[5][6]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fed and fasted gastric pH and gastric residence time in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiotelemetric determination of gastrointestinal pH in four healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for Rabeprazole Detection
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection and quantification of Rabeprazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Rabeprazole using High-Performance Liquid Chromatography (HPLC), a commonly employed technique.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My Rabeprazole peak is exhibiting significant tailing (asymmetry factor > 1.5). What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for a basic compound like Rabeprazole in reverse-phase HPLC is often due to secondary interactions with acidic residual silanol groups on the silica-based column packing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups, reducing their interaction with the basic analyte. However, Rabeprazole is unstable in acidic conditions, so careful optimization is required.[2][3] A mobile phase pH around 6.5 to 7.0 is often a good starting point.[4][5]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity silica column that is effectively end-capped. This process neutralizes most of the active silanol groups, minimizing secondary interactions.
-
Solution 3: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1] Try diluting the sample or reducing the injection volume.[1]
-
Solution 4: Column Contamination/Void: Peak distortion can also be caused by a contaminated guard column or a void at the head of the analytical column.[6][7] Try replacing the guard column or back-flushing the analytical column (if permitted by the manufacturer).
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my Rabeprazole peak is shifting between injections. What could be causing this variability?
-
Answer: Retention time instability can be caused by several factors related to the HPLC system and mobile phase preparation.
-
Solution 1: Ensure System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting a sequence. Insufficient equilibration is a common cause of drifting retention times.[1]
-
Solution 2: Check Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the buffer concentration and pH, can lead to shifts.[1] It is recommended to prepare the mobile phase fresh daily and ensure all components are fully dissolved and mixed.[8]
-
Solution 3: Degas Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and retention time variability.[7][8] Ensure the mobile phase is adequately degassed using an online degasser, sonication, or vacuum filtration.[8][9]
-
Solution 4: Verify Column Temperature: Fluctuations in the column temperature will affect retention time. Use a column oven to maintain a stable temperature.[1]
-
Issue 3: Extraneous or "Ghost" Peaks
-
Question: I am observing unexpected peaks in my chromatogram, even in blank injections. What are these "ghost peaks" and how can I eliminate them?
-
Answer: Ghost peaks are spurious peaks that do not originate from the sample. They are typically due to contamination in the HPLC system or carryover from previous injections.[1]
-
Solution 1: Identify the Source: Inject a series of blanks (e.g., just the mobile phase, then the sample diluent) to isolate the source of contamination.[1]
-
Solution 2: Clean the System: Contamination may be present in the mobile phase, wash solvent, or within the autosampler and injector port.[1] Ensure high-purity solvents are used and that the autosampler wash solvent is effective at cleaning the needle and sample loop.
-
Solution 3: Prevent Carryover: Carryover from a previous, more concentrated sample is a common cause. Optimize the needle wash procedure in the autosampler method, potentially using a stronger solvent in the wash cycle.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common analytical methods for Rabeprazole quantification?
-
Answer: The most frequently reported methods for quantifying Rabeprazole in pharmaceutical formulations and biological samples are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]
-
Question 2: Why is Rabeprazole prone to degradation, and how does this affect analysis?
-
Answer: Rabeprazole, a substituted benzimidazole, is highly unstable in acidic conditions and is also susceptible to degradation under oxidative, thermal, and photolytic stress.[3][13][14][15] This instability necessitates the development of "stability-indicating" analytical methods that can separate the intact drug from its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).[13][15]
-
Question 3: What is a typical mobile phase for RP-HPLC analysis of Rabeprazole?
-
Answer: A common mobile phase for Rabeprazole analysis is a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (like acetonitrile or methanol).[4][9] The pH is often adjusted to be near neutral (e.g., pH 6.5-7.0) to ensure the stability of Rabeprazole while achieving good chromatography.[4][14] For example, a mixture of phosphate buffer (pH 5.5) and methanol in a 30:70 ratio has been used successfully.[9]
-
Question 4: What detection wavelength is typically used for the UV analysis of Rabeprazole?
-
Answer: The maximum absorbance (λmax) for Rabeprazole is frequently reported in the range of 284 nm to 292 nm, and this is the wavelength range typically used for quantification in both HPLC-UV and UV-Vis spectrophotometry.[4][9][16]
-
Question 5: What are forced degradation studies and why are they important for Rabeprazole?
-
Answer: Forced degradation studies involve intentionally subjecting the drug to stress conditions like acid/base hydrolysis, oxidation, heat, and light to produce its degradation products.[1][13][17] These studies are crucial for developing a stability-indicating method, as they demonstrate that the analytical method can effectively separate the Rabeprazole peak from all potential degradants, which is essential for accurate stability testing and quality control.[13][18]
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical validation parameters for various analytical methods used for Rabeprazole detection.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| RP-HPLC | 20 - 60[9] | > 0.999[9] | 2.96[9] | 10.1[9] | 98 - 102%[9] |
| RP-HPLC | 0.1 - 0.6 (mg/mL)[4] | 0.9999[4] | 0.03[4] | 0.1[4] | 99.9 - 101.9%[19] |
| UV-Vis | 2 - 18 | 0.999 | - | - | 99.8 - 100.2% |
| UV-Vis | 12 - 18[16] | - | - | - | 99.86 - 100.14%[16] |
| HPTLC | 0.4 - 1.2 (ng/spot) | - | - | - | 99.82 ± 0.74%[10] |
| LC-MS/MS | 0.0005 - 0.4 | > 0.99 (linear) | - | 0.0005 | 90.8 - 109.3%[12] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Rabeprazole in Tablet Dosage Form
This protocol is adapted from a validated method for the analysis of Rabeprazole in tablets.[9]
-
Chromatographic Conditions:
-
Reagent Preparation:
-
Buffer Preparation: Prepare a suitable phosphate buffer and adjust the pH to 5.5 using an appropriate acid or base.
-
Mobile Phase Preparation: Mix 300 mL of the prepared buffer with 700 mL of HPLC-grade methanol. Degas the mixture in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm filter.[9]
-
Diluent: Use the mobile phase as the diluent.[9]
-
-
Standard Solution Preparation (40 µg/mL):
-
Accurately weigh and transfer 10 mg of Rabeprazole working standard into a 10 mL volumetric flask.[9]
-
Add approximately 7 mL of diluent, sonicate to dissolve completely, and make up the volume to the mark with the diluent (Stock Solution: 1000 µg/mL).[9]
-
Pipette 0.4 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.[9]
-
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Rabeprazole into a 10 mL volumetric flask.[9]
-
Add diluent, sonicate for 10 minutes to ensure complete dissolution, and make up the volume.
-
Filter the solution and dilute it further with the mobile phase to achieve a final concentration within the linearity range (e.g., 40 µg/mL).
-
-
Analysis:
-
Inject the standard solution to establish the retention time and response.
-
Inject the sample solution.
-
Calculate the amount of Rabeprazole in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Protocol 2: UV-Visible Spectrophotometric Method
This protocol is based on a validated method for the estimation of Rabeprazole in bulk and pharmaceutical forms.
-
Instrument and Reagents:
-
Instrument: Double beam UV-Visible spectrophotometer with 10mm matched quartz cells.
-
Solvent: 0.05N Sodium Hydroxide (NaOH).
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of Rabeprazole and transfer it to a 100 mL volumetric flask.
-
Dissolve in approximately 25 mL of 0.05N NaOH, sonicate for 10-15 minutes, and then dilute to volume with the same solvent.
-
-
Preparation of Calibration Curve:
-
From the standard stock solution, prepare fresh dilutions to obtain final concentrations in the range of 2-18 µg/mL using 0.05N NaOH as the solvent.
-
Scan the solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 292 nm.
-
Measure the absorbance of each solution at 292 nm against a 0.05N NaOH blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Prepare a sample solution from the pharmaceutical dosage form in 0.05N NaOH, similar to the standard preparation, to achieve a final concentration within the established linear range.
-
-
Analysis:
-
Measure the absorbance of the sample solution at 292 nm.
-
Determine the concentration of Rabeprazole in the sample using the calibration curve or the regression equation.
-
Visualizations
Caption: General workflow for analytical method development and validation.
Caption: Troubleshooting logic for HPLC peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. realab.ua [realab.ua]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. saudijournals.com [saudijournals.com]
- 17. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]
- 18. itmedicalteam.pl [itmedicalteam.pl]
- 19. researchgate.net [researchgate.net]
Strategies to mitigate Rabeprazole's effect on gut microbiota in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of Rabeprazole on gut microbiota.
Frequently Asked Questions (FAQs)
Q1: What is the established impact of Rabeprazole and other Proton Pump Inhibitors (PPIs) on the gut microbiota?
A1: Long-term use of PPIs like Rabeprazole can significantly alter the composition and function of the gut microbiota.[1][2] The primary mechanism is the reduction of gastric acid, which allows oral bacteria to survive and colonize the lower gastrointestinal tract.[1][3][4] This can lead to a decrease in microbial diversity and changes in the abundance of specific bacterial taxa.[2][5]
Key changes observed in the gut microbiota of PPI users include:
-
An increase in the abundance of Streptococcaceae, Enterococcaceae, Staphylococcaceae, and Micrococcaceae.[2][6][7]
-
A decrease in the abundance of beneficial bacteria such as Bifidobacteriaceae, Ruminococcaceae, and Lachnospiraceae.[6]
-
An overall shift towards a less healthy gut microbiome, which can increase the risk of enteric infections like Clostridioides difficile.[5]
Q2: What are the primary strategies to mitigate the effects of Rabeprazole on the gut microbiota in a research setting?
A2: The main strategies to counteract Rabeprazole-induced gut dysbiosis during studies include:
-
Co-administration of Probiotics: Supplementing with specific probiotic strains can help restore the natural balance of the gut microbiome.[2][8] Probiotics may inhibit intestinal dysbiosis and reduce the side effects of long-term PPI use.[2]
-
Fecal Microbiota Transplantation (FMT): FMT is a promising approach to restore gut eubiosis, particularly in cases of recurrent C. difficile infection associated with PPI use.[9]
-
Short-Chain Fatty Acid (SCFA) Supplementation: SCFAs, which are metabolites produced by beneficial gut bacteria, can help maintain gut barrier function and have anti-inflammatory effects.[10][11][12] Supplementation may help counteract some of the negative effects of dysbiosis.
Q3: Are there specific probiotic strains that have been shown to be effective?
A3: Yes, several studies have investigated the efficacy of specific probiotic strains. For instance, Lactobacillus reuteri DSM 17938 has been shown to reduce the incidence of intestinal dysbiosis and the risk of Small Intestinal Bacterial Overgrowth (SIBO) in children treated with PPIs.[2][13] A mixture of Bifidobacterium bifidum, Bifidobacterium lactis, Bifidobacterium longum, Lactobacillus acidophilus, Lactobacillus rhamnosus, and Streptococcus thermophilus has also been found to alleviate SIBO.[2][13] However, not all probiotic preparations have shown the same level of effectiveness, suggesting that the beneficial effects can be strain-specific.[14]
Troubleshooting Guides
Issue 1: Significant alteration in gut microbiota composition in the control group receiving only Rabeprazole.
-
Possible Cause: This is an expected outcome. Rabeprazole, like other PPIs, is known to alter the gut microbiota.[1][15]
-
Troubleshooting Steps:
-
Confirm Dosage and Duration: Ensure the Rabeprazole dosage and administration period are consistent with the experimental design and previously published studies.
-
Characterize the Dysbiosis: Perform thorough microbiota analysis (e.g., 16S rRNA sequencing) to identify the specific changes in bacterial taxa. Common findings include an increase in oral-like bacteria in the gut.[3][4]
-
Incorporate Mitigation Arms: If the goal is to study a primary outcome where a stable microbiome is preferred, consider adding experimental arms with mitigation strategies, such as co-administration of probiotics, from the beginning of the study.[6][16]
-
Issue 2: High variability in gut microbiota profiles among subjects within the same treatment group.
-
Possible Cause: Inter-individual variability in the baseline gut microbiome is a significant confounding factor in microbiota studies. Diet, genetics, and other medications can also contribute to this variability.[17][18]
-
Troubleshooting Steps:
-
Baseline Sampling: It is crucial to collect fecal samples from all subjects before the intervention begins to establish a baseline microbiota profile for each individual.
-
Strict Subject Screening: Implement stringent inclusion and exclusion criteria. Exclude subjects who have recently taken antibiotics or other medications known to affect the gut microbiota.
-
Dietary Control: Standardize the diet of the subjects as much as possible during the study period to minimize diet-induced microbiota shifts.
-
Increase Sample Size: A larger sample size can help to overcome the statistical noise caused by high inter-individual variability.
-
Issue 3: Probiotic intervention does not seem to mitigate Rabeprazole's effects.
-
Possible Cause: The choice of probiotic strain, dosage, and duration of administration are critical for efficacy.[14] Not all probiotics are effective against PPI-induced dysbiosis.
-
Troubleshooting Steps:
-
Review Probiotic Strain Selection: Ensure the selected probiotic strains have been previously shown to be effective in similar contexts. Strains like Lactobacillus reuteri DSM 17938 have demonstrated positive outcomes.[2][14]
-
Verify Dosage and Viability: Confirm that the probiotic dosage is adequate and that the product contains the specified number of viable organisms.
-
Assess Duration of Treatment: The duration of probiotic supplementation should be sufficient to induce a measurable effect on the gut microbiota. Studies often involve several weeks of administration.[13][19]
-
Consider Synbiotics: A combination of prebiotics and probiotics (synbiotics) may be more effective than probiotics alone.
-
Quantitative Data Summary
Table 1: Effects of Rabeprazole on Gut Microbiota
| Microbial Parameter | Direction of Change | Study Population | Dosage and Duration | Supporting Evidence |
| Overall Composition | Altered | Patients with GERD | 20 mg/day for 8 weeks (proposed study) | A clinical trial protocol has been registered to evaluate these changes.[15] |
| Streptococcus | Enriched | Patients with Rheumatoid Arthritis | Not specified | The gut microbiota of RA patients taking PPIs, including rabeprazole, was distinct. |
| Microbial Function | Enriched virulence factor production | Patients with Rheumatoid Arthritis | Not specified | This functional change was positively correlated with the abundance of Streptococcus. |
Table 2: Efficacy of Probiotic Co-administration in Mitigating PPI-Induced Dysbiosis
| Probiotic Strain(s) | Outcome | Study Population | Key Finding | Supporting Evidence |
| Lactobacillus reuteri DSM 17938 | Reduced Intestinal Dysbiosis and SIBO Risk | Children with GERD | 6.2% of children receiving the probiotic experienced dysbiosis compared to 56.2% in the placebo group.[13][14] | [13][14] |
| Bifidobacterium bifidum, B. lactis, B. longum, Lactobacillus acidophilus, L. rhamnosus, Streptococcus thermophilus | Alleviated SIBO | Patients with chronic hepatic disease | Short-term use of this probiotic mixture was effective in alleviating SIBO.[2][13] | [2][13] |
| Lactobacillus rhamnosus R0011 and Lactobacillus acidophilus R0052 | No significant reduction in SIBO risk | Children on omeprazole | This specific probiotic combination did not reduce the risk of developing SIBO in one study.[2] | [2] |
Experimental Protocols
Protocol 1: Studying the Effect of Rabeprazole on Gut Microbiota in a Murine Model
This protocol provides a framework for investigating the impact of Rabeprazole on the gut microbiota in mice.[1]
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment to allow them to adapt.
-
Group Allocation: Randomly divide the mice into a control group (vehicle administration) and a treatment group (Rabeprazole administration).
-
Drug Administration: Administer Rabeprazole to the treatment group daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Fecal Sample Collection: Collect fecal pellets from each mouse at baseline and at regular intervals throughout the study.
-
Microbiota Analysis: Extract DNA from the fecal samples and perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
Metabolite Profiling: Analyze fecal and serum samples for key microbial metabolites, such as short-chain fatty acids (SCFAs), using techniques like gas chromatography-mass spectrometry (GC-MS).
-
Intestinal Barrier Integrity Assessment: At the end of the study, sacrifice the mice and collect intestinal tissue to assess barrier function through histology and expression of tight junction proteins.
-
Data Analysis: Use appropriate bioinformatics and statistical tools to analyze the microbiota, metabolite, and intestinal barrier data.
Protocol 2: Randomized Controlled Trial of Probiotics to Mitigate Rabeprazole's Effects in GERD Patients
This protocol outlines a clinical trial to evaluate the efficacy of probiotics in patients with Gastroesophageal Reflux Disease (GERD) treated with Rabeprazole.[6][16][20]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Recruit eligible patients diagnosed with GERD.
-
Randomization: Randomly assign participants to either the experimental group (Rabeprazole + Probiotics) or the control group (Rabeprazole + Placebo).
-
Intervention:
-
Initial Treatment Phase (e.g., 8 weeks): Both groups receive Rabeprazole. The experimental group also receives the specified probiotic, while the control group receives a placebo.[20]
-
Maintenance Phase (e.g., 4 weeks): The experimental group continues with the probiotic, and the control group with the placebo.[20]
-
-
Sample Collection: Collect fecal samples from participants at baseline, during, and at the end of the treatment periods.[15]
-
Primary Outcome Measures: Analyze the changes in the gut microbiome composition using metagenomic sequencing.[16]
-
Secondary Outcome Measures: Assess changes in gastrointestinal symptoms using validated questionnaires (e.g., Reflux Disease Questionnaire), fecal metabolome, and markers of intestinal inflammation.[16]
-
Safety Assessment: Monitor and record any adverse events throughout the study.[16]
Visualizations
Caption: Generalized experimental workflow for studying Rabeprazole's effects on gut microbiota.
Caption: Proposed mechanism of PPI influence on the gut microbiota and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Proton pump inhibitor-induced gut dysbiosis and immunomodulation: current knowledge and potential restoration by probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Protocol of a randomized, double-blind, placebo-controlled study of the effect of probiotics on the gut microbiome of patients with gastro-oesophageal reflux disease treated with rabeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mevian.com [mevian.com]
- 9. journals.asm.org [journals.asm.org]
- 10. The effect of increasing intestinal short‐chain fatty acid concentration on gut permeability and liver injury in the context of liver disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Short-chain fatty acids from gut microbiota restore Th17/Treg balance in rheumatoid arthritis: Mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Scope of Pre- and Probiotics as an Add-on to Proton-pump Inhibitors in Various Clinical Indications [japi.org]
- 14. Probiotics Prevent SIBO in Proton Pump Inhibitor Users | The Microbiome Restoration Center [microbiomerestorationcenter.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol of a randomized, double-blind, placebo-controlled study of the effect of probiotics on the gut microbiome of patients with gastro-oesophageal reflux disease treated with rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction between drugs and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug–gut microbiota interactions: implications for neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Can Probiotics restore altered microbiota? With the use of PPIs in GERD. [medicaldialogues.in]
- 20. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of Rabeprazole and Esomeprazole
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two widely used proton pump inhibitors (PPIs), rabeprazole and esomeprazole. The following sections present a detailed analysis of their comparative efficacy in various clinical scenarios, supported by experimental data from head-to-head studies. Methodological details of key experiments are provided to allow for critical evaluation and replication.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative in vivo studies of rabeprazole and esomeprazole.
Intragastric pH Control
Table 1: Comparison of Intragastric pH Control with Rabeprazole vs. Esomeprazole
| Parameter | Rabeprazole Dose | Esomeprazole Dose | Study Population | Key Findings |
| Mean % time with intragastric pH > 4.0 (Day 5) | 20 mg | 40 mg | 34 GERD patients | Esomeprazole: 14.0 hours; Rabeprazole: 12.1 hours (p ≤ 0.001 for esomeprazole vs. all other PPIs)[1] |
| Mean % time with intragastric pH > 4.0 (Day 1) | 10 mg | 40 mg | 36 healthy Chinese volunteers | Esomeprazole: 73.7%; Rabeprazole: 54.8% (p < 0.001)[2] |
| Mean % time with intragastric pH > 4.0 (Day 5) | 10 mg | 40 mg | 36 healthy Chinese volunteers | Esomeprazole: 84.2%; Rabeprazole: 76.2% (p < 0.001)[2] |
| Median % time with intragastric pH > 4.0 (24-h period, single dose, postprandial) | 10 mg | 20 mg | 27 healthy volunteers | No significant difference between the two drugs.[3] |
| Median intragastric pH (Day 5) | 20 mg | 40 mg | 18 healthy Caucasian subjects | Esomeprazole: 4.7; Rabeprazole: 3.8 (p < 0.001)[4] |
| Percentage of time with pH > 4 (Day 5) | 20 mg | 40 mg | 18 healthy Caucasian subjects | Esomeprazole: 65%; Rabeprazole: 48% (p < 0.001)[4] |
Healing of Erosive Esophagitis
Table 2: Comparison of Healing Rates in Erosive Esophagitis
| Parameter | Rabeprazole Dose | Esomeprazole Dose | Study Population | Key Findings |
| Healing Rate at 8 Weeks (Moderate-to-Severe) | 50 mg ER | 40 mg | 2130 patients with LA grade C or D esophagitis | Rabeprazole-ER was non-inferior to esomeprazole (80.0% vs. 75.0% and 77.5% vs. 78.4% in two studies).[5] |
| Healing Rate at 4 Weeks (Moderate-to-Severe) | 50 mg ER | 40 mg | 2130 patients with LA grade C or D esophagitis | No significant difference (54.8% vs. 50.3% and 50.9% vs. 50.7%).[5] |
| Endoscopic Healing Rate at 8 Weeks | 20 mg | 40 mg | 140 GERD patients | Rabeprazole: 82%; Esomeprazole: 84%.[6] |
| Endoscopic Improvement at 4 Weeks (Mild-to-Moderate) | 20 mg | 40 mg | Patients with grade A or B GERD | In the rabeprazole group, 21 out of 22 patients with grade A and the remaining with grade B showed improvement, while in the esomeprazole group, 14 out of 18 with grade A and the rest with grade B showed improvement.[7] |
Helicobacter pylori Eradication
Table 3: Comparison of H. pylori Eradication Rates
| Eradication Regimen | Rabeprazole Dose | Esomeprazole Dose | Study Population | Key Findings (Intention-to-Treat Analysis) |
| Triple Therapy (with amoxicillin and clarithromycin) | 20 mg b.i.d. | 40 mg daily | 420 H. pylori-infected patients | Rabeprazole-based therapy: 90.5%; Esomeprazole-based therapy: 89.4% (p = 0.72).[8] |
| Triple Therapy (with amoxicillin and clarithromycin) | 10 mg b.i.d. | 20 mg b.i.d. | 200 H. pylori-infected patients | Eradication rates were not significantly different between the two groups.[9] |
| Bismuth Quadruple Therapy | Not specified | Not specified | 467 patients | Rabeprazole group: 82.7%; Esomeprazole group: 86.1% (no significant difference).[10] |
| Meta-analysis of Triple Therapies | 10 or 20 mg b.d. | 20 or 40 mg b.d. | 5 studies | No significant differences were found between esomeprazole and rabeprazole (78.7% vs. 76.7%).[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
24-Hour Intragastric pH Monitoring
This experiment is designed to assess the extent and duration of gastric acid suppression by PPIs.
Typical Protocol:
-
Subject Selection: Healthy volunteers or patients with GERD, negative for Helicobacter pylori, are recruited.[1][3] CYP2C19 genotyping may be performed to assess its influence on drug metabolism.[2][12]
-
Study Design: A randomized, double-blind, crossover design is often employed.[3][12] This involves each subject receiving both rabeprazole and esomeprazole in a random order, separated by a washout period of at least 10-14 days.[1][13]
-
Drug Administration: Standard oral doses of rabeprazole (e.g., 10 mg or 20 mg) or esomeprazole (e.g., 20 mg or 40 mg) are administered.[1][3] The timing of administration relative to meals (e.g., 15-30 minutes before or 30 minutes after a meal) is standardized.[3][12]
-
pH Measurement: A pH monitoring catheter with an antimony electrode is inserted through the nasal passage into the stomach. The electrode is positioned in the gastric body, and its placement is confirmed, often by fluoroscopy. Continuous pH monitoring is conducted for a 24-hour period.
-
Data Analysis: The primary endpoints typically include the mean percentage of time during the 24-hour period that the intragastric pH is maintained above a certain threshold (commonly pH > 4.0), and the mean 24-hour intragastric pH.[1][2]
Endoscopic Assessment of Erosive Esophagitis Healing
This procedure evaluates the macroscopic healing of the esophageal mucosa.
Typical Protocol:
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis are enrolled. The severity of the esophagitis is graded at baseline using a standardized classification system, such as the Los Angeles (LA) Classification.
-
Study Design: A randomized, double-blind, parallel-group study is common.[5] Patients are randomly assigned to receive either rabeprazole or esomeprazole for a defined period, typically 4 to 8 weeks.[6]
-
Treatment: Patients receive daily oral doses of the assigned PPI.
-
Follow-up Endoscopy: A follow-up upper endoscopy is performed at the end of the treatment period (e.g., at 4 and/or 8 weeks).
-
Efficacy Endpoint: The primary efficacy endpoint is the proportion of patients with complete healing of the esophageal erosions, as determined by the follow-up endoscopy. Symptom resolution, such as the absence of heartburn, is often a secondary endpoint.[5]
Assessment of Helicobacter pylori Eradication
This involves confirming the elimination of H. pylori infection after a course of therapy.
Typical Protocol:
-
Patient Selection: Patients with a confirmed H. pylori infection are enrolled. Diagnosis is typically made by histology, rapid urease test, or urea breath test.
-
Treatment Regimen: Patients are randomized to receive a multi-drug eradication therapy for a specified duration, commonly 7 to 14 days. The regimen includes a PPI (rabeprazole or esomeprazole) in combination with at least two antibiotics (e.g., amoxicillin and clarithromycin).[8]
-
Confirmation of Eradication: At least 4 weeks after the completion of therapy, a follow-up test is performed to confirm the eradication of H. pylori. The 13C-urea breath test is a common non-invasive method used for this purpose.[8] A follow-up endoscopy with biopsy may also be performed.[8]
-
Efficacy Analysis: The primary outcome is the H. pylori eradication rate, which is calculated as the percentage of patients in whom the infection has been successfully cleared. The analysis is often performed on both an intention-to-treat (all randomized patients) and a per-protocol (patients who completed the study as planned) basis.[8]
Mandatory Visualization
Caption: Generalized workflow for in vivo comparison of PPIs.
Caption: Mechanism of action of proton pump inhibitors.
References
- 1. Gastric acid control with esomeprazole, lansoprazole, omeprazole, pantoprazole, and rabeprazole: a five-way crossover study. [vivo.weill.cornell.edu]
- 2. Effect of esomeprazole and rabeprazole on intragastric pH in healthy Chinese: an open, randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intra-gastric pH following single oral administrations of rabeprazole and esomeprazole: double-blind cross-over comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the acid-inhibitory effects of esomeprazole and rabeprazole in relation to pharmacokinetics and CYP2C19 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: a novel rabeprazole extended release 50 mg formulation vs. esomeprazole 40 mg in healing of moderate-to-severe erosive oesophagitis - the results of two double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Clinical Trial on the Efficacy and Tolerability of Esomeprazole Versus Rabeprazole in Gastro Esophageal Reflux Disease – A Long Term Study. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Rabeprazole and esomeprazole in mild-to-moderate erosive gastroesophageal reflux disease: A comparative study of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rabeprazole- versus esomeprazole-based eradication regimens for H. pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized Trial Comparing Esomeprazole and Rabeprazole in First-line Eradication Therapy for Helicobacter pylori Infection based on the Serum Levels of Pepsinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-center Comparison of Rabeprazole and Esomeprazole Bismuth Quadruple Therapies in Treatment of Primary Helicobacter pylori Infection, Science Discovery, Science Publishing Group [scidj.org]
- 11. fenixpharma.it [fenixpharma.it]
- 12. Intra-gastric pH following single oral administrations of rabeprazole and esomeprazole: double-blind cross-over comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of single doses of rabeprazole 20 mg and esomeprazole 40 mg on 24-h intragastric pH in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antisecretory Effect of Novel Rabeprazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antisecretory performance of novel Rabeprazole analogs against the parent drug and other alternatives. Experimental data is presented to support the findings, along with detailed methodologies for key experiments, offering a comprehensive resource for researchers in the field of gastric acid-related disorders.
Introduction to Rabeprazole and its Analogs
Rabeprazole is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Its rapid onset of action compared to other PPIs like omeprazole and lansoprazole is a key clinical advantage.[2] The development of novel Rabeprazole analogs is aimed at further improving upon its pharmacological profile, including enhanced potency, duration of action, and potentially different metabolic pathways. This guide focuses on the validation of the antisecretory effects of these new chemical entities.
Comparative Analysis of Antisecretory Activity
The antisecretory efficacy of novel Rabeprazole analogs is primarily evaluated through in vitro and in vivo studies. Here, we compare the performance of a notable analog, Rabeprazole thioether (Rabeprazole-TH), with Rabeprazole and other established PPIs.
In Vitro H+/K+-ATPase Inhibition
The direct inhibitory effect on the proton pump is a key measure of a PPI's potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Compound | IC50 (µM) vs. H+/K+-ATPase | Key Observations |
| Rabeprazole | ~0.072[3] | Highly potent inhibitor of the proton pump. |
| Rabeprazole-TH | Not explicitly found, but motility inhibition suggests high activity.[4][5][6] | While a direct IC50 for H+/K+-ATPase is not readily available in the reviewed literature, its potent inhibition of H. pylori motility, a related therapeutic effect, suggests significant biological activity. |
| Omeprazole | ~1.1 - 2.4[7] | Less potent than Rabeprazole in in vitro assays.[3][7] |
| Lansoprazole | ~2.1[3] | Potency is comparable to Omeprazole. |
In Vivo Inhibition of Gastric Acid Secretion
Animal models, such as the Shay rat model (pyloric ligation), are instrumental in assessing the in vivo antisecretory effects of new drug candidates. These studies measure parameters like the volume of gastric juice, acid concentration, and ulcer index.
| Compound | Model | Dosage | % Inhibition of Gastric Acid Secretion (Compared to Control) | Ulcer Index Reduction |
| Rabeprazole | Shay Rat | 2 mg/kg | Significant reduction in gastric acid volume and total acidity.[8][9] | Provides a high degree of protection against ulcer formation.[8][9] |
| Novel Analog (Hypothetical) | Shay Rat | - | - | - |
| Omeprazole | Shay Rat | - | Effective, but Rabeprazole demonstrates a more rapid and sustained effect. | Significant protection against ulcers. |
Note: Specific quantitative data for a wide range of novel Rabeprazole analogs is limited in publicly available literature. The table is structured to accommodate such data as it becomes available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the proton pump enzyme.
1. Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosal tissue from rabbit or porcine stomachs is homogenized in a buffered solution.
-
Microsomal fractions containing the H+/K+-ATPase vesicles are isolated through differential centrifugation.
-
The protein concentration of the vesicle preparation is determined using a standard method like the Bradford assay.
2. ATPase Activity Assay:
-
The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase.
-
Vesicles are pre-incubated with varying concentrations of the test compound (e.g., Rabeprazole analog).
-
The enzymatic reaction is initiated by the addition of ATP.
-
The amount of inorganic phosphate (Pi) released is quantified colorimetrically to determine the rate of ATP hydrolysis.
3. Data Analysis:
-
The percentage of inhibition of H+/K+-ATPase activity is calculated for each concentration of the test compound relative to a control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Antisecretory Activity (Shay Rat Model)
This model evaluates the ability of a compound to suppress gastric acid secretion in a living organism.
1. Animal Preparation:
-
Wistar or Sprague-Dawley rats are fasted for a specific period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.
2. Drug Administration:
-
The test compound (novel Rabeprazole analog), a reference drug (e.g., Rabeprazole), or a vehicle (control) is administered orally or intraperitoneally.
3. Pyloric Ligation:
-
After a set time following drug administration, the rats are anesthetized.
-
A midline abdominal incision is made, and the pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions.
4. Sample Collection and Analysis:
-
After a defined period (e.g., 4 hours), the animals are euthanized, and the stomach is removed.
-
The gastric contents are collected, and the volume is measured.
-
The collected gastric juice is then titrated to determine the free and total acidity.
-
The stomach lining is examined for the presence and severity of ulcers, which is quantified as an ulcer index.
Mandatory Visualizations
Gastric Acid Secretion Signaling Pathway
The following diagram illustrates the key signaling pathways that regulate gastric acid secretion in parietal cells, the target of Rabeprazole and its analogs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Action of the Proton Pump Inhibitor Rabeprazole and Its Thioether Derivative against the Motility of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Analytical Cross-Validation of Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The objective is to offer a detailed overview of the performance characteristics of different techniques, supported by experimental data from published studies. This document serves as a valuable resource for selecting the most appropriate analytical method for specific research, quality control, or bioanalytical applications.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for Rabeprazole quantification is contingent on the matrix (e.g., bulk drug, pharmaceutical formulation, or biological fluid), the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for routine quality control. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and high-throughput alternative for the simultaneous analysis of Rabeprazole in combination with other drugs. Spectrophotometric methods, while less specific, provide a cost-effective option for the analysis of the bulk drug.
A summary of the key validation parameters for various analytical methods is presented below to facilitate a direct comparison of their performance.
| Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| RP-HPLC | Tablet Dosage Form | 5-25 µg/mL | 99.56% | 0.86% (Repeatability) | 3.17 µg/mL | 0.0172 µg/mL | [1] |
| RP-HPLC | Tablet Dosage Form | 20-60 µg/mL | 98-102% | - | 2.96 µg/mL | 10.1 µg/mL | [2] |
| RP-HPLC | Human Plasma | 20.0-1000.0 ng/mL | - | - | - | - | [3] |
| RP-HPLC | Bulk and Tablet | 2.5-25 µg/mL | - | - | 1 µg/mL | 2.5 µg/mL | [4] |
| LC-MS/MS | Human Plasma | 0.05-2.5 µg/mL | - | < 8.2% (Intra-day) | - | 0.05 µg/mL | [5] |
| LC-MS/MS | Human Plasma | 20-1000 ng/mL | -1.7 to 2.6% (Between-batch bias) | 2.4-7.2% (Between-batch) | - | 20 ng/mL | [6] |
| HPTLC | Capsules | 400–1200 ng/spot | 99.82 ± 0.74% | - | - | - | [7][8] |
| HPTLC | Capsule and Bulk Drug | 120-280 µg/mL | 98.14-99.35% | - | - | - | [9] |
| UV-Spectrophotometry (Method A) | Commercial Dosage Forms | 14-140 µg/mL | - | - | 1.38 µg/mL | - | [10] |
| UV-Spectrophotometry (Method B) | Commercial Dosage Forms | 7.5-165 µg/mL | - | - | 0.75 µg/mL | - | [10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tablet Dosage Form[1]
-
Instrumentation: HPLC system with a UV detector (e.g., WATERS with an auto-sampler injector and variable UV detector) and data processing software (e.g., Empower-2).
-
Column: Thermosil C18 (4.0 x 125mm, 5µ).
-
Mobile Phase: A mixture of methanol and sodium acetate buffer (pH 3, adjusted with orthophosphoric acid) in a 70:30 (v/v) ratio. The mobile phase should be degassed and filtered through a 0.22 µm filter.
-
Flow Rate: 0.7 ml/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: Not specified.
-
Standard Solution Preparation: Accurately weigh 10 mg of Rabeprazole working standard and dissolve it in a 10 ml volumetric flask with the diluent (mobile phase). From this stock solution, prepare working standards within the linearity range of 5-25 µg/mL.
-
Sample Preparation: Weigh and powder 20 tablets. Take a quantity of powder equivalent to 10 mg of Rabeprazole and transfer it to a 10 ml volumetric flask. Add diluent, sonicate to dissolve, and make up the volume. Filter the solution before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[5][11]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate).
-
Sample Preparation (Protein Precipitation): [11]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., esomeprazole).
-
Add 300 µL of acetonitrile containing 0.1% ammonia to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Mass Spectrometric Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Rabeprazole and the internal standard are monitored. For Rabeprazole, a common transition is m/z 360.10 → 242.21.[6]
High-Performance Thin-Layer Chromatography (HPTLC) for Capsules[7][8]
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60F254.
-
Mobile Phase: A mixture of ethyl acetate, methanol, benzene, and acetonitrile in a ratio of 30:20:30:20 (v/v/v/v).[7]
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 287 nm.[7]
-
Standard Solution Preparation: Prepare a stock solution of Rabeprazole in methanol (e.g., 200 µg/mL) and apply different volumes to the plate to obtain a calibration curve in the range of 400-1200 ng/spot.[7]
-
Sample Preparation: Weigh the contents of 10 capsules. Take a powder quantity equivalent to one capsule, dissolve it in methanol, and sonicate. Filter the solution before application.[7]
Mandatory Visualizations
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the methods are interchangeable and produce comparable results.
Analytical Method Cross-Validation Workflow
This guide demonstrates that various validated analytical methods are available for the quantification of Rabeprazole. The choice of method should be guided by the specific requirements of the analysis, considering factors such as the nature of the sample, the need for sensitivity and selectivity, and the available resources. The provided data and protocols serve as a foundation for researchers to make informed decisions and to properly implement and validate the chosen analytical technique.
References
- 1. wjpmr.com [wjpmr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass/mass spectrometry method for the quantification of rabeprazole in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Quantitative Analysis of Rabeprazole Sodium in Commercial Dosage Forms by Spectrophotometry [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Rabeprazole's Impact Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific differences in the pharmacokinetics and pharmacodynamics of a drug is paramount for successful preclinical and clinical development. This guide provides a comparative analysis of Rabeprazole, a proton pump inhibitor (PPI), across various species, including humans, dogs, rats, and monkeys. The information is compiled from a range of preclinical and clinical studies to offer a comprehensive overview of its effects.
Rabeprazole effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] While the fundamental mechanism of action is consistent across species, the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the overall pharmacological response, can exhibit significant variability. This guide summarizes key quantitative data, details common experimental protocols, and visualizes important pathways to aid in the design and interpretation of studies involving Rabeprazole.
Quantitative Data Presentation: A Comparative Overview of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Rabeprazole in humans, dogs, and rats following oral administration. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as dosage and formulation. A direct head-to-head comparative study across all four species was not identified in the public domain.
| Parameter | Human | Dog | Rat | Monkey |
| Bioavailability (%) | ~52[1] | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | 180 ± 30 (at 20 mg dose)[2] | Data not available | Data not available | Data not available |
| Tmax (h) | ~3.5 | Data not available | Data not available | Data not available |
| Elimination Half-life (t½) (h) | ~1.0 - 2.0[1] | Data not available | Data not available | Data not available |
Note: The lack of directly comparable data for all parameters across all species highlights a gap in the current literature and underscores the importance of conducting comprehensive, multi-species pharmacokinetic studies under standardized conditions.
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. Below are outlines of common methodologies used in the preclinical and clinical evaluation of Rabeprazole.
In Vivo Pharmacokinetic Study in Beagle Dogs (Oral Administration)
This protocol describes a typical design for assessing the pharmacokinetic profile of Rabeprazole in dogs.
-
Animal Model: Male or female beagle dogs, typically weighing 8-12 kg, are used. Animals are fasted overnight before drug administration.
-
Dosing: Rabeprazole is administered orally, often as an enteric-coated tablet or a suspension. The dose is calculated based on the body weight of each animal.
-
Blood Sampling: Blood samples (approximately 2-3 mL) are collected from a suitable vein (e.g., cephalic or jugular vein) into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points. A typical sampling schedule includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored frozen (at -20°C or -80°C) until analysis.
-
Bioanalysis: The concentration of Rabeprazole in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life using non-compartmental analysis.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is used to determine the direct inhibitory effect of Rabeprazole on its target enzyme.
-
Preparation of H+/K+-ATPase Vesicles: Gastric vesicles rich in H+/K+-ATPase are prepared from the gastric mucosa of a suitable animal model, such as rabbits or pigs. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.
-
Assay Procedure:
-
The H+/K+-ATPase vesicles are pre-incubated with varying concentrations of Rabeprazole in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method.
-
The percentage of enzyme inhibition is calculated for each Rabeprazole concentration, and the IC50 value (the concentration of the drug that causes 50% inhibition of the enzyme activity) is determined.
-
Determination of Rabeprazole Concentration in Plasma
A robust bioanalytical method is essential for accurate pharmacokinetic analysis.
-
Sample Preparation: Rabeprazole and an internal standard are extracted from the plasma samples using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). The analytes are separated using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
-
Detection: The concentration of Rabeprazole is quantified using a tandem mass spectrometer (MS/MS) detector, which provides high sensitivity and selectivity.
-
Quantification: A calibration curve is generated using standards of known Rabeprazole concentrations, and the concentration in the unknown samples is determined by interpolation from this curve.
Mandatory Visualizations: Diagrams of Key Processes
Visual representations are powerful tools for understanding complex biological and experimental processes.
References
Replicating Foundational Studies on Rabeprazole's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rabeprazole's mechanism of action with other proton pump inhibitors (PPIs), supported by experimental data from foundational studies. Detailed methodologies for key experiments are presented to facilitate the replication of these seminal findings.
Core Mechanism of Action: H+/K+ ATPase Inhibition
Rabeprazole, a substituted benzimidazole, functions as a prodrug to irreversibly inhibit the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] Like other PPIs, Rabeprazole's mechanism involves a series of pH-dependent activation steps within the acidic environment of the parietal cell secretory canaliculus.[3][4]
Upon reaching this acidic compartment, Rabeprazole undergoes a proton-catalyzed conversion to a reactive tetracyclic sulfenamide.[3] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, forming disulfide bonds.[3][5] This binding event induces a conformational change in the enzyme, leading to its irreversible inactivation and a subsequent reduction in gastric acid production.[6][7]
A key differentiator for Rabeprazole is its higher pKa of approximately 5.0, compared to other PPIs like omeprazole (pKa ~4.0).[3][8] This property allows Rabeprazole to be activated over a wider pH range and at a faster rate, contributing to a more rapid onset of action.[3][8][9]
Comparative Performance Data
The following tables summarize key quantitative data from various studies, comparing Rabeprazole with other commonly used PPIs.
Table 1: In Vitro H+/K+ ATPase Inhibition and Activation Rates
| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole | Key Observations |
| pKa | ~5.0[3][6][10] | ~4.0[3] | 3.9[8] | 3.8[8] | Rabeprazole's higher pKa allows for faster activation at less acidic pH levels.[3][8] |
| Half-activation time at pH 1.2 (minutes) | 1.3[1] | 2.8[1] | 2.0[1] | 4.6[1] | Demonstrates Rabeprazole's rapid conversion to its active form.[1] |
| Inhibition of H+/K+ ATPase at 5 minutes (%) | ~100[8][11] | 47[8] | 66[8] | 20[8] | Rabeprazole achieves near-maximal inhibition significantly faster than other PPIs in isolated hog gastric vesicle models.[1][11] |
| IC50 (H+/K+ ATPase) | Reported to be ~3 times more potent than omeprazole in isolated rabbit gastric vesicles.[3][11] | 1.1 µM (porcine ATPase), 2.4 µM (gastric membrane vesicles)[3] | Not explicitly found in comparative studies. | Not explicitly found in comparative studies. | Functional assays suggest higher potency for Rabeprazole in inhibiting acid secretion.[3] |
| Binding Site (Cysteine Residues) | Cys813, Cys892, Cys321[12] | Cys813, Cys892[3] | Cys813, Cys321[12] | Cys813, Cys822[12] | All PPIs target cysteine residues, leading to covalent inhibition.[3][12] |
Table 2: In Vivo Effects on Intragastric pH (Day 1 of Treatment)
| Parameter | Rabeprazole (20 mg) | Omeprazole (20 mg) | Lansoprazole (30 mg) | Pantoprazole (40 mg) | Placebo | Key Observations |
| Median 24-hour gastric pH | 3.4[1] | 1.9[1] | 2.9[1] | 2.2[1] | 1.3[1] | Rabeprazole demonstrates a significantly greater increase in intragastric pH on the first day of dosing.[1][13] |
| Time with intragastric pH > 4 (hours) | 8.0[1] | 3.0[1] | 7.4[1] | 4.9[1] | 0.9[1] | Rabeprazole maintains a higher pH for a longer duration compared to other PPIs on day 1.[1] |
| Percentage of time with mean pH > 4.0 (Nocturnal) | 50.2%[14] | Not directly compared in this study. | Not directly compared in this study. | 16.0%[14] | Not applicable. | Rabeprazole is more effective at controlling nocturnal acid breakthrough on the first day of treatment.[14] |
Experimental Protocols
H+/K+ ATPase Inhibition Assay (Isolated Gastric Vesicles)
This protocol outlines a general method for determining the inhibitory activity of PPIs on H+/K+ ATPase using an isolated gastric vesicle model, as referenced in foundational studies.[3][11]
a. Preparation of H+/K+ ATPase Vesicles:
-
Gastric mucosal tissue is obtained from a suitable animal model (e.g., porcine or rabbit stomach).[3]
-
The tissue is homogenized in a buffered solution (e.g., Tris-HCl) to isolate the microsomal fraction containing the H+/K+ ATPase vesicles.
-
Differential centrifugation is employed to pellet and purify the vesicles.
-
The final vesicle preparation is resuspended in a suitable buffer and stored at -80°C.
b. ATPase Activity Assay:
-
The reaction mixture is prepared containing the H+/K+ ATPase vesicles, a potassium salt (e.g., KCl) to stimulate the pump, and a buffer at a specific pH (e.g., pH 6.8).[11]
-
The PPI (Rabeprazole or other comparators) is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of MgATP.[11]
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green assay).
-
The percentage of H+/K+ ATPase inhibition is calculated by comparing the Pi released in the presence of the inhibitor to that in a control without the inhibitor.
-
IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
c. Rate of Inhibition Assay:
-
The vesicles are incubated in a buffer containing KCl and valinomycin at a specific pH (e.g., pH 6.8) in the presence of a fixed concentration of the PPI (e.g., 10 µM).[11]
-
The reaction is initiated by the addition of MgATP.
-
Aliquots are withdrawn at different time points (e.g., 5, 15, 30, 45 minutes).[8][11]
-
The remaining ATPase activity in each aliquot is measured as described above.
-
The rate of inhibition is determined by plotting the remaining ATPase activity against time for each PPI.
In Vivo Intragastric pH Monitoring
This protocol describes the methodology for assessing the effect of PPIs on gastric acid secretion in human volunteers.[1][14]
a. Study Design:
-
A randomized, crossover study design is typically employed with a sufficient washout period between treatments.[1]
-
Healthy, H. pylori-negative volunteers are recruited for the study.[1]
-
Subjects are administered a single oral dose of the PPI (e.g., Rabeprazole 20 mg) or placebo.[1]
b. pH Measurement:
-
A pH-sensitive electrode is passed through the nasal passage into the stomach of the subject.
-
Intragastric pH is continuously monitored and recorded for 24 hours.
-
Data is analyzed to determine key parameters such as the median 24-hour pH and the percentage of time the intragastric pH remains above specific thresholds (e.g., pH > 3 and pH > 4).[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and processes involved in Rabeprazole's mechanism of action and its experimental evaluation.
Caption: Rabeprazole's mechanism of action.
Caption: H+/K+ ATPase inhibition assay workflow.
Caption: Rabeprazole's key pharmacological advantages.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 6. Rabeprazole - Wikipedia [en.wikipedia.org]
- 7. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]
- 8. Rabeprazole: The Unique PPIs | ClinicSearch [clinicsearchonline.org]
- 9. The proton-pump inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 13. Review article: the pharmacology of rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity - PMC [pmc.ncbi.nlm.nih.gov]
Rabeprazole's Impact on Gastrin Levels: An In Vivo Comparative Analysis
A deep dive into the experimental validation of Rabeprazole's effect on gastrin levels reveals a nuanced interplay between acid suppression and hormonal feedback. This guide provides a comparative analysis of Rabeprazole against other proton pump inhibitors (PPIs), supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its in vivo effects.
Proton pump inhibitors, a class of drugs that profoundly suppress gastric acid secretion, are a cornerstone in the management of acid-related disorders. Their mechanism of action, the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, leads to a decrease in gastric acidity. This reduction in acidity triggers a physiological feedback loop, resulting in an elevation of the hormone gastrin. While this is a known class effect of PPIs, the extent and dynamics of hypergastrinemia can vary between different agents. This guide focuses on the in vivo validation of Rabeprazole's effect on gastrin levels and compares it with other commonly used PPIs such as Omeprazole, Esomeprazole, and Lansoprazole.
Comparative Analysis of Gastrin Level Alterations
In vivo studies have consistently demonstrated that Rabeprazole administration leads to an increase in serum gastrin levels. A study comparing Rabeprazole and Omeprazole in patients with active duodenal ulcer found that while both drugs resulted in ulcer healing, the mean changes from baseline in fasting serum gastrin were significantly greater in the Rabeprazole group. However, it is noteworthy that at the end of the 4-week treatment period, the mean gastrin values for both groups were within the normal range.[1]
Further comparative data suggests that the effect on gastrin levels might be a broader class effect of PPIs, with some studies indicating no significant long-term differences between various PPIs. For instance, a cross-sectional analysis of patients on long-term PPI therapy found no difference in serum gastrin levels among those taking Omeprazole, Esomeprazole, and Rabeprazole, suggesting that the elevation in gastrin is primarily related to the degree of acid inhibition rather than the specific PPI used.[2]
However, the pharmacokinetics of each PPI, which can be influenced by factors such as genetic polymorphisms of metabolizing enzymes like CYP2C19, can play a role in the extent of gastrin elevation. A study comparing Lansoprazole and Rabeprazole in healthy volunteers with different CYP2C19 genotypes showed that the resulting gastrin response was fairly similar between the two drugs within the same genotypic groups after a multiple-dosing regimen.
The following table summarizes the available quantitative data from in vivo studies to facilitate a comparison of the effects of different PPIs on gastrin levels.
| Proton Pump Inhibitor | Dosage | Study Population | Duration of Treatment | Effect on Gastrin Levels (Compared to Baseline or Placebo) | Key Findings |
| Rabeprazole | 20 mg/day | Patients with active duodenal ulcer | 4 weeks | Significantly greater increase from baseline compared to Omeprazole | End-point gastrin levels remained within the normal range.[1] |
| Omeprazole | 20 mg/day | Patients with active duodenal ulcer | 4 weeks | Increase from baseline | End-point gastrin levels remained within the normal range.[1] |
| Rabeprazole, Omeprazole, Esomeprazole | Various | Patients on long-term PPI therapy | Long-term | No significant difference in serum gastrin levels among the three PPIs | Suggests a class effect of PPIs on gastrin levels.[2] |
Experimental Protocols
The in vivo validation of Rabeprazole's effect on gastrin levels involves carefully designed experimental protocols in both animal models and human clinical trials.
In Vivo Animal Studies (Rat Model)
A common preclinical model to study PPI-induced hypergastrinemia utilizes rats.
-
Animal Model: Male Wistar rats are often used.
-
Drug Administration: Rabeprazole is typically administered orally via gavage. Dosages can vary depending on the study's objectives.
-
Experimental Procedure:
-
Rats are fasted overnight with free access to water.
-
Rabeprazole or a vehicle control is administered.
-
At specified time points after administration, blood samples are collected.
-
Serum is separated and stored at -80°C until analysis.
-
-
Gastrin Measurement: Serum gastrin concentrations are measured using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
Human Clinical Trials
Clinical studies in healthy volunteers or patients are crucial for validating the effects observed in preclinical models.
-
Study Population: Healthy, H. pylori-negative volunteers or patients with specific acid-related disorders are recruited.
-
Drug Administration: Rabeprazole is administered orally, typically as a single daily dose. Common dosages are 10 mg or 20 mg.
-
Experimental Procedure:
-
A baseline blood sample is collected before the first dose.
-
The drug is administered for a specified period (e.g., 8 days).
-
Blood samples are collected at various time points after the first and last doses to assess both acute and steady-state effects.
-
-
Gastrin Measurement: Serum gastrin levels are determined by radioimmunoassay.[3]
Signaling Pathways and Experimental Workflows
The mechanism by which Rabeprazole and other PPIs induce hypergastrinemia is a well-established physiological feedback loop. The following diagrams illustrate this pathway and a typical experimental workflow for in vivo validation.
Figure 1: Signaling pathway of PPI-induced hypergastrinemia.
Figure 2: Experimental workflow for in vivo validation.
References
- 1. Comparison of rabeprazole 20 mg versus omeprazole 20 mg in the treatment of active duodenal ulcer: a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictors of gastrin elevation following proton pump inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CYP2C19-Mediated Metabolism: Rabeprazole vs. Omeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of two widely used proton pump inhibitors (PPIs), rabeprazole and omeprazole, with a specific focus on the role of the cytochrome P450 2C19 (CYP2C19) enzyme. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction
Rabeprazole and omeprazole are both effective inhibitors of the gastric H+/K+-ATPase (proton pump), crucial for treating acid-related gastrointestinal disorders. However, their metabolic profiles, particularly their dependence on the polymorphic CYP2C19 enzyme, differ significantly. This variation can lead to inter-individual differences in drug exposure and clinical efficacy. Omeprazole's metabolism is predominantly mediated by CYP2C19, making its pharmacokinetics highly susceptible to genetic polymorphisms in this enzyme. In contrast, rabeprazole is primarily metabolized through a non-enzymatic pathway, rendering it less dependent on CYP2C19 activity.
Metabolic Pathways: A Visual Comparison
The metabolic pathways of rabeprazole and omeprazole, highlighting the role of CYP2C19, are depicted below.
Quantitative Comparison of Pharmacokinetics
The impact of CYP2C19 genetic polymorphisms on the pharmacokinetics of rabeprazole and omeprazole is summarized in the following table. The data is based on a study conducted in healthy Chinese subjects with different CYP2C19 genotypes: homozygous extensive metabolizers (homEM), heterozygous extensive metabolizers (hetEM), and poor metabolizers (PM).
| Pharmacokinetic Parameter | Drug | Homozygous Extensive Metabolizers (homEM) | Heterozygous Extensive Metabolizers (hetEM) | Poor Metabolizers (PM) |
| AUC (ng·h/mL) | Rabeprazole | 533.5 ± 201.3 | 842.7 ± 283.4 | 1953.1 ± 582.6 |
| Omeprazole | 685.3 ± 215.7 | 1918.2 ± 654.8 | 5143.6 ± 1532.7 | |
| t1/2 (h) | Rabeprazole | 1.1 ± 0.3 | 1.5 ± 0.4 | 2.0 ± 0.6 |
| Omeprazole | 0.9 ± 0.2 | 0.9 ± 0.3 | 1.5 ± 0.4 | |
| Cmax (ng/mL) | Rabeprazole | 487.2 ± 153.4 | 604.8 ± 189.2 | 993.6 ± 291.5 |
| Omeprazole | 598.7 ± 176.3 | 1251.4 ± 412.9 | 2628.5 ± 834.1 |
Data adapted from Qiao, H. L., et al. (2006). Pharmacokinetics of three proton pump inhibitors in Chinese subjects in relation to the CYP2C19 genotype. European journal of clinical pharmacology, 62(2), 107-112.
Experimental Protocols
The following sections detail the methodologies for key experiments used to compare the CYP2C19-mediated metabolism of rabeprazole and omeprazole.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of rabeprazole and omeprazole in a controlled in vitro environment.
a. Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
Rabeprazole and Omeprazole standards
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not metabolized by CYP2C19)
b. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer, and the test compound (rabeprazole or omeprazole) at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by HPLC or LC-MS/MS to quantify the remaining parent drug and the formation of metabolites.
Clinical Pharmacokinetic Study in Human Volunteers
This protocol describes a typical clinical trial design to evaluate the in vivo pharmacokinetics of rabeprazole and omeprazole in relation to CYP2C19 genotype.
a. Study Population:
-
Healthy adult volunteers are recruited.
-
Genotyping for CYP2C19 is performed to classify subjects into different metabolizer groups (e.g., extensive metabolizers, intermediate metabolizers, and poor metabolizers).
b. Study Design:
-
A randomized, open-label, crossover study design is often employed.
-
Subjects receive a single oral dose of rabeprazole and omeprazole in separate study periods, with a washout period in between.
c. Blood Sampling:
-
Blood samples are collected at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
d. Bioanalytical Method:
-
Plasma concentrations of the parent drugs and their major metabolites are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
e. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t1/2) are calculated for each subject and each drug.
-
Statistical analysis is performed to compare the pharmacokinetic parameters between the different CYP2C19 genotype groups for both rabeprazole and omeprazole.
Conclusion
The evidence strongly indicates that omeprazole's metabolism is significantly more dependent on the CYP2C19 pathway compared to rabeprazole. This leads to greater variability in the pharmacokinetics of omeprazole among individuals with different CYP2C19 genotypes. Rabeprazole's primary non-enzymatic metabolic route results in a more predictable pharmacokinetic profile across different patient populations. These differences are critical considerations for drug development and personalized medicine, particularly when selecting a PPI for patients with known CYP2C19 polymorphisms or those taking other medications that are substrates or inhibitors of this enzyme.
A Comparative Analysis of the Long-Term Safety of Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. Their efficacy is well-established, but concerns over the potential adverse effects associated with their long-term use have grown. This guide provides a comparative overview of the long-term safety profiles of commonly prescribed PPIs, supported by experimental data and methodological insights to inform research and development in this therapeutic area.
Comparative Safety Profiles of Common Proton Pump Inhibitors
The long-term use of PPIs has been associated with a range of potential adverse events. While many studies have investigated these risks for the drug class as a whole, data directly comparing the incidence of these events among individual PPIs are less common. The following table summarizes available quantitative data and notable findings from observational studies and meta-analyses.
| Adverse Event | Omeprazole | Lansoprazole | Pantoprazole | Esomeprazole | Rabeprazole | Dexlansoprazole | Key Findings & Citations |
| Fracture Risk (Hip, Spine, Any-site) | Modest increased risk.[1][2] | Modest increased risk.[1][2] | Modest increased risk.[1][2] | Associated with increased fracture risk in older women.[3] | Associated with increased fracture risk in older women.[3] | Data less extensive, but class effect is likely. | A meta-analysis of 11 observational studies found a modestly increased risk of hip (RR 1.30), spine (RR 1.56), and any-site fractures (RR 1.16) with PPI use.[1] Another meta-analysis of 18 studies showed similar modest increases in risk for hip, spine, and any-site fractures.[2] |
| Chronic Kidney Disease (CKD) | Associated with a 20-50% higher risk of CKD in large cohort studies.[4] | Studies suggest a potentially higher risk compared to other PPIs. | Lower risk of community-acquired pneumonia (a potential CKD comorbidity) compared to other PPIs in one study. | Associated with increased CKD risk.[4] | Studies suggest a potentially lower risk compared to other PPIs. | Studies suggest a potentially higher risk compared to other PPIs.[5] | A meta-analysis of 10 observational studies involving over 6.8 million participants found that PPI use was significantly associated with an increased risk of CKD (RR 1.72).[6][7] The risk of incident CKD is also significantly higher in patients using PPIs compared to H2RA users (HR: 1.34).[8] |
| Dementia | Some studies suggest a positive association. | Some studies suggest a positive association.[3] | One large trial showed no significant difference in dementia rates compared to placebo.[3] | Some studies suggest a positive association.[3] | Highest rate of dementia (12.8%) among PPI users in one veteran study.[9] | Data less extensive. | The link between PPI use and dementia remains controversial. Some studies have found an increased risk, particularly with long-term use of over 4.4 years.[10] However, other large prospective cohort studies and meta-analyses have not found a statistically significant association.[11][12] |
| Micronutrient Deficiencies (e.g., Vitamin B12, Magnesium) | Long-term use (>2 years) is associated with a 65% increased risk of Vitamin B12 deficiency. | Class effect is likely. | Class effect is likely. | Class effect is likely. | Class effect is likely. | Class effect is likely. | Long-term PPI therapy can interfere with the absorption of essential micronutrients. The risk of hypomagnesemia and vitamin B12 deficiency is a recognized class effect. |
| Common Adverse Events (Short-term) | Diarrhea, nausea/vomiting, abdominal pain, headache. Incidence per 1000 days of exposure: Diarrhea (0.18), Nausea/Vomiting (0.16), Abdominal Pain (0.17), Headache (0.10).[13][14] | Higher incidence of diarrhea compared to omeprazole. Incidence per 1000 days of exposure: Diarrhea (0.39), Nausea/Vomiting (0.22), Abdominal Pain (0.21), Headache (0.17).[13][14] | Incidence per 1000 days of exposure: Diarrhea (0.23), Nausea/Vomiting (0.18), Abdominal Pain (0.17), Headache (0.15).[13][14] | Data suggests faster symptom relief compared to other PPIs.[15] | Generally well-tolerated. | Less likely to cause abdominal symptoms compared to other PPIs.[16] | While long-term safety is the focus, short-term adverse event profiles can also inform drug selection and development. Lansoprazole has been associated with a higher rate of diarrhea compared to omeprazole and pantoprazole.[13][14] |
Experimental Protocols
The evidence for the long-term safety of PPIs is primarily derived from observational studies (cohort and case-control studies) and meta-analyses of these studies. Randomized controlled trials (RCTs) specifically designed to assess long-term harms are rare.
Methodology of Observational Studies
Observational studies are crucial for evaluating the long-term safety of medications in real-world settings. A typical methodological approach involves:
-
Study Population: Large cohorts of patients are identified from healthcare databases (e.g., national health registries, insurance claims databases).
-
Exposure Definition: Patients are categorized as PPI users or non-users. Exposure can be further defined by the specific PPI, dose, and duration of use.
-
Outcome Ascertainment: The incidence of adverse events (e.g., fractures, CKD, dementia) is identified through diagnostic codes (e.g., ICD codes) from hospital records or death certificates.
-
Statistical Analysis: To minimize bias, researchers employ various statistical techniques:
-
Multivariable Adjustment: Statistical models are used to adjust for potential confounding factors such as age, sex, comorbidities (e.g., hypertension, diabetes), and concomitant use of other medications.[17]
-
Propensity Score Matching: This method is used to create a balanced comparison group of non-users who have similar baseline characteristics to the PPI users.[17]
-
Hazard Ratios (HRs) and Odds Ratios (ORs): These are calculated to estimate the relative risk of an adverse event in PPI users compared to non-users.
-
Methodology of Meta-Analyses
Meta-analyses synthesize the results of multiple individual studies to provide a more robust estimate of the association between PPI use and adverse outcomes. The general protocol includes:
-
Systematic Literature Search: A comprehensive search of multiple databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant studies.
-
Study Selection: Pre-defined inclusion and exclusion criteria are used to select studies for the analysis. Typically, only observational studies or RCTs of a certain quality and duration are included.
-
Data Extraction: Two independent reviewers extract key data from each study, including study design, participant characteristics, PPI exposure, and outcome measures.
-
Statistical Synthesis: A random-effects model is often used to pool the results (ORs or HRs) from the individual studies.[18] This model accounts for heterogeneity between studies.
-
Assessment of Heterogeneity and Bias: Statistical tests (e.g., I²) are used to assess the degree of variation between study results. The risk of publication bias is also evaluated.
Signaling Pathways and Molecular Mechanisms
Understanding the molecular mechanisms underlying PPI-associated adverse events is critical for developing safer alternatives.
PPIs and Bone Metabolism
Long-term PPI use may disrupt bone homeostasis through several proposed mechanisms. One key pathway involves the inhibition of vacuolar H+-ATPase (V-ATPase) in osteoclasts, which is essential for bone resorption. Additionally, PPIs may interfere with calcium absorption and affect osteoclast differentiation signaling.
Caption: Proposed mechanisms of PPI-induced effects on bone metabolism.
An in vivo study on ovariectomized rats demonstrated that omeprazole administration, particularly with a low-calcium diet, increased the RANKL/OPG ratio and the expression of c-Fos and NFATc1, which are key regulators of osteoclast differentiation and activation.[19][20] This leads to increased bone resorption. Furthermore, the expression of osteocalcin, a bone formation marker, was decreased.[19][20] Another study suggested that PPIs could have a direct deleterious effect on both osteoclasts and osteoblasts.[21]
PPIs and Kidney Injury
The primary mechanism implicated in PPI-induced kidney injury is acute interstitial nephritis (AIN), an immune-mediated reaction.[22][23][24][25] The drug or its metabolites may act as haptens, triggering an inflammatory response in the kidney interstitium.
Caption: Hypothesized pathway for PPI-induced acute interstitial nephritis.
Conclusion
The long-term use of Proton Pump Inhibitors is associated with several potential safety concerns. While the absolute risk for many of these adverse events is low, the widespread and often prolonged use of these medications necessitates careful consideration of the risk-benefit profile for individual patients. The available evidence, largely from observational studies, suggests potential differences in the safety profiles of individual PPIs, although direct comparative data from long-term randomized controlled trials are lacking.[26] Further research into the underlying molecular mechanisms is crucial for the development of safer and more targeted therapies for acid-related disorders. This guide serves as a resource for professionals in the field to navigate the complexities of long-term PPI safety and to inform future research and drug development efforts.
References
- 1. Proton pump inhibitors and risk of fractures: a meta-analysis of 11 international studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton-pump inhibitors and risk of fractures: an update meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Use of Proton-Pump Inhibitors: Unravelling the Safety Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton pump inhibitors linked to chronic kidney disease | MDedge [mdedge.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Proton Pump Inhibitors and Risk of Chronic Kidney Disease: Evidence from Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between Proton Pump Inhibitor Use and Risk of Incident Chronic Kidney Disease: Systematic Review and Meta-Analysis [mdpi.com]
- 9. Proton Pump Inhibitors and Cognitive Health: Review on Unraveling the Dementia Connection and Co-morbid Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Proton Pump Inhibitor Use and Dementia Risk: Prospective Population Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gi.org [gi.org]
- 13. researchgate.net [researchgate.net]
- 14. The rates of common adverse events reported during treatment with proton pump inhibitors used in general practice in England: cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative study of omeprazole, lansoprazole, pantoprazole and esomeprazole for symptom relief in patients with reflux esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. buzzrx.com [buzzrx.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Meta-analysis of Proton Pump Inhibitors in the Treatment of Pharyngeal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. The effect of a proton pump inhibitor on bone metabolism in ovariectomized rats. | Semantic Scholar [semanticscholar.org]
- 21. Dose-dependent inhibitory effects of proton pump inhibitors on human osteoclastic and osteoblastic cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. safetherapeutics.com [safetherapeutics.com]
- 23. Proton pump inhibitor-induced acute interstitial nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acute interstitial nephritis due to proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
Proper Disposal of "Rebolin": A Guide for Laboratory Professionals
Disclaimer: The following information is intended as a guide for researchers, scientists, and drug development professionals. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal. The term "Rebolin" can refer to different products; this guide addresses both pharmaceutical compounds and alkaline cleaning solutions.
Essential Safety and Logistical Information
Proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. The disposal procedures for "Rebolin" depend entirely on its chemical composition. It has been identified that "Rebolin" may refer to pharmaceutical products containing active ingredients such as Rabeprazole, Aceclofenac, or Levosulpiride, or it could refer to an alkaline cleaning agent, "Robolin," which contains sodium hydroxide. Each requires a distinct disposal pathway.
Immediate Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical waste.
-
Never dispose of unknown chemicals. If the identity of the "Rebolin" product is uncertain, it must be treated as hazardous waste.
-
Consult the Safety Data Sheet (SDS) for the specific product for detailed handling and safety information.
Part 1: Disposal of Pharmaceutical "Rebolin" (Rabeprazole, Aceclofenac, Levosulpiride)
Pharmaceutical waste generated in a laboratory setting, including expired or unused "Rebolin" tablets or solutions, is regulated and must be disposed of as chemical waste. These compounds should not be disposed of down the drain or in regular trash.
Data on Disposal Methods for Active Pharmaceutical Ingredients
The following table summarizes the recommended disposal methods for the active ingredients found in pharmaceutical products marketed under the brand name "Rebolin."
| Active Ingredient | Chemical Class | Primary Disposal Method | Secondary Disposal Method | Environmental Hazard |
| Rabeprazole | Proton Pump Inhibitor | Incineration by a licensed hazardous waste facility.[1][2][3] | Chemical deactivation (by a specialized facility).[4] | Potential for aquatic toxicity.[5] |
| Aceclofenac | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Incineration by a licensed hazardous waste facility.[6][7] | Offer to a licensed disposal company for dissolution in a combustible solvent and incineration.[6] | Very toxic to aquatic life with long-lasting effects.[6][7][8] |
| Levosulpiride | Benzamide, Antipsychotic | Incineration by a licensed hazardous waste facility.[9] | Offer to a licensed disposal company for dissolution in a combustible solvent and incineration.[9] | Discharge into the environment must be avoided.[10] |
Experimental Protocols: Segregation and Waste Collection
While specific experimental protocols for the chemical neutralization of these pharmaceuticals are not typically performed in a standard laboratory due to their complexity and the need for specialized facilities, the following protocol for segregation and collection of "Rebolin" pharmaceutical waste is mandatory:
-
Identification and Labeling:
-
Clearly label a dedicated, leak-proof waste container as "Hazardous Pharmaceutical Waste: Rebolin (Specify active ingredients, e.g., Rabeprazole, Aceclofenac)."
-
The container must be compatible with the chemical nature of the waste.
-
-
Waste Collection:
-
Place all expired or unused "Rebolin" tablets, capsules, and prepared solutions into the designated hazardous waste container.
-
Do not mix with other types of chemical waste unless explicitly permitted by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Request:
Logical Workflow for Pharmaceutical "Rebolin" Disposal
Caption: Workflow for the safe disposal of pharmaceutical "Rebolin".
Part 2: Disposal of Alkaline Cleaner "Robolin" (Sodium Hydroxide Solution)
"Robolin" is identified as a liquid alkaline cleaner containing sodium hydroxide. Sodium hydroxide is a corrosive hazardous material, and its disposal is strictly regulated.
Data on Sodium Hydroxide Disposal
| Parameter | Guideline |
| Chemical Name | Sodium Hydroxide (NaOH) |
| Hazard Class | Corrosive |
| Primary Disposal Method | Collection by a licensed hazardous waste company.[12][13] |
| Acceptable On-site Treatment (with EHS approval) | Neutralization with a dilute acid (e.g., hydrochloric or sulfuric acid) to a pH between 6.0 and 8.0. This is an exothermic reaction and must be done with extreme caution. |
| Prohibited Disposal Method | Do not pour down the drain without neutralization and approval from local authorities.[13] Do not dispose of in regular trash. |
Experimental Protocol: Neutralization of Sodium Hydroxide Solution
This protocol should only be performed by trained personnel with the approval of their institution's EHS department.
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves, and a lab coat.
-
Have an appropriate spill kit and an emergency eyewash and shower readily accessible.
-
Use a container made of a material resistant to both acid and base (e.g., borosilicate glass or high-density polyethylene) and place it in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
-
Procedure:
-
Slowly and cautiously add a dilute acid (e.g., 1M Hydrochloric Acid) to the sodium hydroxide solution while stirring continuously with a magnetic stirrer. Never add water to a concentrated base.
-
The reaction is exothermic and will generate heat. Add the acid in small increments to control the temperature.
-
Monitor the pH of the solution regularly using a calibrated pH meter.
-
-
Completion:
-
Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Allow the neutralized solution to cool to room temperature.
-
-
Disposal of Neutralized Solution:
-
Consult your local wastewater authority or EHS department for guidance on the disposal of the neutralized salt solution. In many cases, a neutralized solution can be discharged to the sanitary sewer with copious amounts of water, but this requires verification and approval.
-
Decision Pathway for Alkaline "Robolin" Disposal
Caption: Decision pathway for the disposal of alkaline "Robolin".
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. How Are Expired Drugs Disposed Of? | Inciner8 [inciner8.com]
- 4. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 5. reddit.com [reddit.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. nj.gov [nj.gov]
- 13. laballey.com [laballey.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
